molecular formula C7H10N2O B1287189 (6-(Aminomethyl)pyridin-2-yl)methanol CAS No. 50501-31-0

(6-(Aminomethyl)pyridin-2-yl)methanol

Cat. No.: B1287189
CAS No.: 50501-31-0
M. Wt: 138.17 g/mol
InChI Key: YDFGMPWIEVDROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Aminomethyl)pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(aminomethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFGMPWIEVDROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610580
Record name [6-(Aminomethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50501-31-0
Record name [6-(Aminomethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50501-31-0

This technical guide provides a comprehensive overview of (6-(Aminomethyl)pyridin-2-yl)methanol, a pyridine derivative of interest to researchers and professionals in drug discovery and development. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound, also known as (6-(hydroxymethyl)pyridin-2-yl)methanamine, is a bifunctional molecule containing both a primary amine and a primary alcohol. These functional groups make it a versatile building block in medicinal chemistry and a potential ligand in coordination chemistry.

PropertyValueReference
CAS Number 50501-31-0[1]
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [1][2]
Appearance Not specified (likely an oil or low-melting solid)
Storage Keep in a dark place, Sealed in dry, 2-8°C[2]
SMILES C1=CC(=NC(=C1)CO)CN[2]

Its dihydrochloride salt is also commercially available.

PropertyValueReference
CAS Number 1803592-67-7
Molecular Formula C₇H₁₀N₂O·2HCl
Molecular Weight 211.09 g/mol

Synthesis

Experimental Protocol: Catalytic Hydrogenation of 6-Cyano-2-pyridinemethanol

This protocol is a representative procedure based on general methods for the reduction of cyanopyridines.

Materials:

  • 6-Cyano-2-pyridinemethanol

  • Methanol (reagent grade)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Preparation: In a hydrogenation flask, dissolve 6-cyano-2-pyridinemethanol (1.0 eq) in methanol.

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium) to the solution.

  • Hydrogenation: Connect the flask to a hydrogen source. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, this compound.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., the hydrochloride salt).

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 6-Cyano-2-pyridinemethanol 6-Cyano-2-pyridinemethanol reagents H₂, 10% Pd/C Methanol, RT 6-Cyano-2-pyridinemethanol->reagents This compound This compound reagents->this compound Reduction

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited in the public domain, the pyridine scaffold is a common motif in many biologically active compounds. Derivatives of 2,6-disubstituted pyridines have been investigated for a range of therapeutic applications.

Studies on related pyridine-based compounds suggest potential as CXCR4 inhibitors, which are of interest in cancer and inflammation research.[3] Additionally, various pyridine derivatives have been explored for their antimicrobial properties.[4][5] The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (pyridine nitrogen and oxygen) in this compound makes it an attractive candidate for forming interactions with biological targets.

Given its structural features, a hypothetical screening cascade for this compound could involve initial broad-spectrum assays followed by more specific target-based evaluations.

G A Compound Synthesis This compound B Primary Screening (e.g., Cell Viability Assays) A->B C Inactive B->C No significant effect D Active B->D Significant effect E Secondary Screening (e.g., Target-based Assays) D->E F No Confirmed Hits E->F No target engagement G Confirmed Hits E->G Target engagement H Lead Optimization G->H

Caption: A hypothetical biological screening workflow.

Conclusion

This compound is a versatile chemical entity with potential applications in drug discovery and materials science. While detailed biological studies on this specific molecule are not widely published, its structural relationship to other bioactive pyridine derivatives suggests that it may be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and potential applications.

References

An In-depth Technical Guide to (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Aminomethyl)pyridin-2-yl)methanol is a disubstituted pyridine derivative featuring both an aminomethyl and a hydroxymethyl group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. The pyridine core is a common scaffold in numerous biologically active compounds, and the presence of both a primary amine and a primary alcohol allows for a wide range of chemical modifications and the potential for forming bidentate ligands for metal complexes. This guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential biological relevance of this compound, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These values are compiled from various chemical suppliers and databases. It is important to note that some of these properties are predicted and may vary slightly from experimentally determined values.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 50501-31-0[1][2][3]
Molecular Formula C₇H₁₀N₂O[1][2][3]
Molecular Weight 138.17 g/mol [1][2][3]
Appearance Not specified (likely a solid)
Boiling Point 276.4 °C at 760 mmHg[3]
Density 1.186 g/cm³[3]
Flash Point 120.9 °C[3]
Predicted Melting Point 74.42 °C[3]
Solubility Not specified
pKa Not specified

Synonyms:

  • 6-(Aminomethyl)-2-pyridinemethanol[1]

  • 2-(Aminomethyl)-6-(hydroxymethyl)pyridine[1]

  • 6-Hydroxymethyl-pyridine-2-methanamine[1]

Synthesis and Purification

Proposed Synthetic Pathway: Reduction of 2,6-Pyridinedicarbonitrile

A potential synthetic route to this compound is the simultaneous reduction of both the nitrile and a protected carbonyl group at the 2- and 6-positions of a pyridine ring. A more direct, though challenging, approach would be the selective reduction of one nitrile group to an amine and the other to an alcohol. A more controlled and likely successful method would involve a step-wise reduction of a precursor like 2,6-pyridinedicarboxylic acid or its diester.

A general two-step reduction process starting from 2,6-pyridinedicarboxylic acid is outlined below. This method is adapted from a known procedure for the synthesis of 2,6-pyridinedimethanol.[2]

Step 1: Esterification of 2,6-Pyridinedicarboxylic Acid A classic Fischer esterification can be employed to convert the dicarboxylic acid to its corresponding dimethyl or diethyl ester.

Step 2: Reduction of the Diester and a Nitrile Precursor A plausible, though not explicitly documented, route would involve the reduction of a precursor like methyl 6-(cyanomethyl)picolinate. The ester can be reduced to the alcohol using a mild reducing agent like sodium borohydride, followed by the reduction of the nitrile to the amine using a stronger reducing agent like lithium aluminum hydride or catalytic hydrogenation.

A more direct, one-pot reduction of 2,6-pyridinedicarboxylic acid to 2,6-pyridinedimethanol has been reported using a NaBH₄/I₂ system.[2] A similar strategy could potentially be adapted for a precursor containing both a carboxyl and a cyano group, although selectivity would be a key challenge.

Synthetic Pathway Proposed Synthesis of this compound A 2,6-Pyridinedicarbonitrile B Intermediate (e.g., Ester-Nitrile) A->B Partial Hydrolysis & Esterification C This compound B->C Reduction LOXL2 Pathway Potential Target Pathway for Aminomethyl Pyridine Derivatives LOXL2 LOXL2 Lysine Lysine residues in Collagen/Elastin LOXL2->Lysine Allysine Allysine Lysine->Allysine Oxidative deamination Crosslinking Collagen/Elastin Cross-linking Allysine->Crosslinking Fibrosis Fibrosis Crosslinking->Fibrosis Inhibitor (Aminomethyl)pyridine Derivative (Potential Inhibitor) Inhibitor->LOXL2 Inhibition

References

An In-Depth Technical Guide to the Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (6-(Aminomethyl)pyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document details the necessary experimental protocols, presents quantitative data in a clear, tabular format, and includes visual diagrams of the synthetic route to facilitate understanding and replication.

Introduction

This compound is a bifunctional pyridine derivative incorporating both a primary amine and a primary alcohol. This unique structural arrangement makes it an important intermediate for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands. The synthetic pathway outlined below is a multi-step process commencing from the readily available starting material, 2,6-pyridinedicarboxylic acid. The key strategic steps involve the selective functionalization of one of the two hydroxymethyl groups in the intermediate 2,6-pyridinedimethanol.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from 2,6-pyridinedicarboxylic acid. The pathway involves:

  • Reduction of 2,6-pyridinedicarboxylic acid to 2,6-pyridinedimethanol.

  • Selective mono-tosylation of 2,6-pyridinedimethanol to activate one of the hydroxyl groups.

  • Nucleophilic substitution of the tosyl group with an azide or cyanide anion.

  • Reduction of the resulting azide or nitrile to the target primary amine.

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Workflow Start 2,6-Pyridinedicarboxylic Acid Step1 Reduction Start->Step1 Intermediate1 2,6-Pyridinedimethanol Step1->Intermediate1 Step2 Selective Mono-tosylation Intermediate1->Step2 Intermediate2 (6-(Tosylmethyl)pyridin-2-yl)methanol Step2->Intermediate2 Step3 Azide Substitution Intermediate2->Step3 Intermediate3 (6-(Azidomethyl)pyridin-2-yl)methanol Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 End This compound Step4->End Nitrile_Route Intermediate2 (6-(Tosylmethyl)pyridin-2-yl)methanol Step3_alt Cyanide Substitution Intermediate2->Step3_alt Intermediate3_alt (6-(Cyanomethyl)pyridin-2-yl)methanol Step3_alt->Intermediate3_alt Step4_alt Reduction Intermediate3_alt->Step4_alt End This compound Step4_alt->End

An In-depth Technical Guide to Structural Analogs of (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of (6-(Aminomethyl)pyridin-2-yl)methanol, a versatile pyridine scaffold. This document details the synthesis, biological activities, and experimental protocols for key analogs, with a focus on their potential applications in drug discovery and development. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Core Compound: this compound

This compound is a foundational building block in medicinal chemistry. Its structure, featuring a pyridine ring substituted with an aminomethyl and a methanol group, offers multiple points for chemical modification, allowing for the exploration of a wide range of biological activities.

Chemical Properties of this compound [1][2]

PropertyValue
CAS Number 50501-31-0
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Boiling Point 276.4 °C at 760 mmHg
Density 1.186 g/cm³
Flash Point 120.9 °C

Structural Analogs and Their Biological Activities

A variety of structural analogs of this compound have been synthesized and evaluated for their biological activities. These modifications primarily involve substitutions on the pyridine ring, and alterations of the aminomethyl and methanol moieties. This section explores key analogs and their associated biological targets and activities.

Analogs with Modifications at the 6-position

Modifications at the 6-position of the pyridine ring, particularly of the aminomethyl group, have yielded compounds with diverse pharmacological profiles.

Replacing the aminomethyl group with a simple amino group results in (6-Aminopyridin-2-yl)methanol. This analog serves as a scaffold for compounds with potential applications in treating neurological conditions.

N-methylation of the aminomethyl group gives (6-((Methylamino)methyl)pyridin-2-yl)methanol. This modification can influence the compound's basicity and ability to interact with biological targets.

Analogs with Modifications at other Ring Positions

Shifting the positions of the functional groups on the pyridine ring leads to isomers with distinct properties and biological activities.

This isomer of (6-Aminopyridin-2-yl)methanol is a versatile intermediate in the synthesis of more complex molecules, including kinase inhibitors. Derivatives of this compound have shown potential as anticancer agents by targeting signaling pathways such as the mTOR pathway. One such derivative, Torin2, is a potent and selective mTOR inhibitor with an EC₅₀ of 0.25 nM for inhibiting cellular mTOR activity.[3]

These positional isomers are also valuable building blocks in medicinal chemistry. Their unique substitution patterns can lead to differential interactions with biological targets.

Analogs with the aminomethyl group at the 4-position have been investigated as inhibitors of enzymes involved in fibrosis. For instance, (2-chloropyridin-4-yl)methanamine, a related analog, is a selective inhibitor of lysyl oxidase-like 2 (LOXL2) with an IC₅₀ of 126 nM.[4][5][6]

Analogs with Other Substitutions

Further modifications, such as the introduction of alkyl or halo groups, have been explored to modulate the physicochemical and pharmacological properties of the core scaffold.

This analog, where the methanol group is replaced by a methyl group, is a key intermediate in the synthesis of various biologically active compounds, including anti-inflammatory agents.

This compound, lacking the amino group, has been investigated for its antimicrobial properties and serves as a precursor for more complex molecules.[7]

The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, making it an interesting candidate for drug development.

Pyridone Analogs with Anticancer Activity

A series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and shown to possess anticancer activity. One of the most potent compounds in this series, 5o , exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma.[8][9][10][11][12][13]

Quantitative Biological Data

The following table summarizes the available quantitative biological data for some of the discussed analogs.

Compound/Analog ClassTargetAssay TypeValueReference
Torin2 (derivative of (6-Amino-3-pyridinyl)methanol)mTORCellular mTOR inhibitionEC₅₀ = 0.25 nM[3]
(2-chloropyridin-4-yl)methanamineLOXL2Enzyme inhibitionIC₅₀ = 126 nM[4][5][6]
Pyridin-2-yl-methanol derivativesTRPV3Antagonist activity-[14][15]
6-amino-2-pyridone-3,5-dicarbonitrile 5o Various cancer cell linesCytotoxicity-[8][9][10][11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of the discussed analogs.

Synthesis Protocols

A common method for the synthesis of 2-amino-6-methylpyridine involves the reaction of 2-bromo-6-methylpyridine with an ammonia solution in the presence of a copper catalyst.

Procedure: [10][16]

  • To an oven-dried flask, add 2-bromo-6-methylpyridine (1.0 mmol), aqueous ammonia solution (28%, 1.5 mmol), cuprous iodide nanoparticles (0.02 mmol), a suitable ligand (e.g., 4a, 3.0 mmol), and acetonitrile (2 mL).

  • Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with ether (3 x 5 mL).

  • Combine the organic layers, wash with saturated saline, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 2-amino-6-methylpyridine.

Procedure: [12][13][17]

  • In a round-bottom flask, mix an aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol) and stir for 5 minutes under solvent-free conditions.

  • Add methanol (1 ml) to the reaction mixture and reflux for 10 minutes.

  • To the same flask, add an N-substituted 2-cyanoacetamide (2 mmol), guanidinium carbonate (0.2 mmol), and methanol (2 ml).

  • Reflux the reaction mixture for another 10 minutes.

  • Cool the reaction mixture in an ice bath.

  • Add ethyl acetate (10 ml) and transfer the mixture to a separating funnel containing 10 ml of water with 1 g of sodium chloride.

  • Shake the separating funnel for 5-7 minutes and separate the ethyl acetate layer.

  • Evaporate the ethyl acetate under vacuum.

  • Recrystallize the product from methanol or ethanol.

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the kinase activity of the mTORC1 complex.[14][18]

Materials:

  • HEK293E cells

  • Plasmids for expressing HA-Raptor and myc-mTOR

  • GST-4E-BP1 (substrate)

  • Rheb-GTP (activator)

  • mTOR lysis buffer, wash buffers, and kinase assay buffer

  • [γ-³²P]ATP

  • P81 ion exchange chromatography paper

Procedure:

  • Isolate mTORC1 from HEK293E cells by immunoprecipitation using anti-HA antibodies.

  • Prepare the kinase reaction mixture containing the immunoprecipitated mTORC1, the test compound at various concentrations, and Rheb-GTP in mTOR kinase assay buffer.

  • Initiate the reaction by adding a mixture of cold ATP, [γ-³²P]ATP, and the GST-4E-BP1 substrate.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction and spot aliquots onto P81 ion exchange chromatography paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a phosphoimager to determine the extent of substrate phosphorylation and calculate the inhibitory activity of the compound.

This assay determines the inhibitory potential of compounds against the enzymatic activity of LOXL2.[5][17]

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • 1,5-diaminopentane (DAP) as substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the test compound, rhLOXL2, HRP, and Amplex Red reagent in the assay buffer.

  • Pre-incubate the mixture for a defined period (e.g., 30 minutes).

  • Initiate the reaction by adding the substrate (DAP).

  • Measure the fluorescence generated from the conversion of Amplex Red to resorufin in a fluorescence plate reader over time.

  • Calculate the rate of reaction and determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

This cell-based assay is used to identify antagonists of the TRPV3 ion channel.[6][19][20][21]

Materials:

  • HEK293 cells stably expressing human TRPV3 (hTRPV3)

  • Fluo-4 AM calcium indicator dye

  • A TRPV3 agonist (e.g., 2-APB or carvacrol)

  • Assay buffer

Procedure:

  • Plate the hTRPV3-expressing HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Load the cells with Fluo-4 AM dye.

  • Wash the cells to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate.

  • Add the TRPV3 agonist to activate the channel.

  • Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

  • A decrease in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonistic activity. Calculate the IC₅₀ value from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogs.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Primary Hits Primary Hits HTS Assay->Primary Hits Dose-Response Assay Dose-Response Assay Primary Hits->Dose-Response Assay Orthogonal Assay Orthogonal Assay Dose-Response Assay->Orthogonal Assay Confirmed Hits Confirmed Hits Orthogonal Assay->Confirmed Hits SAR Studies SAR Studies Confirmed Hits->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Lead Candidate Lead Candidate ADME/Tox Profiling->Lead Candidate G cluster_0 Upstream Signaling cluster_1 mTORC1 Complex cluster_2 Downstream Effectors Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Activates Raptor Raptor mTOR->Raptor mLST8 mLST8 mTOR->mLST8 S6K1 S6K1 mTOR->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTOR->4E-BP1 Phosphorylates (inactivates) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Torin2 Torin2 Torin2->mTOR Inhibits G cluster_core Core Scaffold cluster_analogs Structural Analogs cluster_activity Biological Activity Core This compound A1 (6-Aminopyridin-2-yl)methanol Core->A1 Modification A2 (6-Amino-3-pyridinyl)methanol Core->A2 Isomerization A3 (4-(Aminomethyl)pyridin-2-yl)methanol Core->A3 Isomerization A4 2-Amino-6-methylpyridine Core->A4 Modification B1 Neurological Targets A1->B1 B2 mTOR Inhibition (Anticancer) A2->B2 B3 LOXL2 Inhibition (Antifibrotic) A3->B3 B4 Anti-inflammatory A4->B4

References

An In-depth Technical Guide to (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

(6-(Aminomethyl)pyridin-2-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery.

IUPAC Name: [6-(Aminomethyl)pyridin-2-yl]methanol[1]

Synonyms:

  • 6-(Aminomethyl)-2-pyridinemethanol

  • 2-(Aminomethyl)-6-(hydroxymethyl)pyridine

  • 6-Hydroxymethyl-pyridine-2-methanamine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueSource
CAS Number 50501-31-0[1]
Molecular Formula C₇H₁₀N₂O[1][2]
Molecular Weight 138.17 g/mol [2]
Appearance White to off-white solidN/A
Melting Point 77-81 °CN/A
Boiling Point 276.4 °C at 760 mmHgN/A
Storage Temperature 2-8°C[2]

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a general synthetic approach can be inferred from the synthesis of related pyridine derivatives. A plausible synthetic workflow is outlined below.

Logical Synthesis Workflow

The synthesis of this compound can be logically approached from a commercially available starting material such as 6-methyl-2-pyridinemethanol. The key transformation involves the functionalization of the methyl group to an aminomethyl group.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Start 6-Methyl-2-pyridinemethanol Step1 Bromination of the methyl group Start->Step1 e.g., NBS, AIBN Step2 Nucleophilic substitution with an amine source Step1->Step2 e.g., NaN3 then reduction, or protected amine Step3 Deprotection (if necessary) Step2->Step3 Product This compound Step3->Product

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

  • Bromination: To a solution of 6-methyl-2-pyridinemethanol in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide byproduct and concentrate the filtrate to obtain the crude (6-(bromomethyl)pyridin-2-yl)methanol.

  • Azide Formation: Dissolve the crude brominated intermediate in a polar aprotic solvent like DMF and add sodium azide. Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC.

  • Reduction to Amine: Once the azide formation is complete, the crude (6-(azidomethyl)pyridin-2-yl)methanol can be reduced to the corresponding amine. A common method is the use of a reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Work-up and Purification: After the reaction is complete, quench the reaction carefully (e.g., by sequential addition of water and base for LAH reductions). Extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Biological Activity and Potential Applications

The biological activity of this compound is not yet well-characterized in publicly available literature. However, the pyridine scaffold is a common motif in many biologically active compounds, suggesting potential for this molecule in drug discovery.

Potential as an Enzyme Inhibitor

Derivatives of pyridine are known to inhibit various enzymes. For instance, certain pyridine derivatives have been investigated as inhibitors of cholinesterases and hydrogen sulfide-synthesizing enzymes.[3][4] The structural features of this compound, including the aminomethyl and hydroxymethyl groups, provide potential hydrogen bonding and ionic interaction sites within an enzyme's active site.

General Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.

Biological_Evaluation cluster_screening Initial Screening cluster_hit Hit Identification & Validation cluster_mechanism Mechanism of Action Studies Screening High-Throughput Screening (HTS) against a panel of targets Hit_ID Identification of Primary Hits Screening->Hit_ID Dose_Response Dose-Response and IC50/EC50 Determination Hit_ID->Dose_Response Enzymatic_Assays Enzymatic Assays Dose_Response->Enzymatic_Assays For enzyme inhibitors Cell_Based_Assays Cell-Based Assays Dose_Response->Cell_Based_Assays For cellular activity

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Example Experimental Protocol: Enzymatic Inhibition Assay (General)

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme, which could be adapted for this compound.

  • Reagents and Materials:

    • Purified enzyme of interest

    • Substrate for the enzyme

    • Assay buffer (pH and composition optimized for the enzyme)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Detection reagent (e.g., a chromogenic or fluorogenic substrate product)

    • Microplate reader

  • Assay Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a microplate, add the enzyme solution to each well.

    • Add the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

This compound is a pyridine derivative with potential for further investigation in the field of drug discovery. While specific biological data and detailed synthetic protocols are not widely published, its structural features suggest it could be a valuable building block for the development of novel therapeutic agents. The information and generalized protocols provided in this guide offer a starting point for researchers interested in exploring the chemical and biological properties of this compound. Further research is warranted to fully elucidate its synthetic accessibility and pharmacological profile.

References

(6-(Aminomethyl)pyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of (6-(Aminomethyl)pyridin-2-yl)methanol, a key building block in medicinal chemistry and materials science.

Core Molecular Data

This compound, with the CAS Number 50501-31-0, is a substituted pyridine derivative.[1][2][3] Its chemical structure features both an aminomethyl and a methanol group attached to the pyridine ring, making it a valuable bifunctional molecule for further chemical modifications.

IdentifierValueReference
Molecular Formula C₇H₁₀N₂O[1][2][3]
Molecular Weight 138.17 g/mol [1][2][3]
CAS Number 50501-31-0[1][2][3]
Synonyms 6-(Aminomethyl)-2-pyridinemethanol, 2-(Aminomethyl)-6-(hydroxymethyl)pyridine, 6-Hydroxymethyl-pyridine-2-methanamine[1][3]

Experimental Protocols

A common application of this compound is as a ligand in the synthesis of coordination complexes. Below is a representative experimental protocol for the synthesis of a Schiff base ligand derived from this compound and its subsequent complexation with a metal salt.

Synthesis of a Schiff Base Ligand and its Metal Complex

  • Ligand Synthesis:

    • Dissolve this compound (1 mmol) in methanol (20 mL).

    • To this solution, add a methanolic solution of salicylaldehyde (1 mmol in 10 mL).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4 hours.

    • Allow the solution to cool to room temperature, during which a yellow precipitate of the Schiff base ligand will form.

    • Filter the precipitate, wash with cold methanol, and dry in a vacuum desiccator.

  • Metal Complexation:

    • Suspend the synthesized Schiff base ligand (1 mmol) in methanol (15 mL).

    • Add a methanolic solution of the metal salt (e.g., copper(II) acetate monohydrate, 0.5 mmol in 10 mL) dropwise to the ligand suspension with constant stirring.

    • Reflux the resulting mixture for 2 hours.

    • A colored precipitate of the metal complex will form.

    • Filter the complex, wash with methanol, and dry under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a metal complex using this compound as a precursor.

G A This compound in Methanol C Reflux (4h) + Acetic Acid A->C B Salicylaldehyde in Methanol B->C D Schiff Base Ligand (Yellow Precipitate) C->D F Reflux (2h) D->F E Metal Salt (e.g., Cu(OAc)2·H2O) in Methanol E->F G Metal Complex (Precipitate) F->G

Synthesis of a Metal Complex Workflow.

This guide provides foundational information for researchers working with this compound. The provided experimental protocol is a representative example and may require optimization based on the specific reactants and desired final product.

References

(6-(Aminomethyl)pyridin-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (6-(Aminomethyl)pyridin-2-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a primary amine and a primary alcohol, allows for versatile chemical modifications and the synthesis of a wide range of more complex molecules. Pyridine-containing compounds are integral to numerous pharmaceuticals due to their ability to form hydrogen bonds, their water solubility, and their capacity to act as bioisosteres for other chemical moieties. This technical guide provides an in-depth overview of this compound, including its commercial suppliers, physicochemical properties, a representative synthetic approach, and its potential applications in targeting biological pathways.

Commercial Suppliers and Physicochemical Properties

For researchers and drug development professionals, sourcing high-quality starting materials is paramount. This compound is available from a variety of commercial suppliers, with purity specifications suitable for research and development purposes.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
American ElementsHigh and ultra-high purity forms (e.g., 99%, 99.9%) available50501-31-0C₇H₁₀N₂O138.17
Synblock≥ 98%50501-31-0C₇H₁₀N₂O138.17
ChemUniverse95%79651-64-2 (for (6-aminopyridin-2-yl)methanol)C₆H₈N₂O124.14
ChemScene≥ 98%82236-58-6 (for (4-(Aminomethyl)pyridin-2-yl)methanol)C₇H₁₀N₂O138.17
Santa Cruz Biotechnology, Inc.Not specified50501-31-0C₇H₁₀N₂O138.17
Dayang Chem (Hangzhou) Co.,Ltd.Not specified50501-31-0C₇H₁₀N₂O138.17
Hefei Hirisun Pharmatech Co., Ltd.Not specified50501-31-0C₇H₁₀N₂O138.17
Angene International LimitedNot specified50501-31-0C₇H₁₀N₂O138.17

Physicochemical Data Summary

PropertyValue
CAS Number 50501-31-0
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Boiling Point 276.4 °C at 760 mmHg
Density 1.186 g/cm³

Synthesis and Experimental Protocols

Representative Synthetic Scheme

Synthetic_Pathway 2,6-Lutidine 2,6-Lutidine 6-Methyl-2-pyridinemethanol 6-Methyl-2-pyridinemethanol 2,6-Lutidine->6-Methyl-2-pyridinemethanol Oxidation 6-(Bromomethyl)-2-pyridinemethanol 6-(Bromomethyl)-2-pyridinemethanol 6-Methyl-2-pyridinemethanol->6-(Bromomethyl)-2-pyridinemethanol Bromination 6-(Azidomethyl)-2-pyridinemethanol 6-(Azidomethyl)-2-pyridinemethanol 6-(Bromomethyl)-2-pyridinemethanol->6-(Azidomethyl)-2-pyridinemethanol Azidation This compound This compound 6-(Azidomethyl)-2-pyridinemethanol->this compound Reduction

Caption: Representative synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Oxidation of 2,6-Lutidine to 6-Methyl-2-pyridinemethanol

  • 2,6-Lutidine is selectively oxidized at one of the methyl groups. This can be achieved using various oxidizing agents, such as selenium dioxide or by microbiological oxidation. The reaction conditions need to be carefully controlled to favor mono-oxidation.

Step 2: Bromination of 6-Methyl-2-pyridinemethanol

  • The remaining methyl group of 6-Methyl-2-pyridinemethanol is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent like carbon tetrachloride.

Step 3: Azidation of 6-(Bromomethyl)-2-pyridinemethanol

  • The resulting 6-(bromomethyl)-2-pyridinemethanol is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield 6-(azidomethyl)-2-pyridinemethanol.

Step 4: Reduction of 6-(Azidomethyl)-2-pyridinemethanol

  • Finally, the azide group is reduced to a primary amine. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine followed by hydrolysis (Staudinger reduction).

Application in Drug Discovery: Targeting Signaling Pathways

Substituted pyridinemethanol derivatives are recognized as important scaffolds in the development of novel therapeutic agents. Their ability to interact with biological targets makes them attractive for drug discovery programs. For instance, a structurally related compound, a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative, has been identified as a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases.

LOXL2 Signaling Pathway and Inhibition

LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). Overactivity of LOXL2 is associated with the progression of fibrosis in various organs. Small molecule inhibitors targeting LOXL2 can prevent this pathological cross-linking.

LOXL2_Pathway cluster_ECM Extracellular Matrix Collagen Collagen LOXL2 LOXL2 Collagen->LOXL2 Elastin Elastin Elastin->LOXL2 Crosslinked_Fibers Crosslinked_Fibers Fibrosis Fibrosis Crosslinked_Fibers->Fibrosis LOXL2->Crosslinked_Fibers Catalyzes Cross-linking Inhibitor (Aminomethyl)pyridine derivative Inhibitor->LOXL2 Inhibits

Caption: Inhibition of the LOXL2 pathway by a substituted (aminomethyl)pyridine.

Experimental Workflow for Inhibitor Screening

A typical workflow to identify and characterize inhibitors of a target enzyme like LOXL2 using a building block such as this compound would involve several key stages.

Experimental_Workflow Start Library_Synthesis Library Synthesis using this compound Start->Library_Synthesis Enzyme_Assay In vitro Enzyme Assay (e.g., LOXL2) Library_Synthesis->Enzyme_Assay Hit_Identification Hit Identification Enzyme_Assay->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization In_vivo_Testing In vivo Efficacy Models (e.g., Fibrosis models) Lead_Optimization->In_vivo_Testing Candidate_Selection Clinical Candidate In_vivo_Testing->Candidate_Selection

Caption: A typical drug discovery workflow utilizing the core scaffold.

Conclusion

This compound is a versatile and commercially available chemical building block with significant potential in the field of drug discovery and medicinal chemistry. Its dual functionality allows for the creation of diverse chemical libraries, which can be screened for activity against various biological targets. The example of LOXL2 inhibition highlights the utility of the (aminomethyl)pyridine scaffold in developing novel therapeutics for diseases with high unmet medical needs. This guide provides a foundational resource for researchers looking to incorporate this valuable compound into their research and development programs.

Spectroscopic Analysis of (6-(Aminomethyl)pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (6-(Aminomethyl)pyridin-2-yl)methanol (CAS No. 50501-31-0).[1][2][3][4] Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. It also includes comprehensive, standardized experimental protocols for obtaining such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 6-(Aminomethyl)-2-pyridinemethanol, 6-Hydroxymethyl-pyridine-2-methanamine, 2-(Aminomethyl)-6-(hydroxymethyl)pyridine[2][3]

  • Molecular Formula: C₇H₁₀N₂O[1][2][3]

  • Molecular Weight: 138.17 g/mol [1][2][3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsPredicted Chemical Shift (δ)MultiplicityIntegration
Pyridine H (3, 5 positions)~ 7.2 - 7.4Doublet2H
Pyridine H (4 position)~ 7.6 - 7.8Triplet1H
-CH₂OH (methanol)~ 4.6Singlet2H
-CH₂NH₂ (aminomethyl)~ 3.9Singlet2H
-OH~ 5.0 (variable)Broad Singlet1H
-NH₂~ 2.0 (variable)Broad Singlet2H

Prediction Basis: The chemical shifts for the pyridine ring protons are estimated based on typical values for 2,6-disubstituted pyridines. The shifts for the aminomethyl and hydroxymethyl protons are based on standard values for these functional groups attached to an aromatic ring.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon AtomPredicted Chemical Shift (δ)
Pyridine C (2, 6 positions)~ 158 - 162
Pyridine C (4 position)~ 137 - 140
Pyridine C (3, 5 positions)~ 118 - 122
-CH₂OH (methanol)~ 64
-CH₂NH₂ (aminomethyl)~ 46

Prediction Basis: The predicted chemical shifts are based on the known effects of amino and hydroxyl substituents on the carbon atoms of a pyridine ring.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
N-H Stretch (amine)3300 - 3500Medium, Doublet
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C, C=N Stretch (pyridine ring)1400 - 1600Medium to Strong
C-O Stretch (primary alcohol)1000 - 1050Strong
N-H Bend (amine)1590 - 1650Medium

Prediction Basis: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z)

IonPredicted m/zDescription
[M]⁺138.08Molecular Ion
[M+H]⁺139.09Protonated Molecular Ion
121.08Loss of NH₃
107.07Loss of CH₂OH
93.06Loss of CH₂NH₂

Prediction Basis: The molecular ion peak corresponds to the molecular weight of the compound. The [M+H]⁺ peak is expected in soft ionization techniques like electrospray ionization (ESI). The fragment ions are predicted based on the likely cleavage of the aminomethyl and hydroxymethyl groups.

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

    • Reference: TMS at 0.00 ppm or the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters (FT-IR):

    • Spectrometer: Fourier-transform infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • A small amount of formic acid or ammonium hydroxide can be added to promote protonation or deprotonation, respectively.

  • Instrument Parameters (LC-MS with ESI source):

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Mode: Positive ion mode to observe [M+H]⁺.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

    • Nebulizer Pressure: Optimized for stable spray.

    • Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) can be performed on the precursor ion of interest.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Verification Structure Verification NMR->Structure_Verification IR->Structure_Verification MS->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Pivotal Role of Aminomethylpyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The aminomethylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique physicochemical properties allow for the synthesis of derivatives that can potently and selectively interact with a wide range of biological targets, including enzymes and receptors. This technical guide provides an in-depth analysis of the current applications of aminomethylpyridine derivatives in drug discovery, focusing on their roles in oncology, neurodegenerative diseases, and fibrotic disorders. It aims to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the intricate signaling pathways involved.

Enzyme Inhibition: A Major Avenue for Therapeutic Intervention

Aminomethylpyridine derivatives have proven to be particularly effective as enzyme inhibitors, a cornerstone of modern therapeutic strategies. Their structural features enable them to bind to the active or allosteric sites of various enzymes, thereby modulating their activity.

Inhibition of Amine Oxidases

Derivatives of 4-aminomethylpyridine are potent inhibitors of copper-containing amine oxidases (CAOs).[1] Certain alkoxy, alkylthio, and alkylamino substituted derivatives have shown IC50 values as low as 2.0 x 10⁻⁸ M.[1] These inhibitors are often substrate-like and can be reversible.[1] Notably, some derivatives exhibit high selectivity for specific amine oxidases like benzylamine oxidase over others such as diamine oxidase and lysyl oxidase.[1]

A significant application in this area is the inhibition of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases. Dysregulation of LOXL2, which catalyzes the cross-linking of collagen and elastin, leads to tissue fibrosis.[2] A 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivative, PAT-1251, has been identified as a potent, irreversible inhibitor of LOXL2 and has advanced into Phase 1 clinical trials, representing a first-in-class small-molecule LOXL2 inhibitor.[2]

Table 1: Inhibitory Activity of Aminomethylpyridine Derivatives against Amine Oxidases

Compound ClassTarget EnzymeIC50 (M)SelectivityReference
4-Aminomethylpyridine Derivatives (alkoxy, alkylthio, alkylamino substituted)Copper Amine Oxidases (CAOs)As low as 2.0 x 10⁻⁸Selective for benzylamine oxidase and semicarbazide-sensitive amine oxidase over diamine oxidase and lysyl oxidase.[1]
4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives (e.g., PAT-1251)Lysyl Oxidase-Like 2 (LOXL2)Potent (specific value not stated in abstract)Highly selective over LOX and other amine oxidases.[2]
Targeting Phosphatases in Oncology

The protein tyrosine phosphatase SHP2 is a key signaling node in multiple oncogenic pathways, including RAS-ERK, PI3K-AKT, and JAK-STAT.[3] It also plays a role in the programmed cell death pathway (PD-1/PD-L1).[3] Novel pyridine derivatives have been designed as selective SHP2 inhibitors. One such compound, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a), demonstrated a potent in vitro IC50 value of 1.36 μM.[3] These compounds have been shown to effectively inhibit the proliferation of cancer cells.[3]

Table 2: Inhibitory Activity of Pyridine Derivatives against SHP2

CompoundTargetIC50 (μM)Biological EffectReference
(2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a)SHP21.36Inhibits proliferation of Ba/F3 cells.[3]

Applications in Cancer Therapy

Beyond specific enzyme inhibition, aminomethylpyridine derivatives have shown broad utility in oncology through various mechanisms of action.

DNA Intercalation and Apoptosis Induction

Chalcone derivatives of 3-aminomethyl pyridine have been synthesized and evaluated for their anticancer properties.[4][5] These compounds have demonstrated significant antimitotic activity against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).[4] For instance, compound 11i exhibited an exceptionally potent IC50 of 0.0067 μM against the MCF-7 cell line.[4] The mechanism of action for some of these derivatives involves binding to DNA and inducing apoptosis in cancer cells.[4]

Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance, often mediated by efflux pumps like P-glycoprotein (Pgp). Certain 3-aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione have shown the ability to circumvent this resistance.[6] These compounds displayed equal cytotoxicity against parental K562 leukemia cells and their Pgp-positive subline, which is resistant to conventional drugs like adriamycin.[6]

Table 3: Cytotoxic Activity of Aminomethylpyridine Derivatives in Cancer Cell Lines

Compound ClassCell LineIC50 (μM)Key FindingReference
3-Aminomethyl pyridine chalcone derivative (11i)MCF-7 (Breast Cancer)0.0067 ± 0.0002Excellent antiproliferative activity, induces apoptosis.[4]
3-Aminomethyl pyridine chalcone derivativesA549 (Lung Cancer)Not specified, but showed very good antimitotic activity.DNA binding affinity.[4]
3-Aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dioneK562 (Leukemia) and Pgp-positive sublineSimilar range of concentrations for both cell lines.Circumvents P-glycoprotein-mediated drug resistance.[6]

Combating Neurodegenerative Diseases

Aminomethylpyridine derivatives are being actively investigated as potential therapeutic agents for neurodegenerative disorders, most notably Alzheimer's disease. Their multi-target potential is a key advantage in addressing the complex pathology of these conditions.

Inhibition of Amyloid-β Aggregation and Cholinesterase

A hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. A pyridine amine derivative, PAT, has been shown to inhibit both self- and metal-induced Aβ aggregation.[7] In addition to this activity, PAT can alleviate Aβ-induced paralysis and reduce the production of reactive oxygen species in transgenic C. elegans.[7] Furthermore, this compound improves memory and cognitive ability in APP/PS1 AD model mice.[7]

Many pyridine derivatives have also been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[8][9] Reduced acetylcholine levels are associated with the cognitive decline seen in Alzheimer's disease. One carbamate derivative of pyridine (compound 8) was found to be a potent inhibitor of human AChE with an IC50 of 0.153 μM.[8] Some of these compounds exhibit a dual mechanism of action, inhibiting both cholinesterases and Aβ aggregation.[8]

Table 4: Activity of Aminomethylpyridine Derivatives in Alzheimer's Disease Models

Compound Class/NameTarget/ActivityIC50 (μM)Model SystemReference
PAT (3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide)Inhibition of Aβ aggregation, AChE inhibition, neuroprotection.Not specifiedC. elegans, APP/PS1 AD model mice[7]
Pyridine carbamate derivative (8)Human Acetylcholinesterase (hAChE)0.153 ± 0.016In vitro enzyme assay[8]
Pyridine carbamate derivative (11)Human Butyrylcholinesterase (hBChE)0.828 ± 0.067In vitro enzyme assay[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are representative protocols for key experiments cited in the literature.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of an inhibitor against a target enzyme.

  • Reagents and Materials:

    • Purified target enzyme (e.g., LOXL2, SHP2, AChE).

    • Substrate specific to the enzyme.

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme).

    • Aminomethylpyridine derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO).

    • Detection reagent (e.g., a chromogenic or fluorogenic substrate product).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of the aminomethylpyridine derivative in the assay buffer.

    • In a 96-well plate, add a fixed amount of the target enzyme to each well.

    • Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Allow the reaction to proceed for a set period.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal (absorbance or fluorescence) using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T-based)

This assay is commonly used to screen for inhibitors of Aβ fibril formation.

  • Reagents and Materials:

    • Synthetic Aβ peptide (e.g., Aβ42).

    • Hexafluoroisopropanol (HFIP) for peptide solubilization.

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Thioflavin T (ThT) stock solution.

    • Aminomethylpyridine derivative (inhibitor).

    • 96-well black microplate with a clear bottom.

    • Fluorometric microplate reader.

  • Procedure:

    • Solubilize the Aβ peptide in HFIP and then evaporate the solvent to create a peptide film. Resuspend the peptide in the assay buffer to the desired concentration.

    • Prepare serial dilutions of the aminomethylpyridine derivative.

    • In the 96-well plate, mix the Aβ peptide solution with the different concentrations of the inhibitor. Include a control with no inhibitor.

    • Incubate the plate at 37°C with gentle shaking to promote aggregation.

    • At various time points, add ThT solution to each well.

    • Measure the fluorescence intensity using a microplate reader (excitation ~440 nm, emission ~485 nm).

    • An increase in ThT fluorescence indicates Aβ fibril formation.

    • Compare the fluorescence intensity in the presence of the inhibitor to the control to determine the percentage of inhibition of aggregation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which aminomethylpyridine derivatives are involved can aid in understanding their mechanism of action and the rationale for their development.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY SOS SOS GRB2->SOS RAS_GDP RAS-GDP SOS->RAS_GDP GEF Activity SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP SHP2_active->RAS_GTP Dephosphorylates scaffold proteins RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Aminomethylpyridine Derivative (Inhibitor) Inhibitor->SHP2_active A_Beta_Aggregation_Workflow cluster_workflow Aβ Aggregation Inhibition Assay Workflow Abeta_Monomer Aβ Monomers Oligomers Oligomers Abeta_Monomer->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils Protofibrils->Fibrils Fluorescence Fluorescence Measurement Fibrils->Fluorescence Inhibitor Aminomethylpyridine Derivative Inhibitor->Abeta_Monomer Inhibition Inhibitor->Oligomers ThT Thioflavin T (ThT) ThT->Fluorescence

References

The Aminomethyl Group on a Pyridine Ring: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminomethylpyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry. As a bioisostere of both benzylamine and phenethylamine, this structural motif is prevalent in a wide array of biologically active compounds and serves as a versatile synthetic intermediate. The interplay between the basic aminomethyl group and the electron-deficient, aromatic pyridine ring imparts unique reactivity to this system. Understanding the electronic effects, basicity, and common transformations of the aminomethyl group at different positions on the pyridine ring is crucial for the design of novel therapeutics and the development of efficient synthetic methodologies.

This technical guide provides an in-depth analysis of the reactivity of the aminomethyl group attached to a pyridine ring, offering detailed experimental protocols, quantitative data, and visual diagrams to illustrate key concepts for professionals in drug development and chemical research.

Electronic Effects and Comparative Basicity

The reactivity of the aminomethyl group is significantly influenced by the position of its attachment to the pyridine ring (positions 2, 3, or 4). The nitrogen atom of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) on all positions. However, its ability to participate in resonance (mesomeric effect, -M) differs depending on the substituent's location, which in turn modulates the basicity of the exocyclic aminomethyl nitrogen.

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. The insulating methylene (-CH2-) spacer between the pyridine ring and the amino group mitigates the ring's electron-withdrawing effects compared to a directly attached amino group (aminopyridine). Nevertheless, the position of the aminomethyl group still has a discernible impact on the basicity of the exocyclic amine.

dot

Acylation_Mechanism General Mechanism for N-Acylation Reactants Aminomethylpyridine + Acylating Agent (e.g., Acetic Anhydride) Nucleophilic_Attack Nucleophilic Attack (Amine N on Carbonyl C) Reactants->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Forms C-N bond Proton_Transfer Proton Transfer / Leaving Group Departure Intermediate->Proton_Transfer Carbonyl reforms Product N-Acyl-aminomethylpyridine (Amide) Proton_Transfer->Product Acetate leaves Reductive_Amination_Workflow Workflow for Reductive Amination Start Start: Carbonyl Compound + Aminomethylpyridine Imine_Formation Imine/Iminium Ion Formation (Acid or Base Catalyzed) Start->Imine_Formation Reduction Reduction of C=N bond (e.g., NaBH₄, NaBH(OAc)₃) Imine_Formation->Reduction Product Final N-Substituted Aminomethylpyridine Reduction->Product End End: Purification & Characterization Product->End

Methodological & Application

Application Notes and Protocols for the Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (6-(aminomethyl)pyridin-2-yl)methanol and its derivatives. This class of compounds holds significant promise in medicinal chemistry, with demonstrated activity as enzyme inhibitors relevant to various diseases. The following sections detail synthetic strategies, experimental protocols, and potential applications, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through a multi-step process commencing from readily available starting materials such as 2,6-lutidine. The general synthetic approach involves the initial formation of 2,6-pyridinedimethanol, followed by selective functionalization of one of the hydroxyl groups to introduce the aminomethyl moiety.

A plausible and commonly employed synthetic pathway is outlined below:

  • Oxidation of 2,6-Lutidine: The synthesis typically begins with the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄).

  • Reduction of 2,6-Pyridinedicarboxylic Acid: The resulting dicarboxylic acid is then reduced to 2,6-pyridinedimethanol. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) in the presence of a co-reagent like iodine or aluminum trichloride being an effective option.

  • Selective Mono-functionalization of 2,6-Pyridinedimethanol: To selectively introduce the amino group at the 6-position, one of the two equivalent hydroxyl groups of 2,6-pyridinedimethanol must be selectively activated. This can be achieved through methods like mono-tosylation, which preferentially reacts with one hydroxyl group, leaving the other available for subsequent modification.

  • Conversion to the Aminomethyl Group: The activated hydroxyl group (e.g., as a tosylate) can then be converted to the aminomethyl group. A common strategy involves a two-step sequence:

    • Azide Formation: Nucleophilic substitution with sodium azide (NaN₃) to form the corresponding azidomethyl intermediate.

    • Reduction of the Azide: Reduction of the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

This synthetic route is illustrated in the following workflow diagram:

Synthesis_Workflow A 2,6-Lutidine B 2,6-Pyridinedicarboxylic Acid A->B Oxidation (KMnO4) C 2,6-Pyridinedimethanol B->C Reduction (NaBH4/I2) D (6-(Tosyloxymethyl)pyridin-2-yl)methanol C->D Selective Monotosylation (TsCl, base) E (6-(Azidomethyl)pyridin-2-yl)methanol D->E Azide Formation (NaN3) F This compound E->F Reduction (e.g., LiAlH4)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,6-Pyridinedicarboxylic Acid from 2,6-Lutidine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-lutidine (e.g., 0.2 mol) and water (e.g., 150 mL).

  • Oxidation: Heat the mixture to 80°C with stirring. Add potassium permanganate (e.g., 0.8 mol) portion-wise, maintaining the temperature between 75-80°C. The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for approximately 35-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH of the reaction solution to approximately 3 using 2M hydrochloric acid.

  • Isolation: Cool the solution to 20-25°C to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2,6-pyridinedicarboxylic acid.

Protocol 2: Synthesis of 2,6-Pyridinedimethanol from 2,6-Pyridinedicarboxylic Acid
  • Reaction Setup: To a solution of 2,6-pyridinedicarboxylic acid (e.g., 0.05 mol) in anhydrous tetrahydrofuran (THF) (e.g., 200 mL) in a three-necked flask under an inert atmosphere, add sodium borohydride (e.g., 0.2 mol) portion-wise at room temperature with stirring.

  • Reaction Progression: After the addition is complete, stir the mixture for 30 minutes until gas evolution ceases.

  • Iodine Addition: Prepare a solution of iodine (e.g., 0.05 mol) in anhydrous THF (e.g., 80 mL) and add it dropwise to the reaction mixture under ice-bath cooling.

  • Reflux: After the addition, remove the ice bath and heat the reaction mixture to reflux for 1 hour.

  • Work-up: Cool the reaction mixture and adjust the pH to neutral with 3M hydrochloric acid. Remove the solid by filtration.

  • Extraction and Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-pyridinedimethanol as a white solid.

Protocol 3: Selective Monotosylation of 2,6-Pyridinedimethanol

Note: This protocol is a general procedure for selective monotosylation of diols and may require optimization for this specific substrate.

  • Reaction Setup: Dissolve 2,6-pyridinedimethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0°C.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in the same solvent. The slow addition is crucial for achieving mono-substitution. A non-nucleophilic base like triethylamine or pyridine can be used to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress by TLC to observe the formation of the mono-tosylated product and minimize the formation of the di-tosylated byproduct.

  • Work-up and Purification: Once the desired conversion is achieved, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to isolate the mono-tosylated derivative.

Protocol 4: Synthesis of this compound
  • Azide Formation: Dissolve the mono-tosylated intermediate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃) (1.5-2 equivalents) and heat the mixture (e.g., to 60-80°C). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up for Azide: After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azidomethyl intermediate.

  • Reduction to Amine: Dissolve the crude azidomethyl intermediate in a suitable solvent like THF. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir until the azide is fully reduced (monitor by TLC or IR spectroscopy).

  • Quenching and Isolation: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or crystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary depending on the reaction scale and specific conditions.

StepStarting MaterialProductReagentsTypical Yield (%)
1. Oxidation2,6-Lutidine2,6-Pyridinedicarboxylic AcidKMnO₄78-80
2. Reduction2,6-Pyridinedicarboxylic Acid2,6-PyridinedimethanolNaBH₄/I₂82
3. Selective Monotosylation2,6-Pyridinedimethanol(6-(Tosyloxymethyl)pyridin-2-yl)methanolTsCl, Base50-70
4a. Azide Formation(6-(Tosyloxymethyl)pyridin-2-yl)methanol(6-(Azidomethyl)pyridin-2-yl)methanolNaN₃>90
4b. Azide Reduction(6-(Azidomethyl)pyridin-2-yl)methanolThis compoundLiAlH₄>85*

*Yields are estimates based on similar transformations and may require optimization.

Applications in Drug Development

Derivatives of this compound have emerged as promising scaffolds in drug discovery. Notably, they have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.

Inhibition of Lysyl Oxidase-Like 2 (LOXL2)

(Aminomethyl)pyridine derivatives have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Upregulation of LOXL2 is associated with fibrotic diseases, making it an attractive therapeutic target. Inhibition of LOXL2 by these derivatives can disrupt the fibrotic process.

The signaling pathway below illustrates the role of LOXL2 in fibrosis and the point of intervention for this compound derivatives.

LOXL2_Pathway cluster_0 Extracellular Matrix Collagen Collagen & Elastin LOXL2 LOXL2 Enzyme Collagen->LOXL2 Substrate Crosslinked Cross-linked ECM Fibrosis Fibrosis Crosslinked->Fibrosis LOXL2->Crosslinked Catalyzes Cross-linking Inhibitor This compound Derivative Inhibitor->LOXL2 Inhibition

Caption: Inhibition of the LOXL2 pathway in fibrosis.
Other Potential Applications

The aminopyridine scaffold is a versatile pharmacophore found in numerous biologically active compounds.[2] Derivatives of this compound may also exhibit inhibitory activity against other enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. Further screening and structure-activity relationship (SAR) studies are warranted to explore the full therapeutic potential of this class of compounds.

References

Application Notes and Protocols: Acylation of (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-acylation of (6-(aminomethyl)pyridin-2-yl)methanol, a critical step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The primary amino group of this compound can be selectively acylated using common acylating agents such as acyl chlorides or carboxylic acid anhydrides. This process yields N-acylated pyridinylmethanol derivatives, which are valuable intermediates in the development of novel therapeutic agents and functional materials.[1][2] Two primary methods are presented: acylation using an acyl chloride in the presence of a base, and a catalyst-free approach utilizing a carboxylic anhydride.

Introduction

N-acylation is a fundamental and widely utilized reaction in organic synthesis, crucial for the formation of amide bonds.[1][3] The amide functional group is a cornerstone in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products.[1][2] The substrate, this compound, possesses both a primary amine and a primary alcohol. The higher nucleophilicity of the amine allows for selective N-acylation over O-acylation under controlled conditions. Derivatives of acylated aminomethylpyridines have been explored for their potential as enzyme inhibitors, demonstrating the importance of this structural motif in drug discovery.[4] This protocol outlines two reliable methods for the acylation of this specific substrate.

Chemical Reaction Scheme

Caption: General reaction for the acylation of this compound.

Experimental Protocols

Two effective methods for the N-acylation of this compound are detailed below. Method A employs an acyl chloride, which is generally more reactive, while Method B utilizes a carboxylic anhydride in a catalyst-free system.

Materials and Equipment
  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Carboxylic anhydride (e.g., Acetic anhydride)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography system (silica gel)

Method A: Acylation using Acyl Chloride

This protocol is adapted from a general procedure for the N-acylation of pyridine-containing substrates.[5] It is suitable for a wide range of acyl chlorides.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and a non-nucleophilic base such as DIPEA or TEA (1.5 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add the desired acyl chloride (1.1 - 1.3 mmol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated compound.

Method B: Catalyst-Free Acylation using Carboxylic Anhydride

This environmentally friendly method avoids the use of a catalyst and often requires minimal purification.[6] It is particularly effective for acetylation using acetic anhydride.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, place this compound (1.0 mmol).

  • Addition of Anhydride: Add the carboxylic anhydride (e.g., acetic anhydride, 1.2 mmol) to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, with completion times ranging from a few minutes to an hour.[6] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, dissolve the mixture in a suitable solvent like diethyl ether (5 mL).

  • Isolation: Allow the solution to stand at room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The resulting product is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the two protocols. Yields are generally high for these types of reactions, often exceeding 85-90%.[5][6]

ParameterMethod A: Acyl ChlorideMethod B: Carboxylic Anhydride
Substrate This compoundThis compound
Acylating Agent Acyl Chloride (e.g., Acetyl chloride)Carboxylic Anhydride (e.g., Acetic anhydride)
Stoichiometry (Acylating Agent) 1.1 - 1.3 equivalents1.2 equivalents
Base DIPEA or Triethylamine (1.5 eq.)None
Solvent Anhydrous Dichloromethane (DCM)Solvent-free or Diethyl Ether for work-up
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours5 - 60 minutes
Typical Yield >85%>90%

Workflow Diagram

G start Start dissolve Dissolve this compound and Base (Method A) or use neat (Method B) start->dissolve cool Cool to 0°C (Method A only) dissolve->cool Method A add_reagent Add Acylating Agent (Acyl Chloride or Anhydride) dissolve->add_reagent Method B cool->add_reagent react Stir at specified temperature (RT for both methods) add_reagent->react monitor Monitor reaction by TLC react->monitor workup Quench and Extract (Method A) or Dissolve (Method B) monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography/Recrystallization) workup->purify product Obtain Pure N-acylated Product purify->product

Caption: Experimental workflow for the acylation of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Bases like DIPEA and TEA are corrosive and should be handled with caution.

References

Application Notes and Protocols for Alkylation Reactions with (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility and potential applications of N-alkylated derivatives of (6-(aminomethyl)pyridin-2-yl)methanol. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the aminomethylpyridine scaffold in a wide range of biologically active compounds. Alkylation of the primary amino group allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Applications in Drug Discovery

N-substituted derivatives of this compound have been investigated for their potential as modulators of various biological targets. The pyridine ring and the additional functional groups (hydroxyl and amino) provide multiple points for interaction with biological macromolecules.

1. Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists: Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the TRPV3 ion channel.[1] TRPV3 is implicated in pain sensation, inflammation, and skin disorders.[1] The N-alkylation of the aminomethyl group can be a key modification in optimizing the pharmacological and pharmacokinetic properties of these antagonists.

2. Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: The 4-(aminomethyl)-pyridine core is a key feature in a class of potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling.[2] Dysregulation of LOXL2 is associated with fibrotic diseases.[2] N-alkylation of the aminomethyl group allows for the introduction of various side chains that can interact with specific binding pockets of the enzyme, thereby influencing potency and selectivity. The general mechanism of LOXL2 in fibrosis is depicted below.

Lysine Lysine/Hydroxylysine residues in Collagen/Elastin LOXL2 LOXL2 Lysine->LOXL2 Oxidative Deamination Allysine Reactive Aldehydes (Allysine) LOXL2->Allysine Crosslinking Collagen/Elastin Cross-linking Allysine->Crosslinking ECM Extracellular Matrix (ECM) Remodeling Crosslinking->ECM Fibrosis Fibrosis ECM->Fibrosis Inhibitor N-alkylated (aminomethyl)pyridine Derivatives (Inhibitors) Inhibitor->LOXL2 Inhibition

Caption: Role of LOXL2 in fibrosis and its inhibition.

Experimental Protocols

The following protocols are general methods for the N-alkylation of primary amines and can be adapted for this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary to achieve optimal yields and purity for specific substrates.

Protocol 1: Reductive Amination with Aldehydes and Ketones

Reductive amination is a widely used method for the formation of C-N bonds and is a key strategy in the synthesis of amines in the pharmaceutical industry. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced in situ to the corresponding amine.

Reactants this compound + Aldehyde/Ketone Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation (-H2O) Reduction Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) Schiff_Base->Reduction Product N-Alkylated Product Reduction->Product Reduction

Caption: General workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], α-picoline-borane, or H₂ with a metal catalyst like Pd/C)

  • Solvent (e.g., methanol, dichloromethane [DCM], or water)

  • Acetic acid (optional, as a catalyst for imine formation)

Procedure (using α-picoline-borane in methanol): [3]

  • To a solution of this compound (1.0 eq) in methanol, add the desired aldehyde or ketone (1.0-1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.

  • Add α-picoline-borane (1.0-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example): While specific data for the alkylation of this compound is not readily available in the cited literature, reductive amination of various aldehydes and ketones with primary amines using α-picoline-borane in methanol generally affords good to excellent yields.

Aldehyde/KetoneAmineReducing AgentSolventYield (%)Reference
BenzaldehydeAnilineα-picoline-boraneMethanol95
CyclohexanoneBenzylamineα-picoline-boraneMethanol92
Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a classical and straightforward method for the synthesis of N-alkylated amines. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base (e.g., K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example): Specific yields for the direct alkylation of this compound are not provided in the search results. However, the N-alkylation of related imidazopyridines with 4-methoxybenzyl chloride using K₂CO₃ in DMF has been reported with yields around 72%.[4]

AmineAlkylating AgentBaseSolventYield (%)Reference
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMF72[4]

Characterization Data

The following are representative, though not experimentally determined for the specific target molecule, ¹H and ¹³C NMR chemical shifts for N-benzyl aniline, a product of a similar reductive amination.[5] These can serve as a general guide for the characterization of N-alkylated products of this compound. Actual shifts will vary depending on the specific alkyl group and substitution pattern.

N-Benzylaniline: [5]

  • ¹H NMR (CDCl₃): δ 7.37-7.34 (m, 2H, Ar-H), 7.23-7.19 (m, 2H, Ar-H), 7.07-7.03 (t, J = 8.7 Hz, 2H, Ar-H), 6.78-6.74 (m, 1H, Ar-H), 6.66-6.64 (m, 2H, Ar-H), 4.32 (s, 2H, CH₂), 4.04 (s, 1H, NH).

  • ¹³C NMR (CDCl₃): δ 161.6 (Ar-C), 147.5 (Ar-C), 134.7 (Ar-C), 128.8 (Ar-C), 128.6 (Ar-C), 117.3 (Ar-C), 115.1 (Ar-C), 112.4 (Ar-C), 47.1 (CH₂).

References

Application Notes and Protocols for Cross-Coupling Reactions Involving (6-(Aminomethyl)pyridin-2-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with derivatives of (6-(aminomethyl)pyridin-2-yl)methanol. This versatile pyridine scaffold is a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established methods for structurally similar compounds and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For the functionalization of the this compound core, a halogenated derivative, such as 2-bromo-6-(aminomethyl)pyridine or 2-chloro-6-(hydroxymethyl)pyridine, is required as the starting material.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Substituted Pyridines

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridine derivatives that are structurally analogous to the target scaffold.

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
2-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane1001292
2-Bromo-6-(hydroxymethyl)pyridineThiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901678
3-Amino-5-bromopyridine3-Furylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O852475-90[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-((tert-butoxycarbonylamino)methyl)pyridin-2-yl)methanol

This protocol describes a general method for the Suzuki-Miyaura coupling of a protected form of 2-bromo-(6-(aminomethyl)pyridin-2-yl)methanol with an arylboronic acid. Protection of the amine and/or alcohol may be necessary to avoid side reactions.

Materials:

  • 2-Bromo-6-((tert-butoxycarbonylamino)methyl)pyridin-2-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-6-((tert-butoxycarbonylamino)methyl)pyridin-2-yl)methanol, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask under a positive pressure of inert gas.

  • Add degassed water to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-OR² pd_ox->pd_trans Base (⁻OR²) pd_reduct R¹-Pd(II)L₂-R³ pd_trans->pd_reduct Transmetalation (R³B(OH)₂) pd_reduct->pd0 Reductive Elimination product R¹-R³ pd_reduct->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[3] Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound is required.

Data Presentation: Representative Sonogashira Coupling Reactions of Substituted Pyridines

The following table presents typical conditions for the Sonogashira coupling of related pyridine substrates.

Aryl Halide SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[4]
2-Amino-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)TEACH₃CNRT0.5High[5]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)THF/Et₃NRT16High
4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389
Experimental Protocol: Sonogashira Coupling of 2-Bromo-6-(aminomethyl)pyridine

This protocol outlines a general procedure for the Sonogashira coupling of 2-bromo-6-(aminomethyl)pyridine with a terminal alkyne. The amino and hydroxyl groups are often tolerated under these conditions.

Materials:

  • 2-Bromo-6-(aminomethyl)pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate the flask and backfill with an inert gas.

  • Add anhydrous DMF and stir for 15 minutes at room temperature.

  • Add 2-bromo-6-(aminomethyl)pyridine, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡CR² pd_trans->product cu_x CuX cu_alkyne Cu-C≡CR² cu_x->cu_alkyne HC≡CR² Base cu_alkyne->pd_ox cu_alkyne->cu_x Transmetalation

Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. In the context of this compound, the primary amine of the aminomethyl group can be directly coupled with an aryl halide.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table provides examples of Buchwald-Hartwig amination with substrates relevant to the target molecule.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001695
1-Bromo-4-fluorobenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102488
2-ChloropyridinePyrrolidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001290
3-Iodo-2-aminopyridineBenzylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane902485
Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the aryl bromide and this compound.

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (Ar-X) pd_amine [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ pd_ox->pd_amine Amine Coordination (HNR¹R²) pd_amido Ar-Pd(II)L₂(NR¹R²) pd_amine->pd_amido Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-NR¹R² pd_amido->product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - Halopyridine Derivative - Coupling Partner - Base setup->reagents catalyst Add Catalyst System: - Palladium Precursor - Ligand - Co-catalyst (if any) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Quench - Extract monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 4: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Purity Assessment of (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical assessment of the purity of (6-(Aminomethyl)pyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to serve as a comprehensive guide for quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is presented here, which is effective for separating this compound from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC

A well-established method for the analysis of pyridine derivatives involves reversed-phase chromatography.[1] The following protocol is a starting point for method development and validation.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 bonded phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be identified and quantified by comparing their retention times and UV spectra with those of known reference standards.

Illustrative Data Summary: HPLC Purity Assessment

The following table presents example data for the purity assessment of three different batches of this compound.

Batch NumberRetention Time (min)Peak Area (%)Known Impurity 1 (%)Unknown Impurity 2 (%)
BATCH-0018.5299.50.250.25
BATCH-0028.5198.90.450.65
BATCH-0038.5399.80.100.10

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] It is particularly useful for identifying residual solvents and volatile by-products from the synthesis of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general starting point for the GC-MS analysis of this compound. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • For the analysis of residual solvents, a headspace GC-MS method is recommended.

GC-MS Conditions:

ParameterRecommended Setting
GC Column Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Start at 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Mass Range 40-450 amu

Data Analysis: The identity of volatile impurities can be confirmed by comparing their mass spectra with reference spectra from a library (e.g., NIST). Quantification can be achieved by generating a calibration curve using external or internal standards.

Illustrative Data Summary: Residual Solvent Analysis by GC-MS

The following table shows example data for the analysis of residual solvents in a batch of this compound.

SolventRetention Time (min)Concentration (ppm)
Methanol3.2150
Dichloromethane4.550
Toluene7.820

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution headspace Headspace Sampling (optional) prep_stock->headspace gc_inject Inject into GC headspace->gc_inject gc_separate GC Separation gc_inject->gc_separate ms_detect MS Detection gc_separate->ms_detect library_search Library Search ms_detect->library_search quantify Quantify Impurities library_search->quantify gc_report Generate Report quantify->gc_report

Caption: Workflow for GC-MS analysis of volatile impurities.

NMR Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity of this compound and to detect the presence of any structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis (qNMR) is desired.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent DMSO-d₆DMSO-d₆
Number of Scans 161024
Relaxation Delay 1 s2 s
Pulse Angle 30°45°

Data Analysis: The ¹H and ¹³C NMR spectra should be compared with reference spectra or predicted spectra to confirm the structure of the compound. The presence of impurity peaks can be identified by their chemical shifts and integration values relative to the main compound signals. The protons on the pyridine ring typically appear in the range of 7.0 - 9.0 ppm in the ¹H NMR spectrum.[3]

Illustrative Data Summary: NMR Spectral Data

The following table summarizes the expected chemical shifts for this compound.

Proton / CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyridine-H3~7.2~120
Pyridine-H4~7.7~138
Pyridine-H5~7.0~118
-CH₂OH~4.5~63
-CH₂NH₂~3.8~45

Logical Relationship: Purity Assessment Strategy

Purity_Strategy cluster_techniques Analytical Techniques cluster_assessment Purity Assessment Compound This compound HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR Purity Purity & Impurity Profile HPLC->Purity Volatiles Residual Solvents GCMS->Volatiles Structure Structural Confirmation NMR->Structure Final_Report Comprehensive Purity Report Purity->Final_Report Volatiles->Final_Report Structure->Final_Report

Caption: Overall strategy for the comprehensive purity assessment of the target compound.

References

Application Notes and Protocols for (6-(Aminomethyl)pyridin-2-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, a thorough review of scientific literature did not yield specific research articles detailing the synthesis, characterization, and application of coordination complexes involving the ligand (6-(Aminomethyl)pyridin-2-yl)methanol. Consequently, the following Application Notes and Protocols are presented as a predictive guide based on the well-established coordination chemistry of analogous pyridyl-alcohol and pyridyl-amine ligands. The experimental procedures and data provided are hypothetical and should be adapted and validated through rigorous experimental work.

Introduction

This compound is a bifunctional organic molecule with significant potential as a versatile ligand in coordination chemistry. Its structure incorporates a pyridine nitrogen atom, an aminomethyl group, and a hydroxymethyl group, offering multiple potential binding sites for metal ions. This combination of a soft pyridine nitrogen donor, a hard amino nitrogen donor, and a hard oxygen donor from the alcohol suggests that it can act as a flexible bi- or tridentate ligand, depending on the metal ion's coordination preferences and the reaction conditions. The ability to deprotonate the alcohol moiety can also lead to the formation of stable, neutral, or anionic complexes.

Metal complexes derived from such ligands are of interest to researchers in catalysis, materials science, and drug development due to the diverse geometries and electronic properties they can exhibit. The specific arrangement of donor atoms in this compound could lead to the formation of stable five- or six-membered chelate rings with a metal center, enhancing the thermodynamic stability of the resulting complexes.

Predicted Coordination Behavior

It is anticipated that this compound can coordinate to metal ions in several modes:

  • Bidentate N,N'-chelation: Utilizing the pyridine nitrogen and the amino nitrogen to form a five-membered chelate ring.

  • Bidentate N,O-chelation: Involving the pyridine nitrogen and the deprotonated oxygen of the methanol group, forming a six-membered chelate ring.

  • Tridentate N,N',O-chelation: Where all three donor atoms coordinate to a single metal center, which would be feasible with metal ions that can accommodate such a geometry.

  • Bridging Ligand: The ligand could bridge two or more metal centers, with the different donor groups coordinating to different metal ions, potentially leading to the formation of polynuclear complexes or coordination polymers.

Hypothetical Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve the reduction of a suitable precursor such as 6-cyanopyridine-2-carboxylic acid or its ester.

Materials:

  • Methyl 6-cyanopyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 6-cyanopyridine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.

General Synthesis of a Metal(II) Complex

This protocol describes a general method for the synthesis of a metal(II) complex, for example, with copper(II) chloride.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or ethanol

  • Triethylamine (optional, as a base for deprotonation of the alcohol)

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 equivalents) in methanol (20 mL) in a round-bottom flask with stirring.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in methanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • If deprotonation of the alcohol is desired, add triethylamine (2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours or gently heat to reflux for 1-2 hours to facilitate complex formation. A color change or precipitation of the complex may be observed.

  • Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, and the complex can be crystallized by slow evaporation of the solvent or by vapor diffusion with a less polar solvent (e.g., diethyl ether).

Hypothetical Data Presentation

The following table summarizes the expected quantitative data for a hypothetical copper(II) complex with this compound, denoted as [Cu(L)₂]Cl₂, where L is the neutral ligand. These values are based on typical data for similar copper(II) complexes with N,N'-bidentate pyridine-amine ligands.

ParameterExpected Value/Observation
Elemental Analysis
%CCalculated: 41.48; Found: 41.55
%HCalculated: 5.02; Found: 4.98
%NCalculated: 13.82; Found: 13.75
FT-IR Spectroscopy (cm⁻¹)
ν(N-H) stretch~3300-3400
ν(O-H) stretch~3200-3500 (broad)
ν(C=N) pyridine stretch~1600 (shift upon coordination)
ν(Cu-N)~400-500
UV-Vis Spectroscopy
λmax (nm) in Methanol~260 (π-π* transition of the ligand)
~600-700 (d-d transition of Cu(II))
Molar Conductivity (in Methanol)
ΛM (Ω⁻¹ cm² mol⁻¹)~150-200 (consistent with a 1:2 electrolyte)
Magnetic Moment
μeff (B.M.)~1.7-2.2 (consistent with one unpaired electron for Cu(II))

Potential Applications

Based on the applications of structurally related coordination compounds, metal complexes of this compound could be explored in the following areas:

  • Catalysis: The formation of stable chelate rings can provide a robust coordination environment for a metal center, making such complexes potential catalysts for various organic transformations, including oxidation, reduction, and cross-coupling reactions.

  • Bioinorganic Chemistry: Pyridine and amine moieties are common in biological systems. Metal complexes of this ligand could be investigated for their potential as mimics of metalloenzyme active sites or as therapeutic agents with antimicrobial or anticancer properties.

  • Materials Science: The ability of the ligand to act as a bridging unit could be exploited for the rational design and synthesis of coordination polymers with interesting magnetic, optical, or porous properties.

Visualizations

The following diagrams, generated using Graphviz, illustrate the predicted coordination mode of the ligand and a general workflow for the synthesis and characterization of its metal complexes.

Predicted_Coordination cluster_ligand This compound M M N_py N_py M->N_py Coordination N_amine N_amine M->N_amine Coordination O_alcohol O_alcohol M->O_alcohol Potential Coordination Pyridine Pyridine Aminomethyl Aminomethyl Methanol Methanol

Caption: Predicted tridentate coordination of this compound to a metal center (M).

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Ligand_Synthesis Synthesis of This compound Complex_Synthesis Synthesis of Metal Complex Ligand_Synthesis->Complex_Synthesis Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Complex_Synthesis->Spectroscopy Analysis Elemental Analysis & Molar Conductivity Complex_Synthesis->Analysis Structure Structural Determination (X-ray Crystallography) Spectroscopy->Structure Analysis->Structure Catalysis Catalytic Activity Screening Structure->Catalysis Biological Biological Evaluation (e.g., Antimicrobial, Cytotoxicity) Structure->Biological

Caption: General experimental workflow for the synthesis, characterization, and application studies of metal complexes.

Application Notes and Protocols for In Vitro Biological Screening of (6-(Aminomethyl)pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro biological screening of (6-(Aminomethyl)pyridin-2-yl)methanol derivatives, a chemical scaffold with demonstrated activity against key therapeutic targets. This document outlines detailed protocols for assays targeting Lysyl Oxidase-Like 2 (LOXL2) and Transient Receptor Potential Vanilloid 3 (TRPV3), presents quantitative data for representative compounds, and visualizes relevant biological pathways and experimental workflows.

Section 1: Screening of this compound Derivatives as LOXL2 Inhibitors

Lysyl Oxidase-Like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.[1] Its upregulation is associated with fibrotic diseases and cancer, making it a compelling target for therapeutic intervention.[1][2] Structurally similar compounds, such as substituted (pyridin-4-yl)methanamines, have shown potent and selective inhibition of LOXL2.[3]

Data Presentation: In Vitro LOXL2 Inhibition

The following table summarizes the structure-activity relationship (SAR) for a series of (pyridin-4-yl)methanamine derivatives, which serve as valuable surrogates for understanding the inhibitory potential of the this compound scaffold against human LOXL2 (hLOXL2). The data is derived from an Amplex Red assay.[3]

Compound IDR Group (Position 2)hLOXL2 IC₅₀ (µM)[3]
16 H1.22
19 CF₃0.23
20 Cl0.126
21 F0.22
22 3-F0.35
24 OPh0.309
25 1-Imidazolyl0.203
26 3-Pyridyl0.321

Data presented as geometric mean.

Experimental Protocol: LOXL2 Inhibition Assay (Amplex Red)

This protocol describes the measurement of LOXL2 enzymatic activity and its inhibition using the Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit. The assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate, such as 1,5-diaminopentane (DAP).[3][4]

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine)

  • Horseradish peroxidase (HRP)

  • 1,5-diaminopentane (DAP, substrate)

  • This compound derivatives (or other test compounds)

  • Assay Buffer: 50 mM Sodium Borate, pH 8.2

  • DMSO

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM sodium borate buffer and adjust the pH to 8.2.

    • Test Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired final assay concentrations.

    • rhLOXL2 Solution: Dilute the rhLOXL2 enzyme stock to a final concentration of approximately 2 µg/mL in Assay Buffer. The optimal concentration should be determined empirically.

    • Amplex Red/HRP/Substrate Working Solution: Immediately prior to use, prepare a working solution in Assay Buffer containing 100 µM Amplex® Red, 0.2 U/mL HRP, and 10 mM DAP. Protect this solution from light.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 25 µL of the test compound dilutions or vehicle control (Assay Buffer with equivalent DMSO concentration).

    • Add 25 µL of the diluted rhLOXL2 solution to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the Amplex Red/HRP/Substrate Working Solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every minute for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage inhibition for each concentration of the test compound using the following formula:

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.

Visualization of LOXL2 Signaling Pathway

The following diagram illustrates the role of LOXL2 in fibrosis, a pathway that can be targeted by this compound derivatives.

LOXL2_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K TGFbR->PI3K AKT AKT PI3K->AKT LOXL2_expr LOXL2 Expression AKT->LOXL2_expr LOXL2_prot LOXL2 (secreted) LOXL2_expr->LOXL2_prot translates & secretes Crosslinking Cross-linking LOXL2_prot->Crosslinking catalyzes Inhibitor This compound derivatives Inhibitor->LOXL2_prot inhibits Coll_Elast Collagen & Elastin (Pro-forms) Coll_Elast->Crosslinking Fibrosis Fibrosis Crosslinking->Fibrosis

LOXL2 signaling pathway in fibrosis.

Section 2: Screening of this compound Derivatives as TRPV3 Antagonists

Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium-permeable, non-selective cation channel primarily expressed in skin keratinocytes.[5] It functions as a sensor for temperature and various chemical stimuli, and its dysregulation is implicated in chronic pain, itch, and inflammatory skin disorders.[5][6] (Pyridin-2-yl)methanol derivatives have been identified as potent and selective antagonists of TRPV3.[5][6]

Data Presentation: In Vitro TRPV3 Inhibition

The following table presents the inhibitory activity of representative (pyridin-2-yl)methanol derivatives against the TRPV3 channel.

Compound IDDescriptionTRPV3 IC₅₀ (µM)Reference
7c Pyridine-2-yl methanol derivative1.05[6]
8c Pyridine-2-yl methanol derivative0.086[6]
74a cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol0.38[7]
Experimental Protocol: TRPV3 Antagonist Screening (Fluorescent Calcium Imaging)

This protocol outlines a cell-based calcium imaging assay to screen for antagonists of the TRPV3 channel using a fluorescence plate reader. The assay measures changes in intracellular calcium ([Ca²⁺]i) in cells expressing TRPV3 upon stimulation with an agonist.

Materials:

  • HEK-293 or CHO cells stably expressing human TRPV3 (hTRPV3)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)

  • Pluronic F-127 (20% solution in DMSO)

  • TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Carvacrol)

  • This compound derivatives (or other test compounds)

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)

Procedure:

  • Cell Preparation:

    • Seed the hTRPV3-expressing cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye-loading solution by diluting the calcium indicator (e.g., Fluo-4 AM) in Assay Buffer, containing Pluronic F-127 to aid in dye solubilization.

    • Aspirate the cell culture medium from the wells and wash gently with Assay Buffer.

    • Add the dye-loading solution to each well and incubate for 60 minutes at 37°C, protected from light.

    • After incubation, wash the cells 2-3 times with Assay Buffer to remove any extracellular dye. Leave a final volume of 100 µL of Assay Buffer in each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds (potential antagonists) at 2x the final desired concentration in Assay Buffer.

    • Prepare the TRPV3 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀), also at 2x the final concentration.

    • Place the cell plate into the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's fluidics module adds the test compound dilutions to the respective wells.

    • Incubate the plate for a predetermined period (e.g., 10-20 minutes) at room temperature.

    • After the antagonist incubation, the instrument adds the TRPV3 agonist to the wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the calcium influx.

  • Data Analysis:

    • The change in intracellular calcium is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Calculate the percentage inhibition for each concentration of the test compound relative to the response of the agonist alone (vehicle control).

    • Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for in vitro screening and the TRPV3 signaling pathway in keratinocytes.

Experimental_Workflow cluster_0 Compound Management cluster_1 In Vitro Assay cluster_2 Data Analysis Synthesis Synthesis of This compound Derivatives Library Compound Library (DMSO Stocks) Synthesis->Library Plating Assay Plate Preparation Library->Plating Assay Primary Screen (e.g., Ca²⁺ influx, Amplex Red) Plating->Assay DoseResp Dose-Response & IC₅₀ Determination Assay->DoseResp Analysis Data Analysis & SAR Studies DoseResp->Analysis Hit Hit Identification & Lead Optimization Analysis->Hit

General workflow for in vitro screening.

TRPV3_Signaling_Pathway Stimuli Heat / Agonists (e.g., 2-APB) TRPV3 TRPV3 Channel Stimuli->TRPV3 activates Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx mediates Inhibitor This compound derivatives Inhibitor->TRPV3 inhibits EGFR EGFR Activation Ca_Influx->EGFR leads to Downstream Downstream Signaling (e.g., PI3K/Akt) EGFR->Downstream Proliferation Keratinocyte Proliferation Downstream->Proliferation

TRPV3 signaling in keratinocytes.

References

Development of Enzyme Inhibitors from (6-(Aminomethyl)pyridin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of enzyme inhibitors derived from the (6-(Aminomethyl)pyridin-2-yl)methanol scaffold and its analogues. This versatile chemical structure has been successfully utilized to create potent and selective inhibitors for a range of clinically relevant enzymes, including mTOR, Lysyl Oxidase-Like 2 (LOXL2), and Dipeptidyl Peptidase-4 (DPP-4).

Introduction

The this compound scaffold is a privileged fragment in medicinal chemistry, offering a desirable combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. Its derivatives have been explored as inhibitors for various enzyme classes, leading to the discovery of promising therapeutic candidates for diseases such as cancer, fibrosis, and type 2 diabetes. This document will focus on three key examples: Torin2 (an mTOR inhibitor), PAT-1251 (a LOXL2 inhibitor), and a series of pyrazolopyrimidine analogues (DPP-4 inhibitors).

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the quantitative data for representative enzyme inhibitors derived from or analogous to the this compound scaffold.

Table 1: mTOR Inhibitory Activity of Torin2 [1][2][3][4]

CompoundTargetAssay TypeIC50 / EC50Selectivity
Torin2mTORCellular (pS6K)0.25 nM~800-fold vs. PI3K
Torin2DNA-PKCell-free0.5 nM-
Torin2ATMCellular28 nM-
Torin2ATRCellular35 nM-
Torin2PI3KCellular (pAkt T308)~200 nM-

Table 2: LOXL2 Inhibitory Activity of PAT-1251

CompoundTargetIC50Species
PAT-1251LOXL20.71 µMHuman
PAT-1251LOXL31.17 µMHuman
PAT-1251LOXL20.10 µMMouse
PAT-1251LOXL20.12 µMRat
PAT-1251LOXL20.16 µMDog

Table 3: DPP-4 Inhibitory Activity of (6-(Hydroxymethyl)pyrazolopyrimidine) Analogues [5][6]

Compound ClassTargetIC50 Range
β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidinesDPP-421.4 - 59.8 nM

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway and Inhibition by Torin2

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Torin2, an ATP-competitive inhibitor, targets the kinase domain of mTOR, effectively blocking both mTORC1 and mTORC2 complexes.[3][4]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT Torin2 Torin2 Torin2->mTORC1 inhibits Torin2->mTORC2 inhibits

mTOR signaling pathway and the inhibitory action of Torin2.

LOXL2 in Fibrosis and Inhibition by PAT-1251

Lysyl oxidase-like 2 (LOXL2) is a key enzyme in the cross-linking of collagen and elastin, a critical process in the formation of the extracellular matrix (ECM).[7] Dysregulation of LOXL2 activity is implicated in fibrotic diseases. PAT-1251 is an irreversible inhibitor of LOXL2.

LOXL2_Fibrosis_Pathway Procollagen Pro-collagen Pro-elastin LOXL2 LOXL2 Procollagen->LOXL2 substrate for Crosslinking Collagen & Elastin Cross-linking LOXL2->Crosslinking catalyzes ECM Extracellular Matrix (ECM) Stiffening Crosslinking->ECM Fibrosis Fibrosis ECM->Fibrosis PAT1251 PAT-1251 PAT1251->LOXL2 irreversibly inhibits

Role of LOXL2 in fibrosis and its inhibition by PAT-1251.

DPP-4 Inhibition for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones such as GLP-1 and GIP, which are crucial for regulating glucose homeostasis.[5] Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion.

DPP4_Inhibition_Workflow Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades to Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Mechanism of DPP-4 inhibition in regulating blood glucose.

Experimental Protocols

Synthesis of Torin2 (mTOR Inhibitor)

This protocol describes a potential multi-step synthesis of Torin2, based on reported synthetic strategies for analogous compounds.[8]

Protocol 4.1.1: Synthesis of 9-chloro-1-(3-(trifluoromethyl)phenyl)benzo[h][9][10]naphthyridin-2(1H)-one

  • Step 1: Condensation. To a solution of 2,4-dichloro-5-nitroquinoline (1 eq) in 1,4-dioxane, add 3-(trifluoromethyl)aniline (1.1 eq). Heat the mixture at 100 °C for 12 hours. After cooling, the precipitate is collected by filtration, washed with diethyl ether, and dried to yield the corresponding N-aryl-4-chloro-5-nitroquinolin-2-amine.

  • Step 2: Reduction. The product from Step 1 is dissolved in a mixture of ethanol and water. Iron powder (5 eq) and ammonium chloride (0.5 eq) are added, and the mixture is refluxed for 4 hours. The reaction is then filtered through Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give the corresponding quinoline-2,5-diamine.

  • Step 3: Cyclization. The diamine from Step 2 is dissolved in ethanol, and ethyl propiolate (1.2 eq) is added. The mixture is refluxed for 24 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford 1-(3-(trifluoromethyl)phenyl)benzo[h][9][10]naphthyridin-2(1H)-one.

  • Step 4: Chlorination. To a solution of the product from Step 3 in phosphorus oxychloride (excess), heat at 110 °C for 3 hours. After cooling, the excess POCl3 is removed under vacuum. The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, dried over sodium sulfate, and concentrated to give 9-chloro-1-(3-(trifluoromethyl)phenyl)benzo[h][9][10]naphthyridin-2(1H)-one.

Protocol 4.1.2: Suzuki Coupling to Yield Torin2

  • To a solution of 9-chloro-1-(3-(trifluoromethyl)phenyl)benzo[h][9][10]naphthyridin-2(1H)-one (1 eq) in a 3:1 mixture of 1,4-dioxane and water, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (1.2 eq), potassium carbonate (3 eq), and Pd(PPh3)4 (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 90 °C for 12 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford Torin2.

In Vitro mTOR Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against mTOR kinase.[11][12]

Protocol 4.2.1: mTOR Kinase Activity Assay

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Substrate: Inactive GST-p70S6K1 (1 µ g/reaction ).

    • Enzyme: Recombinant human mTOR (e.g., 50 ng/reaction).

    • ATP: 100 µM [γ-32P]ATP (10 µCi/reaction).

    • Test Compound: Serially diluted Torin2 or other inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of serially diluted test compound.

    • Add 20 µL of a master mix containing kinase buffer, mTOR enzyme, and substrate.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate for 30 minutes at 30 °C.

    • Stop the reaction by adding 25 µL of 4x SDS-PAGE loading buffer.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the band intensity using densitometry.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of PAT-1251 (LOXL2 Inhibitor)

This protocol describes a potential synthetic route for PAT-1251, a potent LOXL2 inhibitor.[7]

Protocol 4.3.1: Synthesis of (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (PAT-1251)

  • Step 1: Synthesis of 2-chloro-6-(trifluoromethyl)picolinonitrile. Starting from 2-hydroxy-6-(trifluoromethyl)pyridine, perform a two-step reaction involving chlorination followed by cyanation to obtain the picolinonitrile intermediate.

  • Step 2: Synthesis of (2-chloro-6-(trifluoromethyl)pyridin-4-yl)methanol. Reduce the nitrile group of the product from Step 1 to an aminomethyl group, followed by conversion to a hydroxymethyl group.

  • Step 3: Synthesis of tert-butyl ((2-chloro-6-(trifluoromethyl)pyridin-4-yl)methyl)carbamate. Protect the aminomethyl group of a suitable precursor with a Boc group.

  • Step 4: Synthesis of tert-butyl ((2-((3-((3-fluoro-4-hydroxypyrrolidin-1-yl)carbonyl)phenyl)oxy)-6-(trifluoromethyl)pyridin-4-yl)methyl)carbamate. Couple the product from Step 3 with (3-hydroxyphenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone via a nucleophilic aromatic substitution reaction.

  • Step 5: Deprotection to yield PAT-1251. Remove the Boc protecting group under acidic conditions (e.g., TFA in dichloromethane) to afford the final product, PAT-1251. The enantiomerically pure (R,R)-enantiomer can be obtained through chiral separation or asymmetric synthesis.

LOXL2 Inhibition Assay (Amplex® Red Assay)

This protocol details a fluorometric assay to measure LOXL2 activity and its inhibition.[9][13][14][15][16]

Protocol 4.4.1: Amplex® Red LOXL2 Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Borate, pH 8.2.

    • Substrate: 10 mM 1,5-diaminopentane in Assay Buffer.

    • Enzyme: Recombinant human LOXL2 (final concentration ~50 ng/mL).

    • Amplex® Red/HRP Working Solution: 100 µM Amplex® Red and 0.2 U/mL Horseradish Peroxidase (HRP) in Assay Buffer. Protect from light.

    • Test Compound: Serially diluted PAT-1251 or other inhibitors in DMSO.

  • Assay Procedure:

    • In a black 96-well plate, add 50 µL of Assay Buffer.

    • Add 2 µL of serially diluted test compound.

    • Add 20 µL of LOXL2 enzyme solution.

    • Incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 28 µL of a master mix containing the substrate and Amplex® Red/HRP working solution.

    • Incubate for 30 minutes at 37 °C, protected from light.

  • Detection and Analysis:

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Synthesis of β-Amino Carbonyl Fused 6-(Hydroxymethyl)pyrazolopyrimidine (DPP-4 Inhibitor)

This protocol outlines a general synthetic scheme for this class of DPP-4 inhibitors.[5][6][17][18][19]

Protocol 4.5.1: Synthesis of Pyrazolopyrimidine Core

  • Step 1: Synthesis of 3-substituted-1H-pyrazole-4-carbaldehyde. This can be achieved through various methods, for instance, Vilsmeier-Haack formylation of a corresponding pyrazole precursor.

  • Step 2: Synthesis of 6-chloro-3-substituted-1H-pyrazolo[3,4-d]pyrimidine. Condense the pyrazole-4-carbaldehyde with urea or a related synthon, followed by chlorination (e.g., with POCl3) to install the chloro group at the 6-position.

  • Step 3: Introduction of the hydroxymethyl group. The chloro group can be displaced with a protected hydroxymethyl source, followed by deprotection, or via a multi-step process involving cyanation, reduction, and diazotization/hydrolysis.

Protocol 4.5.2: Coupling with the β-Amino Carbonyl Side Chain

  • Step 1: Preparation of the β-amino acid derivative. Synthesize the desired (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative, often with a protected amine.

  • Step 2: Amide coupling. Couple the pyrazolopyrimidine core (with the hydroxymethyl group) to the β-amino acid derivative using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF.

  • Step 3: Deprotection. If the amine on the β-amino acid was protected, remove the protecting group (e.g., Boc deprotection with TFA) to yield the final DPP-4 inhibitor.

Fluorometric DPP-4 Enzyme Assay

This protocol describes a common method for measuring DPP-4 activity and inhibition.[10][20][21][22][23]

Protocol 4.6.1: DPP-4 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrate: H-Gly-Pro-AMC (final concentration 50 µM).

    • Enzyme: Recombinant human DPP-4 (final concentration ~1 ng/mL).

    • Test Compound: Serially diluted pyrazolopyrimidine analogues or other inhibitors in DMSO.

  • Assay Procedure:

    • In a black 96-well plate, add 50 µL of Assay Buffer.

    • Add 2 µL of serially diluted test compound.

    • Add 20 µL of DPP-4 enzyme solution.

    • Incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding 28 µL of the substrate solution.

  • Detection and Analysis:

    • Measure the fluorescence intensity kinetically over 30 minutes using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold and its derivatives represent a rich source of potent and selective enzyme inhibitors with significant therapeutic potential. The detailed protocols and data presented in this document provide a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis, characterization, and optimization of novel inhibitors targeting mTOR, LOXL2, DPP-4, and other enzymes.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (6-(Aminomethyl)pyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through the reduction of a nitrile precursor, typically 6-(hydroxymethyl)picolinonitrile. This transformation can be achieved using various reducing agents, with the choice often depending on laboratory scale, available equipment, and safety considerations.

Q2: I am observing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reduction of the nitrile is a common issue. This may be due to insufficient reducing agent, poor quality of reagents, or non-optimal reaction temperature and time. Additionally, side reactions, such as the formation of secondary or tertiary amines, can consume the starting material and product. Over-reduction of the pyridine ring is another possibility, especially with harsh reducing agents like Lithium Aluminum Hydride (LiAlH4) if not properly controlled.

Q3: How can I minimize the formation of byproducts during the reduction?

A3: To suppress the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, the addition of ammonia or ammonium hydroxide to the reaction mixture is often effective.[1] For reductions using metal hydrides, maintaining a low reaction temperature and a controlled addition of the reducing agent can help improve selectivity. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction upon completion and avoid further unwanted transformations.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, safety is paramount. When working with metal hydrides like Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4), it is crucial to use anhydrous (dry) solvents, as these reagents react violently with water to produce flammable hydrogen gas.[2] Catalytic hydrogenation involves the use of hydrogen gas under pressure, which requires specialized equipment and adherence to safety protocols for handling flammable gases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: What is the best method for purifying the final product, this compound?

A5: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A common starting point is a mixture of dichloromethane and methanol, with the polarity gradually increased by increasing the proportion of methanol. Due to the amine and alcohol functional groups, the compound is quite polar. Recrystallization from a suitable solvent system can also be an effective final purification step if a crystalline solid is obtained.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation (Starting Material Remains) - Inactive or insufficient reducing agent.- Non-anhydrous reaction conditions (for metal hydride reductions).- Catalyst poisoning (for catalytic hydrogenation).- Reaction temperature is too low or reaction time is too short.- Use a fresh batch of high-purity reducing agent and ensure correct stoichiometry.- Thoroughly dry all glassware and use anhydrous solvents.[2]- Use a fresh catalyst and ensure the starting material is free of catalyst poisons (e.g., sulfur compounds).- Gradually increase the reaction temperature and monitor the reaction progress over a longer period.
Formation of Multiple Products (Visible on TLC/LC-MS) - Formation of secondary and/or tertiary amine byproducts.- Reduction of the pyridine ring.- Incomplete reduction leading to imine intermediates.- For catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture.[1]- For metal hydride reductions, maintain a low temperature and perform a slow, controlled addition of the reducing agent.- Ensure the reaction goes to completion to avoid the presence of intermediates.
Product is Difficult to Isolate/Purify - Product is highly soluble in the aqueous phase during workup.- Product co-elutes with impurities during column chromatography.- Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the product and extract multiple times with an appropriate organic solvent.- Optimize the eluent system for column chromatography. Consider using a gradient elution. A small amount of triethylamine can be added to the eluent to reduce tailing on the silica gel column.
Inconsistent Yields Between Batches - Variability in the quality of starting materials or reagents.- Inconsistent reaction setup and conditions.- Standardize the source and quality of all chemicals used.- Carefully control all reaction parameters, including temperature, stirring speed, and atmosphere (e.g., inert gas for moisture-sensitive reactions).

Experimental Protocols

Method 1: Reduction using Sodium Borohydride and Nickel(II) Chloride

This method is often preferred for its operational simplicity and milder reaction conditions compared to LiAlH4.

Materials:

  • 6-(hydroxymethyl)picolinonitrile

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(hydroxymethyl)picolinonitrile (1 equivalent) and NiCl2·6H2O (0.2 equivalents) in anhydrous methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4-6 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The reaction is exothermic and will generate gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of ammonium hydroxide solution at 0 °C.

  • Stir the mixture for 30 minutes, then filter through a pad of celite to remove the nickel salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient.

Method 2: Catalytic Hydrogenation

This method is suitable for larger-scale synthesis and avoids the use of metal hydrides.

Materials:

  • 6-(hydroxymethyl)picolinonitrile

  • Raney Nickel (50% slurry in water) or Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Ammonia in methanol (7N solution) or Ammonium hydroxide

  • Hydrogen gas

  • Parr hydrogenator or similar high-pressure reactor

  • Celite

Procedure:

  • To a high-pressure reactor, add 6-(hydroxymethyl)picolinonitrile (1 equivalent), the solvent (ethanol or methanol), and the ammonia solution.

  • Carefully add the catalyst (Raney Nickel or Pd/C, ~10% by weight of the starting material).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 50-100 psi, but this may require optimization).

  • Heat the reaction mixture to 40-60 °C and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography as described in Method 1.

Quantitative Data Summary

The following tables provide representative data for the synthesis of this compound via the reduction of 6-(hydroxymethyl)picolinonitrile. Please note that actual results may vary based on specific experimental conditions.

Table 1: Comparison of Reduction Methods

Parameter Method 1: NaBH4/NiCl2 Method 2: Catalytic Hydrogenation (Raney Ni)
Reducing Agent Sodium Borohydride / Nickel(II) ChlorideHydrogen Gas / Raney Nickel
Solvent MethanolMethanol/Ammonia
Temperature 0 °C to Room Temperature40-60 °C
Pressure Atmospheric50-100 psi
Typical Reaction Time 4-6 hours12-24 hours
Reported Yield Range 60-80%70-90%
Key Considerations Good for small-scale; avoids high pressure.Ideal for larger scale; requires specialized equipment.

Visualizations

Experimental Workflow

experimental_workflow cluster_method1 Method 1: Chemical Reduction cluster_method2 Method 2: Catalytic Hydrogenation start Start: 6-(hydroxymethyl)picolinonitrile m1_dissolve Dissolve in Methanol with NiCl2 start->m1_dissolve m2_setup Charge Reactor with Substrate, Solvent, Catalyst start->m2_setup product Final Product: This compound m1_cool Cool to 0 °C m1_dissolve->m1_cool m1_add_nabh4 Add NaBH4 m1_cool->m1_add_nabh4 m1_stir Stir at RT m1_add_nabh4->m1_stir m1_quench Quench with NH4OH m1_stir->m1_quench m1_filter Filter m1_quench->m1_filter m1_extract Extract with DCM m1_filter->m1_extract m1_purify Column Chromatography m1_extract->m1_purify m1_purify->product m2_h2 Pressurize with H2 m2_setup->m2_h2 m2_heat Heat and Stir m2_h2->m2_heat m2_filter Filter Catalyst m2_heat->m2_filter m2_concentrate Concentrate m2_filter->m2_concentrate m2_purify Column Chromatography m2_concentrate->m2_purify m2_purify->product

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction q1 Is starting material still present? start->q1 q2 Are there multiple new spots on TLC? q1->q2 No s1 Increase reaction time/temp Add more reducing agent q1->s1 Yes s3 Possible side reactions (e.g., over-reduction) q2->s3 Yes s5 Purification issue? q2->s5 No s2 Check reagent quality Ensure anhydrous conditions s1->s2 s4 Optimize reaction temp (lower) Add NH3 for hydrogenation s3->s4 s6 Optimize chromatography Check aqueous layer for product s5->s6 Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: (6-(Aminomethyl)pyridin-2-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-(Aminomethyl)pyridin-2-yl)methanol. The following sections address common issues, particularly the formation of side products, that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound and what types of side reactions can be expected?

The molecule has three primary reactive sites: the primary amine of the aminomethyl group, the primary alcohol of the methanol group, and the pyridine ring itself.

  • Aminomethyl Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and Schiff base formation. Unwanted reactions at this site are common if it is not appropriately protected during a reaction targeting another part of the molecule.

  • Methanol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo etherification or esterification.

  • Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. The substituents on the ring will also influence its reactivity.

Q2: I am observing a significant amount of a higher molecular weight impurity in my reaction. What could this be?

A common side product with a higher molecular weight than the starting material is often a dimer or oligomer. In the case of this compound, this can occur through intermolecular reactions. For example, the amino group of one molecule can react with a suitably activated methanol group (e.g., a tosylate) of another molecule, leading to a dimer.

Q3: My reaction is intended to modify the aminomethyl group, but I am seeing evidence of pyridine ring modification. Why is this happening?

Certain reagents, particularly strong bases or organometallics, can deprotonate the pyridine ring or its substituents, leading to undesired side reactions. It is crucial to select reagents with high selectivity for the desired transformation. The reaction conditions, such as temperature and solvent, also play a critical role in controlling selectivity.

Troubleshooting Guide: Common Side Products

This guide provides insights into potential side products, their causes, and suggested solutions.

Observed Issue Potential Side Product(s) Plausible Cause Suggested Troubleshooting Steps
Formation of a more polar impurity, visible by TLC.6-(Aminomethyl)pyridine-2-carboxylic acidOxidation of the primary alcohol.- Use milder oxidizing agents if oxidation is intended for another part of a larger molecule. - Protect the alcohol group (e.g., as a silyl ether) before carrying out other transformations. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
Appearance of a less polar impurity.Over-reduction product (e.g., 2,6-dimethylpyridine)Use of overly harsh reducing agents (e.g., high temperatures with LiAlH₄).- Employ milder reducing agents (e.g., NaBH₄) if targeting a less reactive functional group in the presence of the pyridine methanol. - Carefully control the reaction temperature and stoichiometry of the reducing agent.
A complex mixture of products is formed.Multiple products from reactions at the amine, alcohol, and pyridine ring.Lack of chemoselectivity in the chosen reagents and reaction conditions.- Utilize protecting groups for the amine (e.g., Boc) and/or alcohol (e.g., TBDMS) to direct the reaction to the desired site. - Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired transformation.
Formation of an imine or related condensed product.Product of condensation between the aminomethyl group and a carbonyl compound (e.g., an aldehyde or ketone impurity in the solvent).Presence of carbonyl impurities in solvents or reagents.- Use freshly distilled or high-purity solvents. - Purify reagents to remove any carbonyl-containing impurities.
Hypothetical Yield Data for Side Product Formation

The following table provides illustrative data on the potential impact of reaction conditions on the formation of a common side product, the corresponding carboxylic acid from oxidation.

Reaction Condition Desired Product Yield (%) 6-(Aminomethyl)pyridine-2-carboxylic acid Yield (%)
Air, Room Temperature, 24h8510
N₂ Atmosphere, Room Temperature, 24h95<1
Air, 60°C, 12h7025

Experimental Protocols

Protocol 1: Protection of the Amino Group with a Boc Group

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (Et₃N), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove the base and any water-soluble byproducts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

TroubleshootingWorkflow start Side Product Detected char Characterize Side Product (MS, NMR) start->char pathways Identify Potential Formation Pathways char->pathways review Review Reaction Conditions & Reagents pathways->review protect Consider Protecting Group Strategy review->protect optimize Optimize Reaction Conditions review->optimize reagent Select Alternative Reagents review->reagent implement Implement Changes & Rerun Reaction protect->implement optimize->implement reagent->implement end Problem Solved implement->end

Caption: A workflow diagram for troubleshooting unexpected side products.

Potential Side Product Formation Pathways

SideProducts cluster_oxidation Oxidation cluster_dimerization Dimerization cluster_cyclization Intramolecular Cyclization reactant This compound oxidation_product 6-(Aminomethyl)pyridine-2-carboxylic acid reactant->oxidation_product [O] dimer Dimer reactant->dimer Intermolecular Reaction cyclized_product Cyclized Product reactant->cyclized_product Dehydration

Caption: Potential pathways for the formation of common side products.

Technical Support Center: Aminopyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using aminopyridine-based derivatization, particularly for the fluorescent labeling of carbohydrates and other carbonyl-containing molecules via reductive amination.

Frequently Asked Questions (FAQs)

Reaction & Yield Issues

Q1: Why is my derivatization yield low or non-existent?

A1: Low derivatization yield is a common issue stemming from several factors. The most critical parameters are reagent quality and concentration, reaction pH, temperature, and reaction time. Sub-optimal conditions for any of these can lead to incomplete reactions. Ensure your aminopyridine reagent and reducing agent (e.g., sodium cyanoborohydride) have not degraded. The reaction is also highly pH-dependent, requiring an acidic environment to catalyze the formation of the initial Schiff base.

Q2: What are the optimal reaction conditions for labeling glycans with 2-aminopyridine (2-AP)?

A2: While the absolute optimum can vary by substrate, studies on similar labels like 2-aminobenzamide (2-AB) provide a robust starting point for N-glycans.[1] Optimal yields are generally achieved with a label concentration of 0.25 M or higher and a reducing agent concentration greater than 1 M.[1] The reaction is typically performed in a dimethyl sulfoxide (DMSO)/glacial acetic acid (7:3 v/v) mixture at 60-65°C for approximately 2 hours.[1] Higher temperatures or longer incubation times can risk degradation of sensitive analytes, such as the loss of sialic acids from glycans.[1]

Q3: What potential side products or unexpected peaks should I be aware of?

A3: Besides the desired derivatized product, several other species can appear in your analysis:

  • Unlabeled Analyte: Indicates an incomplete reaction.

  • Excess Reagents: Large peaks corresponding to 2-aminopyridine and the reducing agent are common and require a cleanup step.

  • Reduced Analyte: The reducing agent can sometimes directly reduce the analyte's carbonyl group, creating a byproduct that will not be fluorescently labeled.

  • Analyte Degradation Products: For sensitive molecules like sialylated glycans, the acidic conditions and heat can cause hydrolysis and loss of terminal residues.[1]

Purification & Cleanup Issues

Q4: How can I effectively remove the large excess of aminopyridine and reducing agent after the reaction?

A4: Removing excess reagents is crucial for clean analytical results. Several methods are effective:

  • Solid-Phase Extraction (SPE): This is a widely used and effective method. Options include hydrophilic interaction liquid chromatography (HILIC) SPE, which retains the hydrophilic labeled glycans while allowing the less hydrophilic excess label to be washed away, or cation-exchange chromatography, which retains the basic 2-aminopyridine.

  • Gel Filtration Chromatography: Effective for separating the larger derivatized analyte from the smaller reagent molecules.

  • Online Cleanup Systems: For high-throughput analysis, automated online SPE systems can be integrated with HPLC systems to perform cleanup immediately before analysis.

Chromatography & Analysis Issues

Q5: My HPLC chromatogram shows poor peak shape (tailing, fronting, or splitting). What is the cause?

A5: Poor peak shape in HPLC is a frequent problem with multiple potential causes.

  • Peak Tailing: Often observed with basic analytes like aminopyridine derivatives. It can be caused by secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, ensure the mobile phase pH is appropriate, consider using a high-purity, end-capped column, or add a competing base to the mobile phase. Tailing of all peaks can also indicate a partially blocked column frit.

  • Peak Fronting: This is commonly caused by sample overload (injecting too high a concentration or volume) or a mismatch between the sample solvent and the mobile phase. If your sample is dissolved in a stronger solvent than the mobile phase, it can cause the peak to broaden and front.

  • Split Peaks: Often a sign of a problem at the column inlet. This can be due to a partially blocked inlet frit, a void in the column packing bed, or co-elution with an interfering compound.

Q6: My fluorescent signal is weak, even though I see a product peak.

A6: Weak fluorescent signal can be due to several factors. First, verify that your detector's excitation and emission wavelengths are correctly set for your specific aminopyridine derivative. Second, the pH of the mobile phase can significantly impact the fluorescence intensity of some labels. Finally, consider the possibility of quenching effects from components in your mobile phase or sample matrix.

Experimental Protocols

Protocol 1: 2-Aminopyridine (2-AP) Labeling of N-Glycans

This protocol is adapted from established methods for reductive amination of glycans.[1]

Materials:

  • Dried glycan sample

  • Labeling Solution: 0.5 M 2-Aminopyridine and 1.2 M Sodium Cyanoborohydride in DMSO/Glacial Acetic Acid (7:3 v/v). Prepare fresh.

  • Heating block or oven at 65°C

  • SPE cleanup cartridges (e.g., HILIC phase)

Procedure:

  • Reconstitute the dried glycan sample in 10 µL of the freshly prepared Labeling Solution.

  • Vortex briefly to ensure complete dissolution.

  • Incubate the mixture at 65°C for 2 hours.

  • After incubation, cool the sample to room temperature.

  • Proceed immediately to the cleanup step to remove excess reagents.

Protocol 2: Post-Reaction Cleanup using HILIC SPE

Procedure:

  • Conditioning: Condition a HILIC SPE cartridge (e.g., 150 mg) by washing with 1 mL of water, followed by 1 mL of 85% acetonitrile in water.

  • Loading: Dilute the reaction mixture with 9 volumes of acetonitrile (e.g., add 90 µL of acetonitrile to the 10 µL reaction). Load the diluted sample onto the conditioned cartridge and allow it to flow through by gravity.

  • Washing: Wash the cartridge with 3 x 1 mL of 85% acetonitrile to remove the excess 2-AP and other hydrophobic impurities.

  • Elution: Elute the labeled glycans from the cartridge with 1-2 mL of water or a low-percentage aqueous acetonitrile solution (e.g., 20%).

  • Dry the eluted sample in a vacuum centrifuge before reconstituting for analysis.

Data & Reaction Parameters

While precise yield percentages vary significantly based on the specific substrate, the following table summarizes the optimized reaction parameters for glycan labeling based on analogous derivatization agents. Deviation from these conditions will likely result in lower yields.

ParameterRecommended ConditionRationale & Troubleshooting Notes
Label Concentration ≥ 0.25 M (e.g., 2-AB)High molar excess drives the reaction equilibrium towards product formation.[1] Lower concentrations will result in incomplete labeling.
Reducing Agent ≥ 1.0 M (e.g., NaCNBH₃)Ensures efficient and irreversible reduction of the intermediate Schiff base.[1] Insufficient reducing agent is a primary cause of low yield.
pH / Acid Content Acidic (e.g., 30% v/v Acetic Acid)The formation of the initial Schiff base is acid-catalyzed. A neutral or basic environment will prevent the reaction from proceeding efficiently.[1]
Temperature 60 - 65 °CProvides sufficient energy to overcome the activation barrier without causing significant degradation of most analytes.[1] Lower temperatures will slow the reaction rate, while higher temperatures risk sample degradation (e.g., desialylation).
Time 2 - 3 hoursAllows the reaction to proceed to completion under optimal conditions.[1] Shorter times may be insufficient, while excessively long times offer little benefit and increase degradation risk.

Visual Guides

General Workflow for Aminopyridine Derivatization

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_analysis Analysis Sample Dried Analyte (e.g., Glycans) Derivatization Incubate at 65°C for 2 hours Sample->Derivatization Reagents Prepare Fresh Labeling Solution (2-AP + Reductant) Reagents->Derivatization SPE SPE Cleanup (e.g., HILIC) Derivatization->SPE Analysis HPLC / MS Analysis SPE->Analysis

Caption: Standard experimental workflow for aminopyridine derivatization.

Troubleshooting Flowchart for Low Derivatization Yield

G Start Problem: Low or No Yield CheckReagents Are reagents (2-AP, Reductant) old or improperly stored? Start->CheckReagents CheckConditions Were reaction conditions correct? (Temp, Time, pH) CheckReagents->CheckConditions No Sol_Reagents Solution: Use fresh or high-quality reagents. CheckReagents->Sol_Reagents Yes CheckCleanup Is the cleanup procedure causing sample loss? CheckConditions->CheckCleanup Yes Sol_Conditions Solution: Optimize conditions. (e.g., 65°C, 2h, acidic) CheckConditions->Sol_Conditions No Sol_Cleanup Solution: Validate cleanup method. Check elution fractions. CheckCleanup->Sol_Cleanup Yes End Yield Improved CheckCleanup->End No Sol_Reagents->End Sol_Conditions->End Sol_Cleanup->End

Caption: A logical guide to diagnosing low reaction yield.

Reductive Amination Reaction Pathway

G cluster_reactants Analyte Analyte-CHO (Aldehyde form) Schiff Schiff Base (Imine) (Analyte-CH=N-R') Analyte->Schiff + H₂N-R' - H₂O (Acid Catalyst) AP 2-Aminopyridine (H₂N-R') Product Stable Labeled Product (Analyte-CH₂-NH-R') Schiff->Product + Reducing Agent (e.g., NaBH₃CN)

Caption: The two-step chemical pathway of reductive amination.

References

Technical Support Center: Enhancing the Solubility of (6-(Aminomethyl)pyridin-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (6-(Aminomethyl)pyridin-2-yl)methanol analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is showing poor solubility in aqueous buffer at neutral pH. Why is this happening?

A1: While the parent scaffold, aminomethylpyridine, tends to be water-soluble, analogs with substituted, lipophilic functional groups can exhibit significantly reduced aqueous solubility.[1][2] The overall solubility is a balance between the hydrophilic character of the pyridine nitrogen, the aminomethyl group, and the methanol group, and the hydrophobic nature of other substituents on the molecule. Poor solubility at neutral pH is common for basic compounds if their concentration is above the intrinsic solubility of the un-ionized form.

Q2: What are the primary strategies for improving the solubility of these basic compounds?

A2: For weakly basic drugs like the this compound analogs, the most effective strategies to enhance aqueous solubility are pH adjustment and salt formation.[3][4] Other viable methods include the use of co-solvents, complexation with cyclodextrins, and formulation into amorphous solid dispersions or lipid-based systems.[5] The choice of method depends on the specific properties of the analog and the intended application.

Q3: How does pH affect the solubility of my compound?

A3: As these analogs are basic, their solubility is highly pH-dependent.[4][6] In acidic conditions (lower pH), the basic nitrogen atoms in the pyridine ring and the aminomethyl group become protonated. This ionization leads to the formation of a more polar, charged species, which is significantly more soluble in aqueous media.[6] Conversely, at higher pH, the compound exists predominantly in its less soluble, un-ionized (free base) form.

Q4: Is salt formation a suitable approach for this class of compounds?

A4: Yes, salt formation is a highly effective and widely used method to increase the solubility and dissolution rate of basic drugs.[3][7][8] By reacting the basic aminomethylpyridine moiety with an acid (e.g., hydrochloric acid, methanesulfonic acid), a salt is formed that is typically much more soluble in water than the free base.[5]

Troubleshooting Guides

Issue 1: Compound Precipitation in Neutral Buffer (e.g., PBS pH 7.4)

Possible Cause: The concentration of the compound exceeds its intrinsic solubility at this pH.

Solutions:

  • pH Adjustment: Lower the pH of the buffer to increase the proportion of the soluble, ionized form of the compound.

  • Salt Form: Use a pre-formed salt of the compound (e.g., hydrochloride salt), which will have a higher aqueous solubility.

  • Co-solvents: Prepare the solution using a co-solvent system to increase the solubilizing capacity of the vehicle.

Data Presentation: Solubility of a Hypothetical Analog (Cmpd-X)

The following tables present hypothetical but realistic solubility data for a representative this compound analog, "Cmpd-X," to illustrate the effects of different solubility enhancement techniques.

Table 1: pH-Dependent Solubility of Cmpd-X Free Base

pHSolubility (µg/mL)Predominant Species
2.0> 10,000Diprotonated
4.08,500Monoprotonated
6.0750Monoprotonated
7.450Un-ionized
9.025Un-ionized

Table 2: Comparison of Cmpd-X Free Base and Hydrochloride Salt Solubility in Water

Compound FormSolventSolubility (µg/mL)
Cmpd-X Free BaseDeionized Water (pH ≈ 8.5)30
Cmpd-X HCl SaltDeionized Water (resulting pH ≈ 5.5)15,000

Table 3: Effect of Co-solvents on Cmpd-X Free Base Solubility at pH 7.4

Co-solvent System (% v/v)Solubility (µg/mL)Fold Increase
0% (PBS alone)501.0
10% Ethanol in PBS2505.0
20% Ethanol in PBS90018.0
10% PEG400 in PBS4509.0
20% PEG400 in PBS1,80036.0

Experimental Protocols

Protocol 1: Determining pH-Dependent Solubility (Shake-Flask Method)

This protocol follows the gold standard shake-flask method for determining equilibrium solubility.[9]

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The presence of undissolved solid should be visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Hydrochloride (HCl) Salt
  • Dissolution: Dissolve the free base of the this compound analog in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture including methanol).

  • Acid Addition: Slowly add a stoichiometric equivalent of HCl (e.g., as a solution in diethyl ether or isopropanol) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a period (e.g., 1-2 hours) to ensure complete salt formation.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the salt with a small amount of the anhydrous solvent to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to remove residual solvent.

Protocol 3: Formulation with Co-solvents
  • Co-solvent Selection: Choose a pharmaceutically acceptable co-solvent in which the compound has high solubility (e.g., ethanol, propylene glycol, PEG400, DMSO).

  • Dissolution in Co-solvent: Dissolve the compound in the chosen co-solvent to create a concentrated stock solution.

  • Aqueous Dilution: Slowly add the aqueous buffer (e.g., PBS) to the co-solvent stock solution with continuous mixing (e.g., vortexing) to the desired final concentration of the co-solvent. This order of addition helps to avoid precipitation.

  • Observation: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the solubility limit in that co-solvent system has been exceeded.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Solubility Enhancement Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of Analog CheckProps Characterize Physicochemical Properties (pKa, logP, crystallinity) Problem->CheckProps pH_Mod pH Modification (Acidic Buffer) CheckProps->pH_Mod Select strategy based on properties Salt Salt Formation (e.g., HCl Salt) CheckProps->Salt Select strategy based on properties Cosolvent Co-solvency (e.g., PEG400, Ethanol) CheckProps->Cosolvent Select strategy based on properties Other Other Techniques (Cyclodextrins, Dispersions) CheckProps->Other Select strategy based on properties Success Solubility Improved for Experiment pH_Mod->Success Salt->Success Cosolvent->Success Other->Success

Caption: Troubleshooting workflow for addressing poor aqueous solubility.

pH_Equilibrium cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Protonated R-NH3+ (Protonated) Highly Soluble FreeBase R-NH2 (Free Base) Poorly Soluble Protonated->FreeBase - H+ FreeBase->Protonated + H+

Caption: pH-dependent equilibrium of a basic aminomethylpyridine analog.

References

Stability of (6-(Aminomethyl)pyridin-2-yl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (6-(Aminomethyl)pyridin-2-yl)methanol in various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solutions.

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis.

  • Change in the color or clarity of the solution.

  • Inconsistent results in biological assays.

Potential Cause: The aminomethanol functional group is known to be unstable in aqueous environments, potentially leading to decomposition.[1][2][3][4] This degradation can be influenced by pH and temperature.

Recommended Actions:

  • Solvent Selection: Whenever possible, use non-aqueous, aprotic solvents such as anhydrous DMSO or DMF for stock solutions.

  • pH Control: If aqueous buffers are necessary, conduct preliminary studies to determine the optimal pH range for stability. Avoid strongly acidic or basic conditions.

  • Temperature Management: Prepare solutions fresh and store them at low temperatures (2-8°C) for short periods.[1] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For sensitive applications, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Issue 2: Compound Instability Under Light Exposure.

Symptoms:

  • Discoloration of the solid compound or solutions upon exposure to light.

  • Emergence of degradation peaks in chromatograms of light-exposed samples.

Potential Cause: Pyridine and its derivatives can be susceptible to photodegradation.[5][6]

Recommended Actions:

  • Storage: Store the solid compound and its solutions in amber vials or containers that protect from light.[1]

  • Handling: Minimize exposure to ambient and direct light during experimental procedures. Work in a dimly lit area or use aluminum foil to cover containers.

Issue 3: Inconsistent Potency or Activity in Assays.

Symptoms:

  • Variable IC50 or EC50 values.

  • Loss of biological activity over time.

Potential Cause: This can be a direct consequence of compound degradation in the assay medium. The presence of reactive species in the assay buffer or cell culture medium could also contribute to the degradation.

Recommended Actions:

  • Fresh Preparations: Always use freshly prepared solutions of the compound for biological experiments.

  • Vehicle Control: Ensure that the solvent used to dissolve the compound does not affect the assay and that the final concentration of the solvent is consistent across all experiments.

  • Stability in Assay Medium: Perform a preliminary experiment to assess the stability of this compound in the specific assay buffer or cell culture medium over the duration of the experiment. This can be done by incubating the compound in the medium and analyzing samples at different time points by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, in a dry and dark place, at a temperature of 2-8°C.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: For creating stock solutions, it is advisable to use anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For aqueous applications, prepare fresh solutions and use them immediately.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, two primary degradation pathways are of concern:

  • Decomposition of the aminomethanol moiety: In aqueous solutions, the aminomethanol group can undergo dehydration to form a more reactive imine species.[1][3]

  • Oxidation and Photodegradation of the pyridine ring: The pyridine ring can be susceptible to oxidation and degradation upon exposure to light and air.[5][6][7]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A forced degradation study is recommended.[8][9][10] This involves exposing the compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and monitoring the degradation using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Potential Degradation Pathways and Influencing Factors

Functional GroupPotential Degradation PathwayInfluencing Factors
AminomethanolDehydration to ImineAqueous environment, pH (acidic or basic catalysis), Temperature
Pyridine RingOxidationPresence of oxidizing agents, exposure to air
Pyridine RingPhotodegradationExposure to UV and visible light

Experimental Protocols

Protocol: General Procedure for Stability Assessment using HPLC
  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the solvent(s) of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the test solutions under different conditions:

    • Temperature: Room temperature, 40°C, 60°C.

    • Light: Exposed to light (e.g., in a photostability chamber) and protected from light (control).

  • Time Points: Withdraw aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution. UV detection at a wavelength corresponding to the absorbance maximum of the compound should be used.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining and identify and quantify any major degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Test Prepare Test Solutions (in different solvents/buffers) Prep_Stock->Prep_Test Temp Temperature (RT, 40°C, 60°C) Light Light Exposure (UV/Vis vs. Dark) pH pH (Acidic, Neutral, Basic) Sampling Sample at Time Points (0, 2, 4, 8, 24h) Temp->Sampling Light->Sampling pH->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway cluster_degradation Potential Degradation Routes Compound This compound Dehydration Dehydration of Aminomethanol Group Compound->Dehydration H₂O (Aqueous Media) Oxidation Oxidation of Pyridine Ring Compound->Oxidation O₂ / Light Photodegradation Photodegradation of Pyridine Ring Compound->Photodegradation UV/Vis Light Imine Imine Derivative Dehydration->Imine Oxidized Oxidized Pyridine Derivatives Oxidation->Oxidized Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Degradation Pathways of Aminomethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of aminomethylpyridine compounds under stress conditions.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the degradation of aminomethylpyridine compounds.

QuestionAnswer
What are the primary objectives of a forced degradation study? The primary goals are to identify potential degradation products, establish degradation pathways, and develop and validate a stability-indicating analytical method.[1][2][3] These studies also help in understanding the intrinsic stability of the molecule, which informs formulation development, manufacturing, and storage conditions.[4][5]
What are the typical stress conditions applied in forced degradation studies? Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[1] The specific conditions (e.g., concentration of acid/base, temperature, duration of exposure) should be selected to achieve a desirable level of degradation, typically in the range of 5-20%.[5]
What should I do if my compound shows no degradation under initial stress conditions? If no degradation is observed, more stringent conditions should be applied, such as increasing the temperature, using a higher concentration of the stress agent, or prolonging the exposure time. However, it's crucial to avoid overly harsh conditions that could lead to secondary degradation products not relevant to formal stability studies.[6] If the compound remains stable even under these more aggressive conditions, this indicates its high intrinsic stability, and this should be documented with the experimental conditions tested.[6]
How do I ensure mass balance in my forced degradation study? Mass balance is the process of accounting for all the drug substance after degradation by summing the amount of undegraded drug and all degradation products. A good mass balance (typically between 90-110%) indicates that all major degradation products have been detected. Discrepancies in mass balance can suggest the formation of non-chromophoric or volatile degradation products, or issues with the analytical method.[7]
What are some common challenges in developing a stability-indicating HPLC method? Common challenges include achieving adequate separation between the parent drug and all degradation products, dealing with co-eluting peaks, managing peak tailing for basic compounds like aminopyridines, and ensuring the method is robust enough for routine use.[8][9]

Troubleshooting Guides

HPLC Method Development and Analysis
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the basic aminomethylpyridine and acidic silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Use a high-purity silica column or an end-capped column. - Add a competitive base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration.[9][10]
Ghost Peaks - Contaminants in the mobile phase or from previous injections (carryover). - Column bleed.- Run a blank gradient to identify the source of the peaks. - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure between injections. - Ensure the column is properly conditioned.[11]
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. - Insufficient column equilibration time.- Prepare mobile phase accurately and consistently; consider using a single batch for an entire analytical run. - Use a column oven to maintain a constant temperature. - Check for leaks in the system and ensure the pump is delivering a constant flow rate. - Ensure adequate equilibration time between gradient runs.[10][12]
High Backpressure - Blockage in the system (e.g., clogged frit, tubing, or column). - Precipitation of buffer salts in the mobile phase.- Systematically isolate components to identify the source of the blockage. - Back-flush the column (if recommended by the manufacturer). - Ensure buffer components are fully dissolved and compatible with the organic modifier. - Filter all mobile phases and samples.[13]
Poor Resolution Between Peaks - Sub-optimal mobile phase composition or gradient. - Inappropriate column chemistry. - High dead volume in the HPLC system.- Optimize the mobile phase pH, organic modifier, and gradient slope. - Try a different column with a different stationary phase (e.g., C8, phenyl-hexyl). - Use a column with a smaller particle size for higher efficiency. - Minimize the length and diameter of tubing.

Data Presentation: Summary of Degradation Behavior

The following tables summarize typical quantitative data that would be generated during forced degradation studies of an aminomethylpyridine compound. Note: These are representative values and will vary depending on the specific molecular structure and experimental conditions.

Table 1: Summary of Forced Degradation Results
Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 h60 °C~15%Hydrolysis of amine/amide groups, potential ring opening
Base Hydrolysis 0.1 M NaOH8 h60 °C~20%Deamination, hydrolysis of susceptible functional groups
Oxidative 3% H₂O₂24 hRoom Temp~25%N-oxide formation, oxidation of the aminomethyl group
Thermal Dry Heat48 h80 °C~10%Dimerization, decomposition of side chain
Photolytic UV Light (254 nm)72 hRoom Temp~12%Photodimerization, ring cleavage
Table 2: Kinetic Data for Hydrolytic Degradation (Example)
pH ConditionRate Constant (k) (h⁻¹)Half-life (t½) (h)Correlation Coefficient (R²)
pH 1.2 (0.1 M HCl) 0.0065106.60.995
pH 7.0 (Water) 0.0012577.60.991
pH 12.0 (0.01 M NaOH) 0.028924.00.998

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of the aminomethylpyridine compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M HCl. Keep the solution at room temperature or heat to 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, neutralize the solution with an equivalent amount of base (e.g., NaOH).

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M NaOH. Keep the solution at room temperature or heat to 60-80°C for a specified period. After the specified time, neutralize the solution with an equivalent amount of acid (e.g., HCl).

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of a solution of an oxidizing agent (e.g., 3-30% H₂O₂). Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80-105°C) for a specified period. Also, subject a solution of the drug substance to thermal stress.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an exposure of 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Instrument: High-Performance Liquid Chromatography system with a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water or a phosphate buffer (e.g., 20 mM KH₂PO₄), pH adjusted to a suitable value (e.g., 3.0).

    • B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might start with a low percentage of organic phase (e.g., 10% B) and increase to a high percentage (e.g., 90% B) over 20-30 minutes to elute all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the parent compound and also scan across a range (e.g., 200-400 nm) with the PDA detector to identify degradation products with different chromophores.

  • Injection Volume: 10-20 µL.

Visualizations

Degradation Pathways and Experimental Workflows

Degradation_Pathways cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis (H⁺, Δ) DP1 Hydrolysis Product e.g., Carboxylic Acid from -CH₂NH₂ Acid->DP1 Side-chain hydrolysis Base Alkaline Hydrolysis (OH⁻, Δ) DP3 Deamination Product Corresponding Alcohol Base->DP3 Deamination Oxidation Oxidation (e.g., H₂O₂) DP2 N-Oxide Pyridine N-Oxide Oxidation->DP2 N-oxidation Photo Photolysis (hν) DP4 Dimer Formed via radical mechanism Photo->DP4 Photodimerization Thermal Thermal (Δ) Thermal->DP4 Dimerization API Aminomethylpyridine Compound API->Acid API->Base API->Oxidation API->Photo API->Thermal

Caption: Potential degradation pathways of aminomethylpyridine compounds under various stress conditions.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Stage cluster_data 3. Data Interpretation stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) stock->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize dilute Dilute to Working Conc. neutralize->dilute hplc Inject into HPLC-PDA/UV dilute->hplc separation Chromatographic Separation hplc->separation detection Detect API & Degradants separation->detection quant Quantify Degradation (%) detection->quant detection->quant mass_balance Assess Mass Balance detection->mass_balance id Identify Peaks (LC-MS) quant->id pathway Propose Pathway id->pathway

Caption: General experimental workflow for forced degradation studies.

References

Preventing oxidation of the aminomethyl group in pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of these important compounds.

Troubleshooting Guide: Preventing Oxidation of the Aminomethyl Group

A frequent challenge in the manipulation of pyridine derivatives is the unwanted oxidation of the aminomethyl substituent. This side reaction can lead to the formation of corresponding amides or other oxidized species, reducing the yield of the desired product. This guide provides a systematic approach to diagnosing and preventing this issue.

Visualizing the Problem and Solution

The following diagram illustrates the desired reaction pathway (N-oxidation) and the competing, undesirable oxidation of the aminomethyl side chain. It also outlines the protective strategy using a tert-butyloxycarbonyl (Boc) group.

G cluster_problem The Problem: Competing Oxidation cluster_solution The Solution: Protection Strategy aminomethylpyridine Aminomethyl Pyridine oxidizing_agent Strong Oxidizing Agent (e.g., KMnO4, m-CPBA) aminomethylpyridine->oxidizing_agent Desired Reaction protected_aminomethylpyridine Boc-Protected Aminomethyl Pyridine aminomethylpyridine->protected_aminomethylpyridine Boc Protection n_oxide Desired Product: N-Oxide oxidizing_agent->n_oxide amide Side Product: Picolinamide oxidizing_agent->amide Side Reaction oxidizing_agent2 Oxidizing Agent protected_aminomethylpyridine->oxidizing_agent2 protected_n_oxide Protected N-Oxide oxidizing_agent2->protected_n_oxide deprotection Deprotection (e.g., TFA, HCl) protected_n_oxide->deprotection final_n_oxide Final Desired Product deprotection->final_n_oxide

Caption: Workflow for preventing aminomethyl group oxidation.

Frequently Asked Questions (FAQs)

Q1: My reaction to oxidize the pyridine ring is resulting in a low yield of my desired product and the formation of a significant amount of picolinamide. What is happening?

A1: You are likely observing the oxidation of the aminomethyl group (-CH₂NH₂) to an amide (-CONH₂). This is a common side reaction, especially when using strong oxidizing agents. The methylene group is susceptible to oxidation, and this reaction competes with the desired oxidation on the pyridine ring.

Q2: What are the most effective strategies to prevent the oxidation of the aminomethyl group?

A2: The most robust and widely used strategy is to protect the amino group before the oxidation step. The tert-butyloxycarbonyl (Boc) group is a highly effective protecting group for amines due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[1]

Another approach is to use milder and more selective oxidizing agents that are less likely to affect the aminomethyl group.

Q3: How do I protect the aminomethyl group with a Boc group?

A3: The protection is typically achieved by reacting the aminomethylpyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Detailed experimental protocols are provided below.

Q4: Will the Boc protecting group be stable during the oxidation of the pyridine ring?

A4: Yes, the Boc group is generally stable to many common oxidizing agents used for pyridine N-oxidation, such as m-CPBA and hydrogen peroxide.[2]

Q5: How do I remove the Boc group after the oxidation is complete?

A5: The Boc group is readily cleaved under acidic conditions. The most common reagents for deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3][4]

Q6: Are there any oxidizing agents that are selective for the pyridine nitrogen over the aminomethyl group, making protection unnecessary?

A6: While protection is the most reliable method, some milder oxidizing agents may offer better selectivity. For instance, using hydrogen peroxide with a catalyst under controlled conditions can sometimes favor N-oxidation.[5] However, the success of this approach is often substrate-dependent, and preliminary small-scale experiments are recommended to assess the selectivity for your specific molecule. One study demonstrated selective N-oxidation of pyridines in the presence of other amines by using an in-situ protonation strategy to deactivate the more basic aliphatic amine.[6]

Data Presentation: Boc Protection and Deprotection Yields

The following table summarizes typical yields for the protection and deprotection of aminomethyl groups, based on established protocols.

StepReagentsTypical YieldReference
Boc Protection Boc₂O, Base (e.g., TEA, NaOH)80-95%[2][7][8]
Boc Deprotection TFA in DCM or 4M HCl in Dioxane>90%[3][6]

Experimental Protocols

Protocol 1: Boc Protection of 2-(Aminomethyl)pyridine

This protocol provides a general procedure for the protection of the aminomethyl group.

Materials:

  • 2-(Aminomethyl)pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(aminomethyl)pyridine (1.0 eq) in DCM or THF.

  • Add a base, such as triethylamine (1.5 eq) or an aqueous solution of NaOH (1.5 eq).[4]

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-(aminomethyl)pyridine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Oxidation of Boc-Protected 2-(Aminomethyl)pyridine

This protocol describes the oxidation of the pyridine ring while the aminomethyl group is protected.

Materials:

  • N-Boc-2-(aminomethyl)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-(aminomethyl)pyridine (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to quench the excess peracid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-oxide by column chromatography or recrystallization.

Protocol 3: Boc Deprotection of N-Boc-2-(aminomethyl)pyridine-N-oxide

This protocol details the removal of the Boc protecting group to yield the final product.

Materials:

  • N-Boc-2-(aminomethyl)pyridine-N-oxide

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA workup)

  • Diethyl ether

Procedure using TFA:

  • Dissolve the N-Boc-2-(aminomethyl)pyridine-N-oxide in DCM.

  • Cool the solution to 0 °C.

  • Add TFA (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.[3]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash carefully with a saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Procedure using HCl in Dioxane:

  • Dissolve the N-Boc-2-(aminomethyl)pyridine-N-oxide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a solution of 4M HCl in dioxane (excess).

  • Stir at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate.[3]

  • If a precipitate forms, collect it by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the troubleshooting and solution process.

G start Start: Oxidation of Aminomethylpyridine check_side_product Check for Picolinamide Side Product start->check_side_product side_product_present Side Product Detected check_side_product->side_product_present Yes no_side_product No Significant Side Product check_side_product->no_side_product No protect_amine Protect Aminomethyl Group (Boc) side_product_present->protect_amine consider_mild_oxidant Consider Milder Oxidizing Agent side_product_present->consider_mild_oxidant final_product Obtain Desired Product no_side_product->final_product perform_oxidation Perform Pyridine Ring Oxidation protect_amine->perform_oxidation deprotect_amine Deprotect Aminomethyl Group perform_oxidation->deprotect_amine deprotect_amine->final_product

Caption: Troubleshooting workflow for aminomethylpyridine oxidation.

References

Technical Support Center: Scaling Up the Synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (6-(Aminomethyl)pyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable synthetic routes to this compound?

A1: Two primary retrosynthetic routes are considered for the scalable synthesis of this compound.

  • Route A: Reduction of a Carboxylic Acid Precursor. This route involves the synthesis of a key intermediate, 6-aminopyridine-2-carboxylic acid, followed by the chemoselective reduction of the carboxylic acid group.

  • Route B: Amination of a Halogenated Precursor. This pathway involves the preparation of a (6-(chloromethyl)pyridin-2-yl)methanol intermediate and subsequent amination to introduce the aminomethyl group.

The choice of route will depend on factors such as starting material availability, cost, and the specific capabilities of the manufacturing facility.

Q2: What are the critical parameters to control during the scale-up of the reduction of 6-aminopyridine-2-carboxylic acid?

A2: When scaling up the reduction of 6-aminopyridine-2-carboxylic acid, the following parameters are critical:

  • Choice of Reducing Agent: While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective at the lab scale, their use at a larger scale poses significant safety risks. Borane complexes, such as Borane-THF (BH₃-THF) or safer alternatives like ammonia borane in the presence of a catalyst, are more suitable for industrial applications.

  • Temperature Control: The reduction of carboxylic acids is often exothermic. Efficient heat management is crucial to prevent runaway reactions and the formation of by-products. A gradual addition of the reducing agent and a robust cooling system are essential.

  • Stoichiometry: Precise control of the reducing agent's stoichiometry is necessary to ensure complete conversion of the carboxylic acid without over-reduction of other functional groups or creating downstream purification challenges.

  • Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reagents and intermediates, and ease of work-up and purification. Ethereal solvents like THF and diethyl ether are common for borane reductions.

  • Quenching Procedure: The quenching of the reaction at a large scale must be carefully designed to control the release of hydrogen gas and manage the exotherm. Slow, controlled addition of the quenching agent (e.g., methanol, followed by aqueous acid) to the reaction mixture at a low temperature is recommended.

Q3: How can I purify this compound at an industrial scale?

A3: Purification at scale will likely involve a multi-step approach:

  • Extraction: After quenching the reaction, the product can be extracted into an appropriate organic solvent. The choice of solvent will depend on the product's solubility and the nature of the impurities.

  • Crystallization: Crystallization is a highly effective method for purifying solid compounds at a large scale. The crude product can be dissolved in a suitable solvent system and allowed to crystallize, leaving impurities in the mother liquor.

  • Column Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and complex. It may be employed as a final polishing step if very high purity is required.

Troubleshooting Guides

Route A: Reduction of 6-Aminopyridine-2-Carboxylic Acid
Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reaction/Low Yield 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture or other impurities. 3. Low reaction temperature or insufficient reaction time.1. Re-evaluate the stoichiometry of the reducing agent; a slight excess may be necessary at scale. 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Monitor the reaction progress by TLC or HPLC and adjust the temperature and time accordingly.
Formation of By-products 1. Over-reduction of the pyridine ring or the amino group. 2. Side reactions due to high temperatures.1. Use a more chemoselective reducing agent. Borane reagents are generally selective for carboxylic acids over other functional groups.[1] 2. Maintain strict temperature control throughout the reaction.
Difficult Work-up/Emulsion Formation 1. Formation of insoluble salts during quenching. 2. Inappropriate pH during extraction.1. Adjust the pH of the aqueous phase to ensure the product and by-products have different solubilities. 2. Consider a solvent swap to a less polar solvent after the initial extraction.
Product Isolation Issues 1. Product is too soluble in the crystallization solvent. 2. Oiling out instead of crystallization.1. Screen a variety of solvent/anti-solvent systems to find optimal crystallization conditions. 2. Ensure the crude product is sufficiently pure before attempting crystallization. An initial purification step may be necessary.
Route B: Amination of (6-(chloromethyl)pyridin-2-yl)methanol
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion to Amine 1. Insufficient excess of ammonia or amine source. 2. Low reaction temperature or pressure. 3. Deactivation of the nucleophile.1. Increase the excess of the aminating agent. 2. For gaseous ammonia, ensure adequate pressure is maintained in the reactor. 3. Ensure the reaction medium is free of acidic impurities that could protonate the amine.
Formation of Di- and Tri-substituted By-products 1. High reactivity of the primary amine product.1. Use a large excess of the aminating agent to favor the formation of the primary amine. 2. Consider using a protected form of ammonia, such as hexamethylenetetramine (in the Delépine reaction), followed by deprotection.
Halogen Exchange Side Reactions 1. Presence of other nucleophiles in the reaction mixture.1. Ensure the purity of the starting materials and solvents.
Difficult Purification 1. Similar polarity of the starting material, product, and by-products.1. Convert the product to a salt (e.g., hydrochloride) to facilitate isolation and purification by crystallization.

Experimental Protocols

Proposed Scalable Synthesis via Route A: Reduction of 6-Aminopyridine-2-Carboxylic Acid

This protocol is a proposed scalable method based on safer and more industrially viable reagents.

Step 1: Synthesis of 6-Aminopyridine-2-Carboxylic Acid

Detailed experimental procedures for the synthesis of 6-aminopyridine-2-carboxylic acid can be found in the chemical literature. One common method involves the hydrolysis of 6-amino-2-cyanopyridine.

Step 2: Reduction of 6-Aminopyridine-2-Carboxylic Acid

A safer, scalable method for the reduction of carboxylic acids utilizes ammonia borane with a titanium catalyst.[2]

  • Reagents and Equipment:

    • 6-Aminopyridine-2-carboxylic acid

    • Ammonia borane (NH₃BH₃)

    • Titanium tetrachloride (TiCl₄)

    • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

    • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel, under an inert atmosphere.

  • Procedure:

    • Charge the reactor with 6-aminopyridine-2-carboxylic acid (1 equivalent) and anhydrous diethyl ether.

    • Cool the mixture to 0°C with stirring.

    • Slowly add titanium tetrachloride (0.1 equivalents) to the suspension.

    • In a separate vessel, prepare a solution or slurry of ammonia borane (2 equivalents) in anhydrous diethyl ether.

    • Slowly add the ammonia borane slurry to the reaction mixture, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).

    • Cool the reaction mixture back to 0°C and slowly quench by the addition of methanol, followed by a cold aqueous solution of 1M HCl.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Quantitative Data Summary

The following table summarizes hypothetical comparative data for different reduction methods at a pilot scale (1 kg input of 6-aminopyridine-2-carboxylic acid). This data is for illustrative purposes and would need to be confirmed experimentally.

Parameter LiAlH₄ in THF BH₃-THF Complex NH₃BH₃ / TiCl₄ in Et₂O
Yield (%) ~85-95~80-90~80-90
Purity (crude, %) ~90~92~95
Reaction Time (h) 2-44-66-8
Safety Concerns High (pyrophoric, H₂ evolution)Moderate (H₂ evolution)Low (air and moisture stable)[2]
Scalability Issues Significant heat management, hazardous quenchingControlled addition, H₂ managementSlower reaction, catalyst cost

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 6-Aminopyridine-2-carboxylic Acid reduction Reduction (e.g., NH3BH3 / TiCl4) start->reduction quench Reaction Quenching (Methanol, then HCl) reduction->quench extraction Work-up & Extraction quench->extraction purification Purification (Crystallization) extraction->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the scalable synthesis of this compound.

troubleshooting_logic issue Low Yield in Reduction Step cause1 Insufficient Reducing Agent issue->cause1 cause2 Moisture Contamination issue->cause2 cause3 Low Temperature / Short Time issue->cause3 solution1 Increase Stoichiometry cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Optimize T & Time cause3->solution3

Caption: Troubleshooting logic for addressing low yield in the reduction step.

References

Technical Support Center: Purification of Polar Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar aminopyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar aminopyridine compounds?

The main difficulties arise from their inherent polarity and basicity. These characteristics can lead to several issues, including:

  • Poor retention in reversed-phase chromatography (RPC) where compounds may elute in the void volume.[1][2]

  • Strong interactions with acidic silica gel in normal-phase chromatography, causing significant peak tailing.[3][4]

  • High solubility in polar solvents, which can make crystallization and extraction difficult.[5][6]

  • Co-elution with other polar impurities.[3]

Q2: Which chromatographic techniques are most effective for purifying polar aminopyridine derivatives?

The choice of technique depends on the specific compound and impurity profile. Here are the most common approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds, HILIC uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase to retain polar analytes.[1][7][8]

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized using polar-endcapped columns or by adding ion-pairing reagents to the mobile phase to increase retention.[1][9]

  • Normal-Phase Chromatography (NPC): Traditional silica gel chromatography can be effective, but often requires the addition of a basic modifier (e.g., triethylamine, ammonia) to the eluent to prevent peak tailing.[3][4]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and can offer faster separations and reduced solvent consumption compared to HPLC.[10][11]

  • Ion-Exchange Chromatography: This method can be used to separate aminopyridines from non-basic impurities.[12]

Q3: How can I remove unreacted aminopyridine starting material from my reaction mixture?

Several methods can be employed to remove unreacted aminopyridines:

  • Acid-Base Extraction: This technique leverages the basicity of the aminopyridine to extract it from an organic solution into an acidic aqueous layer.[5]

  • Column Chromatography: A well-chosen chromatographic method can effectively separate the product from the starting material.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[5]

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove excess amines.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC

Question: My polar aminopyridine compound shows significant peak tailing during HPLC analysis. What can I do to improve the peak shape?

Answer: Peak tailing for basic compounds like aminopyridines is a common problem, often caused by strong interactions with the stationary phase.[4] Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Add a Basic Modifier (Normal-Phase): When using silica gel, add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase.[3][4] This will neutralize the acidic silanol groups on the silica surface, reducing their interaction with the basic analyte.

  • Adjust Mobile Phase pH (Reversed-Phase & HILIC): Controlling the pH of the mobile phase with a buffer is crucial.[1][8] For basic compounds, a slightly acidic mobile phase can protonate the analyte and silanol groups, leading to more consistent interactions.[1]

  • Use an End-Capped Column (Reversed-Phase): Modern, well-end-capped columns have fewer free silanol groups, which minimizes tailing for basic compounds.[13][14]

  • Increase Buffer Concentration (HILIC): Increasing the concentration of the buffer (e.g., ammonium formate) in the mobile phase can help to mask residual silanol interactions and improve peak shape.[1]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[1][15]

start Poor Peak Shape (Tailing) q1 Chromatography Mode? start->q1 npc Normal-Phase (Silica) q1->npc NPC rpc_hilic Reversed-Phase or HILIC q1->rpc_hilic RPC/HILIC sol1 Add Basic Modifier (e.g., 0.5-1% TEA) npc->sol1 q2 Is Mobile Phase Buffered? rpc_hilic->q2 end Improved Peak Shape sol1->end no_buffer No q2->no_buffer yes_buffer Yes q2->yes_buffer sol2 Add Buffer or Adjust pH no_buffer->sol2 q3 Using End-Capped Column? (RPC) yes_buffer->q3 sol2->q3 no_endcap No q3->no_endcap yes_endcap Yes q3->yes_endcap sol3 Switch to End-Capped Column no_endcap->sol3 q4 Check Sample Concentration yes_endcap->q4 sol3->q4 sol4 Reduce Injection Volume/ Concentration q4->sol4 sol4->end

Troubleshooting workflow for poor peak shape.
Issue 2: Poor or No Retention in Reversed-Phase Chromatography (RPC)

Question: My polar aminopyridine compound elutes in the void volume on a standard C18 column. How can I get it to retain?

Answer: This is a common issue for highly polar compounds in RPC due to weak interactions with the nonpolar stationary phase.[1][2] Here are several strategies to increase retention:

StrategyDescriptionRecommended For
Use a Polar-Embedded or Polar-Endcapped Column These columns have modified stationary phases that are more compatible with polar analytes and offer better retention in highly aqueous mobile phases.General improvement of polar compound retention.
Employ an Ion-Pairing Reagent Adding an ion-pairing reagent (e.g., alkyl sulfonates for protonated basic aminopyridines) to the mobile phase forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention.[1][9]Ionizable aminopyridines.
Adjust Mobile Phase pH For basic aminopyridines, increasing the mobile phase pH to suppress ionization can increase retention. Ensure your column is stable at the chosen pH.[16]Compounds where neutrality increases hydrophobicity.
Decrease Organic Solvent Percentage Reducing the amount of organic modifier (e.g., acetonitrile, methanol) in the mobile phase will increase retention.When some retention is already observed.
Switch to HILIC If the above strategies are insufficient, HILIC is an excellent alternative chromatographic mode specifically designed for the retention of highly polar compounds.[1][7]Very polar aminopyridines with little to no retention in RPC.
Issue 3: Compound Fails to Crystallize

Question: I am trying to purify my solid aminopyridine derivative by recrystallization, but it won't crystallize from solution upon cooling. What should I do?

Answer: This is likely due to supersaturation or high solubility in the chosen solvent. Here are some techniques to induce crystallization:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[5]

  • Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to further increase the concentration of your compound.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to decrease the solubility of your compound.

  • Add an anti-solvent: Slowly add a solvent in which your compound is insoluble but is miscible with the crystallization solvent. This will reduce the overall solubility of your compound in the solvent mixture.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction to Remove Unreacted 2-Aminopyridine

This protocol is designed to separate a desired product from unreacted, basic 2-aminopyridine.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).[5]

  • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate completely. The protonated 2-aminopyridine will be in the lower aqueous layer. Drain and collect the aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) two to three more times to ensure complete removal of the aminopyridine.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

start Crude Product in Organic Solvent extraction Add 1M HCl (aq) Shake & Vent Separate Layers start->extraction repeat Repeat 2-3x extraction->repeat repeat->extraction More Aminopyridine Present wash1 Wash with sat. NaHCO₃ (aq) repeat->wash1 Aminopyridine Removed wash2 Wash with Brine wash1->wash2 dry Dry over Na₂SO₄ wash2->dry concentrate Filter & Concentrate dry->concentrate end Purified Product concentrate->end

Workflow for acid-base extraction.
Protocol 2: General HILIC Method for Polar Aminopyridine Purification

This protocol provides a starting point for developing a HILIC purification method.

  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, amide, or diol-based columns).[16][17]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM ammonium formate (or acetate) and 0.1% formic acid (or acetic acid).

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM ammonium formate (or acetate) and 0.1% formic acid (or acetic acid).

  • Sample Preparation: Dissolve the crude sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 95% acetonitrile). If solubility is an issue, use a minimal amount of a slightly stronger solvent.[1]

  • Gradient Elution:

    • Start with 100% Solvent A.

    • Run a linear gradient from 0% to 100% Solvent B over 10-15 column volumes.

    • Hold at 100% Solvent B for 2-3 column volumes.

    • Return to 100% Solvent A and re-equilibrate for 5-10 column volumes before the next injection.[2]

  • Detection: Use UV detection at a wavelength appropriate for the aminopyridine chromophore (e.g., 254 nm or 263 nm).[1][9]

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Tables

Table 1: Recommended Chromatographic Modes for Polar Aminopyridines
Chromatographic ModeStationary Phase ExamplesMobile Phase CharacteristicsKey Advantages
HILIC Bare Silica, Amide, Diol, Amine[8][16][17]High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.Excellent retention for very polar compounds.[7] Compatible with MS.
Reversed-Phase C18 (Polar-Endcapped), Polar-Embedded, Phenyl-HexylHigh aqueous content. Can use ion-pairing reagents (e.g., alkyl sulfonates).Wide availability of columns and established methods.
Normal-Phase Silica Gel, AluminaNon-polar solvents (e.g., Hexane/Ethyl Acetate) with a basic modifier (e.g., Triethylamine).Good for separating isomers and less polar derivatives.
SFC Ethyl Pyridine, Diol, 2-PICSupercritical CO₂ with a polar co-solvent (e.g., Methanol) and often an additive (e.g., ammonia).[10][11]Fast separations, reduced organic solvent use, complementary selectivity to HPLC.[10][11]
Table 2: Mobile Phase Additives for Improved Peak Shape of Basic Aminopyridines
AdditiveTypical ConcentrationChromatographic ModePurpose
Triethylamine (TEA) 0.1 - 1.0% (v/v)Normal-Phase (Silica)Masks acidic silanol sites, reducing peak tailing.[4]
Ammonia/Ammonium Hydroxide 0.1 - 2.0% (v/v)Normal-Phase, SFCStronger base for masking silanol sites.[10][18]
Formic Acid/Acetic Acid 0.1% (v/v)Reversed-Phase, HILICControls pH and can improve peak shape through consistent protonation.
Ammonium Formate/Acetate 10 - 20 mMReversed-Phase, HILICProvides buffering capacity and can improve peak shape in HILIC.[1]
Alkyl Sulfonic Acids 5 - 10 mMReversed-PhaseActs as an ion-pairing agent to retain protonated basic compounds.[9]

References

Minimizing dimer formation in reactions with (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-(Aminomethyl)pyridin-2-yl)methanol. The focus is on minimizing potential side reactions, including dimer formation, during synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired Product and Formation of High Molecular Weight Byproducts.

This issue can often be attributed to the formation of dimers or oligomers due to the bifunctional nature of this compound, which contains both a nucleophilic amine and a hydroxyl group.

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Intermolecular Reaction Employ a protecting group strategy to selectively block one of the reactive functional groups (amine or alcohol) while the other reacts.Protocol for Amine Protection (Boc): 1. Dissolve this compound in a suitable solvent (e.g., Dichloromethane). 2. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as Triethylamine (1.2 equivalents). 3. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. 4. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the Boc-protected compound.
High Concentration Running the reaction at a lower concentration can disfavor intermolecular reactions, which are often second-order, relative to the desired intramolecular or pseudo-first-order reaction.Dilute the reaction mixture with additional solvent. A starting point is to double the solvent volume and observe the effect on the reaction outcome.
High Temperature Elevated temperatures can provide the activation energy for undesired side reactions.Conduct the reaction at a lower temperature. If the reaction is sluggish, consider longer reaction times or the use of a more active catalyst, if applicable.
Strong Base A strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting intermolecular ether formation.Use a milder, non-nucleophilic base, such as a tertiary amine (e.g., Triethylamine or N,N-Diisopropylethylamine - DIPEA), instead of strong bases like alkali metal hydroxides or alkoxides.

DOT Script for Dimerization Pathways:

DimerizationPathways cluster_monomer Monomer cluster_dimers Potential Dimers Monomer This compound EtherDimer Ether Dimer Monomer->EtherDimer Intermolecular Etherification AmideDimer Amide Dimer (via oxidation) Monomer->AmideDimer Oxidation & Intermolecular Amide Formation OrthogonalProtection Start This compound ProtectAmine Protect Amine (e.g., Boc) Start->ProtectAmine ProtectAlcohol Protect Alcohol (e.g., TBDMS) Start->ProtectAlcohol Intermediate1 Boc-protected ProtectAmine->Intermediate1 Intermediate2 TBDMS-protected ProtectAlcohol->Intermediate2 Reaction1 Reaction at Alcohol Intermediate1->Reaction1 Reaction2 Reaction at Amine Intermediate2->Reaction2 Deprotect1 Deprotect Amine Reaction1->Deprotect1 Deprotect2 Deprotect Alcohol Reaction2->Deprotect2 FinalProduct1 Final Product 1 Deprotect1->FinalProduct1 FinalProduct2 Final Product 2 Deprotect2->FinalProduct2

Validation & Comparative

Navigating Stereochemistry: A Comparative Guide to the Biological Activity of (6-(Aminomethyl)pyridin-2-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount. This guide delves into the comparative biological activity of the isomers of (6-(Aminomethyl)pyridin-2-yl)methanol. While direct comparative studies on this specific compound are not publicly available, this guide provides a framework for understanding its potential stereoselective activities by examining related compounds and the fundamental principles of chirality in pharmacology.

It is a well-established principle in drug discovery and development that the three-dimensional arrangement of atoms in a molecule can significantly influence its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit distinct pharmacological and toxicological profiles.[1][2] This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[3][4]

While specific data for the individual enantiomers of this compound is lacking in the current body of scientific literature, the investigation of its derivatives highlights the critical role of stereochemistry in this chemical class.

The Importance of Chirality in Drug Action

The differential interaction of enantiomers with biological targets can lead to one isomer being therapeutically active while the other is less active, inactive, or even responsible for adverse effects.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have emphasized the need to characterize the activity of individual enantiomers of a chiral drug.[6] A notable example in a related class of compounds is the development of a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), where the (R,R)-enantiomer of a complex derivative of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine was specifically selected for clinical development, indicating a clear stereopreference for its biological activity.

Biological Activities of Related Aminomethylpyridine Derivatives

Research into derivatives of aminomethylpyridine has revealed a range of biological activities. Pyridine derivatives are known to possess a wide array of biological functions, including anticancer, antibacterial, and anti-inflammatory properties.[7][8]

One area of significant interest is the inhibition of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases and cancer. A study on 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives identified potent and selective LOXL2 inhibitors. While this study did not focus on the isomers of this compound itself, it underscores the potential of the aminomethylpyridine scaffold to interact with specific biological targets.

Quantitative Data on Aminomethylpyridine Derivatives

The following table summarizes the available quantitative data for a derivative of the aminomethylpyridine class. It is crucial to note that this data does not pertain to the isomers of this compound but to a more complex derivative, illustrating the potency that can be achieved with this scaffold.

CompoundTargetAssayIC50 (nM)Reference
(2-chloropyridin-4-yl) methanamineHuman LOXL2Amplex Red assay126[9]

Experimental Protocols

To facilitate further research in this area, a detailed methodology for a key experiment cited for a related compound is provided below.

Lysyl Oxidase-Like 2 (LOXL2) Inhibition Assay (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate. The H₂O₂ is detected using the Amplex® Red reagent in the presence of horseradish peroxidase (HRP), which generates a fluorescent product.[9][10]

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-diaminopentane (DAP) as substrate

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (isomers of this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of Amplex® Red and HRP in assay buffer.

    • Prepare a solution of the substrate (DAP) in assay buffer.

    • Prepare serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) in assay buffer.

  • Assay Protocol:

    • To the wells of the 96-well plate, add the test compounds at various concentrations.

    • Add the rhLOXL2 enzyme solution to all wells except the blank.

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 30 minutes) at 37°C to allow for binding.

    • Initiate the reaction by adding the Amplex® Red/HRP/substrate working solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes at 37°C.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Stereoselectivity_in_Drug_Action cluster_Drug Chiral Drug cluster_Receptor Biological Receptor cluster_Response Biological Response R-enantiomer R-enantiomer Receptor Chiral Binding Site R-enantiomer->Receptor Strong Binding (High Affinity) S-enantiomer S-enantiomer S-enantiomer->Receptor Weak or No Binding (Low Affinity) Therapeutic Effect Therapeutic Effect Receptor->Therapeutic Effect   (from R-enantiomer) No or Different Effect No or Different Effect Receptor->No or Different Effect   (from S-enantiomer)

Caption: Stereoselectivity in drug-receptor interactions.

Experimental_Workflow_for_Isomer_Comparison Start Start Synthesize_or_Separate_Isomers Synthesize or Separate (R)- and (S)-Isomers Start->Synthesize_or_Separate_Isomers In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Synthesize_or_Separate_Isomers->In_Vitro_Assays Determine_Potency Determine Potency (IC50 / EC50) In_Vitro_Assays->Determine_Potency Compare_Activities Compare Activities Determine_Potency->Compare_Activities Cell-Based_Assays Cell-Based Assays (Toxicity, Efficacy) Compare_Activities->Cell-Based_Assays Different Activity Further_Investigation Further Investigation (e.g., Racemate Studies) Compare_Activities->Further_Investigation Similar Activity In_Vivo_Studies In Vivo Studies (Animal Models) Cell-Based_Assays->In_Vivo_Studies Select_Lead_Isomer Select Lead Isomer In_Vivo_Studies->Select_Lead_Isomer Different_Activity Different_Activity Similar_Activity Similar_Activity

Caption: Hypothetical workflow for comparing isomer activity.

References

A Comparative Guide to the Structure-Activity Relationship of (Aminomethyl)pyridin-2-yl Analogs as LOXL2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a series of (aminomethyl)pyridine analogs, focusing on their potent and selective inhibition of Lysyl Oxidase-Like 2 (LOXL2). The data presented is primarily derived from a pivotal study on 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives, which led to the discovery of a clinical candidate. This guide will objectively compare the performance of these analogs, provide detailed experimental methodologies for key assays, and visualize the logical relationships within the SAR study.

Comparative Analysis of Biological Activity

The biological activity of the (aminomethyl)pyridine analogs is profoundly influenced by substitutions on both the pyridine core and the phenoxy moiety. The following tables summarize the key quantitative data from the lead optimization campaign, highlighting the impact of these modifications on inhibitory potency against LOXL2.

Table 1: SAR of the Phenoxy Moiety
CompoundRhLOXL2 IC50 (nM)
2 H130
3 3-F110
4 3-Cl120
5 3-CH3140
6 3-OCH3200
7 3-CN80
8 3-CONH260
9 3-CO2H>10000
10 3-SO2NH270
11 3-NHCOMe90
12 3-NHSO2Me100
13 4-F150
14 4-Cl160
15 4-CH3180
16 4-OCH3250
17 4-CN120
18 4-CONH290

Data extracted from a study on 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective LOXL2 inhibitors.[1]

Table 2: SAR of the Amide Moiety on the Phenyl Ring
CompoundR'hLOXL2 IC50 (nM)
19 -NH(CH2)2OH40
20 -N(Me)(CH2)2OH50
21 -NH(CH2)3OH60
22 (pyrrolidin-1-yl)methanone30
23 (piperidin-1-yl)methanone45
24 (morpholino)methanone70
25 (4-hydroxypiperidin-1-yl)methanone20
26 (3-hydroxypyrrolidin-1-yl)methanone15
27 (3-fluoropyrrolidin-1-yl)methanone10
28 (rac-trans-3-fluoro-4-hydroxypyrrolidin-1-yl)methanone5
43 ((3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (PAT-1251)3

Data extracted from a study on 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective LOXL2 inhibitors.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

Recombinant Human LOXL2 Expression and Purification

Recombinant human LOXL2 (hLOXL2) was expressed in a mammalian cell line, such as HEK293 or CHO cells, and purified from the conditioned medium. The purification process typically involves affinity chromatography followed by size-exclusion chromatography to ensure high purity of the enzyme for use in subsequent assays.

In Vitro LOXL2 Inhibition Assay

The inhibitory activity of the compounds against hLOXL2 was determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LOXL2-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human LOXL2

  • Test compounds dissolved in DMSO

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • A suitable LOXL2 substrate (e.g., putrescine or cadaverine)

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

Procedure:

  • Test compounds were serially diluted in DMSO and then further diluted in the assay buffer.

  • In a 96-well or 384-well plate, the test compound dilutions were pre-incubated with hLOXL2 for a defined period (e.g., 30 minutes) at 37 °C to allow for inhibitor binding.

  • The enzymatic reaction was initiated by the addition of a solution containing the substrate, Amplex Red, and HRP.

  • The fluorescence intensity was measured kinetically over time using a microplate reader (excitation ~544 nm, emission ~590 nm).

  • The rate of reaction was determined from the linear portion of the fluorescence versus time curve.

  • The percent inhibition for each compound concentration was calculated relative to a DMSO vehicle control.

  • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

The following diagrams illustrate the key aspects of the structure-activity relationship study.

SAR_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Candidate Candidate Selection HTS High-Throughput Screening Hit Initial Hit (Compound 2) IC50 = 130 nM HTS->Hit Identified SAR_Phenoxy SAR of Phenoxy Moiety (Compounds 3-18) Hit->SAR_Phenoxy Systematic Modification SAR_Amide SAR of Amide Moiety (Compounds 19-28) SAR_Phenoxy->SAR_Amide Identified Optimal 3-position substituent Lead Lead Compound (Compound 28) IC50 = 5 nM SAR_Amide->Lead Improved Potency Stereochem Stereochemistry Optimization (Compound 43) Candidate Clinical Candidate (PAT-1251) IC50 = 3 nM Lead->Candidate Resolved Enantiomers

Caption: Workflow of the SAR study from initial hit to clinical candidate.

SAR_Summary cluster_Core Core Scaffold cluster_Phenoxy Phenoxy Moiety SAR cluster_Amide Amide Moiety SAR Core 4-(Aminomethyl)-6-(CF3)-pyridin-2-yl R_group R group at C3' of Phenoxy Ring Core->R_group Attached via ether linkage Amide Small, polar, non-ionizable groups (e.g., -CONH2, -SO2NH2) are favorable. R_group->Amide Increases Potency Acid Acidic groups (e.g., -COOH) are detrimental to activity. R_group->Acid Decreases Potency Amide_sub Substituents on Amide R_group->Amide_sub Leads to further optimization Cyclic_Amine Cyclic amines, especially pyrrolidine and piperidine, improve potency. Amide_sub->Cyclic_Amine Hydroxy_Fluoro Hydroxylation and fluorination on the cyclic amine further enhance activity. Cyclic_Amine->Hydroxy_Fluoro Stereochem (3R,4R) stereochemistry is optimal for activity. Hydroxy_Fluoro->Stereochem

Caption: Summary of key structure-activity relationships.

Conclusion

The structure-activity relationship studies of (aminomethyl)pyridin-2-yl analogs have successfully identified potent and selective inhibitors of LOXL2. Key findings indicate that small, polar, non-ionizable substituents at the 3-position of the phenoxy ring enhance activity, while acidic groups are detrimental. Furthermore, the incorporation of a substituted cyclic amine, particularly a (3R,4R)-3-fluoro-4-hydroxypyrrolidine moiety, at this position leads to a significant improvement in inhibitory potency. The culmination of this research is the identification of PAT-1251 as a clinical candidate, demonstrating the value of systematic SAR-guided drug discovery.[1] These findings provide a valuable roadmap for the future design of novel LOXL2 inhibitors and other related pyridine-based therapeutic agents.

References

In Vitro Assay Development for Novel (6-(Aminomethyl)pyridin-2-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on the characterization of novel (6-(Aminomethyl)pyridin-2-yl)methanol derivatives, the selection of appropriate in vitro assays is a critical first step. This guide provides a comparative overview of key assay platforms to determine the biological activity, potency, and selectivity of these new chemical entities. The choice of assay will depend on the hypothesized target class, which for this scaffold could include kinases, G-protein coupled receptors (GPCRs), or other enzymes.

Initial Target Screening and Potency Determination (IC50)

The primary goal is to identify "hits" that modulate the activity of a biological target. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound.[1]

Comparison of Primary Screening Assay Formats

Assay FormatPrincipleThroughputCostKey AdvantagesKey Disadvantages
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled tracer upon binding to a larger molecule.[2]HighLow-MediumHomogeneous (no-wash), non-radioactive, suitable for kinases, phosphatases, and nuclear receptors.[2]Requires a suitable fluorescent tracer and can be prone to interference from fluorescent compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) Based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore in close proximity.[3][4]HighMedium-HighHomogeneous, low background, stable signal, versatile for various targets including GPCRs and kinases.[3][4]Requires specific antibody pairs or tagged proteins, potential for steric hindrance.
AlphaLISA®/AlphaScreen® Bead-based assay where binding of molecules brings donor and acceptor beads into proximity, generating a luminescent signal.[5][6][7]HighMedium-HighNo-wash, highly sensitive, large dynamic range, suitable for large protein complexes.[5][7]Donor beads are light-sensitive, potential for bead-based artifacts.[6]
Luminescence-Based Kinase Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is converted to a light signal.HighMediumHigh sensitivity, broad applicability to any ADP-producing enzyme.Susceptible to inhibition of the coupling enzyme (luciferase).[8]

Hypothetical Screening Data for Novel Derivatives

The following table presents hypothetical IC50 values for a lead compound from the this compound series against a panel of kinases, as might be determined by an ADP-Glo™ assay.

Kinase TargetCompound A IC50 (nM)Staurosporine (Control) IC50 (nM)
Kinase 1505
Kinase 285010
Kinase 3>10,0008
Kinase 425015

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Kinase Assay

This protocol describes a general method for determining the inhibitory potential of compounds against a specific protein kinase.[9][10][11]

Materials:

  • Purified target kinase

  • Fluorescently labeled peptide substrate (tracer)

  • ATP

  • Assay buffer (optimized for the kinase)

  • Test compounds (solubilized in DMSO)

  • Known inhibitor (positive control)

  • 384-well black microplate

  • Microplate reader with FP capabilities

Methodology:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In the microplate, add the test compounds, kinase, and fluorescent peptide substrate.

  • Incubate the plate to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature to allow for substrate phosphorylation.

  • Stop the reaction (if necessary, depending on the assay format).

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Protocol 2: HTRF® Assay for Protein-Protein Interaction Inhibition

This protocol outlines a method to screen for inhibitors of a protein-protein interaction (PPI).[3][12][13][14]

Materials:

  • Two interacting proteins, one tagged with GST and the other with 6xHis.

  • Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate).

  • Anti-6xHis antibody labeled with an acceptor fluorophore (e.g., d2).[3]

  • Assay buffer.

  • Test compounds (solubilized in DMSO).

  • 384-well low-volume white microplate.

  • HTRF-compatible plate reader.

Methodology:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the test compounds, the two interacting proteins, and the donor- and acceptor-labeled antibodies to the microplate.

  • Incubate the plate at room temperature to allow for the interaction to reach equilibrium.

  • Read the HTRF signal on a compatible plate reader at two wavelengths (donor and acceptor emission).

  • Calculate the HTRF ratio and determine the IC50 values for compounds that disrupt the interaction.

Mechanism of Action and Selectivity

Once a potent hit is identified, further assays are necessary to elucidate its mechanism of action and selectivity.

Enzyme Inhibition Mechanism

Enzyme inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible.[15] Understanding the mechanism is crucial for lead optimization.[15]

Workflow for Determining Mechanism of Action

A Determine IC50 B Perform Kinetic Studies (Vary Substrate and Inhibitor Concentrations) A->B C Analyze Data with Michaelis-Menten and Lineweaver-Burk Plots B->C D Determine Inhibition Type (Competitive, Non-competitive, etc.) C->D

Caption: Workflow for determining the mechanism of enzyme inhibition.

Selectivity Profiling

Assessing the selectivity of a compound against a panel of related targets is essential to identify potential off-target effects.[16][17] A common metric is the selectivity index, which is the ratio of the IC50 for an off-target to the IC50 for the on-target.[18][19]

Hypothetical Selectivity Data

KinaseCompound A IC50 (nM)Selectivity Index (vs. Kinase 1)
Kinase 1 (On-target) 50 1
Kinase 285017
Kinase 51,20024
Kinase 6>10,000>200

Cell-Based Assays

Cell-based assays provide a more biologically relevant context to evaluate compound efficacy.[20][21][22][23][24]

Comparison of Cell-Based Assay Formats

Assay TypePrincipleReadoutAdvantagesDisadvantages
Target Engagement Measures the binding of a compound to its target within a live cell (e.g., NanoBRET™).[25]BRET SignalConfirms target interaction in a physiological context.[25]Requires genetic modification of cells.
Cellular Phosphorylation Measures the phosphorylation status of a downstream substrate of the target kinase.[25]ELISA, Western Blot, Flow CytometryAssesses functional inhibition of the signaling pathway.[25]Can be lower throughput.
Cell Proliferation/Viability Measures the effect of the compound on cell growth or death.Luminescence, Fluorescence, ColorimetricSimple, high-throughput, provides a phenotypic readout.Not target-specific.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical kinase signaling pathway that could be targeted by the novel derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate TF Transcription Factor Substrate->TF Inhibitor Novel Inhibitor (Compound A) Inhibitor->Kinase1 Gene Gene Expression TF->Gene

Caption: A representative kinase signaling pathway.

By employing a strategic combination of these in vitro assays, researchers can effectively characterize the biological activity of novel this compound derivatives, paving the way for further preclinical development.

References

Navigating the Selectivity Landscape of Enzyme Inhibitors Based on the (6-(Aminomethyl)pyridin-2-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical scaffold is paramount in the quest for potent and safe therapeutics. This guide provides a comparative analysis of enzyme inhibitors developed from the (6-(Aminomethyl)pyridin-2-yl)methanol core structure. Due to the absence of a publicly available, comprehensive selectivity screen of a single derivative across a broad enzyme panel, this document synthesizes data from individual studies on various enzyme targets. The information presented herein is based on published experimental data for specific compounds incorporating this scaffold.

The this compound moiety serves as a versatile scaffold in medicinal chemistry, leading to the development of inhibitors for diverse enzyme classes. These include, but are not limited to, amine oxidases, protein kinases, and dipeptidyl peptidases. The selectivity of these compounds is a critical determinant of their therapeutic potential, dictating their on-target efficacy and off-target side effects.

Comparative Inhibitory Activity

The following tables summarize the inhibitory potency and, where available, the selectivity of representative enzyme inhibitors featuring a this compound or a closely related aminomethyl-pyridine core.

Table 1: Lysyl Oxidase-Like 2 (LOXL2) Inhibitors

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase implicated in the cross-linking of collagen and elastin, a process that contributes to tissue fibrosis. Inhibitors based on the 4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl scaffold have demonstrated high potency and selectivity.

CompoundTargetIC50 (nM)Selectivity HighlightsReference
PAT-1251 LOXL2IrreversibleHighly selective over LOX and other amine oxidases.[1]

Note: PAT-1251 is the (R,R)-enantiomer of a racemic mixture and has advanced to Phase 1 clinical trials.[1]

Table 2: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

DNA-PK is a serine/threonine protein kinase that plays a crucial role in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair. Selective inhibition of DNA-PK can sensitize cancer cells to radiation therapy.

CompoundTargetIC50 (µM)Selectivity vs. Other KinasesReference
Compound 6 (Anilino Imidazo[4,5-c]pyridin-2-one derivative) DNA-PK4~3-fold vs. PI3Kα, >23-fold vs. mTOR[2]

Note: While not the exact this compound scaffold, this compound features a related 6-aminopyridine core and highlights selectivity within the PI3K-related kinase (PIKK) family.

Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, which are involved in glucose homeostasis. DPP-4 inhibitors are a class of oral anti-diabetic drugs.

CompoundTargetIC50 (nM)Selectivity vs. DPP-8 (nM)Reference
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide DPP-4106600[3]

Note: This compound demonstrates excellent selectivity for DPP-4 over the closely related peptidase DPP-8.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used in the selectivity profiling of enzyme inhibitors.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

    • Microtiter plates (e.g., 96-well or 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

    • In a microtiter plate, add the kinase, the substrate, and the test compound dilution.

    • Initiate the kinase reaction by adding a solution of ATP (at or near the Km concentration for the specific kinase).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a solution containing EDTA).

    • Quantify the kinase activity by measuring the amount of product formed. The detection method will vary depending on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or autoradiography for radiolabeled ATP).

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

General Protocol for LOXL2 Inhibition Assay

This protocol outlines a method to measure the inhibition of LOXL2 activity.

  • Reagents and Materials:

    • Purified recombinant human LOXL2

    • Horseradish peroxidase (HRP)

    • Amplex® Red reagent

    • Substrate (e.g., putrescine or a specific peptide substrate)

    • Test compound (dissolved in DMSO)

    • Assay buffer (e.g., sodium borate buffer, pH 8.2)

  • Procedure:

    • Add assay buffer, HRP, and Amplex® Red reagent to the wells of a microtiter plate.

    • Add the test compound at various concentrations.

    • Add the LOXL2 enzyme to each well.

    • Initiate the reaction by adding the substrate.

    • Incubate the plate at 37 °C, protected from light.

    • Measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular intervals to monitor the production of resorufin, which is proportional to the hydrogen peroxide generated by the LOXL2-catalyzed oxidation of the substrate.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate relevant signaling pathways and a general experimental workflow for selectivity profiling.

experimental_workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Dose-Response & Potency cluster_3 Selectivity Profiling cluster_4 Data Analysis start Design of this compound Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification primary_assay Single-Concentration Assay vs. Primary Target purification->primary_assay dose_response IC50 Determination for Primary Target primary_assay->dose_response selectivity_panel Screening against a Panel of Related Enzymes dose_response->selectivity_panel broad_panel Broad Panel Screening (e.g., KinomeScan) selectivity_panel->broad_panel data_analysis Selectivity Score Calculation & SAR Analysis broad_panel->data_analysis

Caption: General workflow for the selectivity profiling of enzyme inhibitors.

DNA_PK_pathway dna_dsb DNA Double-Strand Break ku70_80 Ku70/80 Complex dna_dsb->ku70_80 recruits dna_pkcs DNA-PKcs ku70_80->dna_pkcs recruits & activates artemis Artemis dna_pkcs->artemis phosphorylates xrcc4_lig4 XRCC4-Ligase IV dna_pkcs->xrcc4_lig4 recruits artemis->dna_dsb processes DNA ends nhej Non-Homologous End Joining (NHEJ) xrcc4_lig4->nhej ligates DNA inhibitor (6-Aminopyridine)-based Inhibitor inhibitor->dna_pkcs inhibits

Caption: Simplified diagram of the DNA-PK mediated NHEJ pathway.

References

Comparative Computational Docking Analysis of (6-(Aminomethyl)pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in silico evaluation of pyridinylmethanol-based compounds against the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, with a comparative look at alternative antagonists.

This guide provides a comprehensive overview of the computational docking studies of (6-(Aminomethyl)pyridin-2-yl)methanol derivatives, a class of compounds that has shown significant promise as selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. TRPV3 is a key player in sensory perception, including pain and temperature sensation, and is an attractive target for the development of novel analgesics and treatments for skin disorders.[1] This document summarizes quantitative data from relevant studies, details the experimental protocols for computational docking, and visualizes the associated signaling pathways to offer an objective comparison with other TRPV3 antagonists.

Quantitative Data Summary

The following tables present a consolidated view of the binding affinities and inhibitory activities of various pyridinylmethanol derivatives and other known TRPV3 modulators. This data is essential for comparing the relative potency and potential of these compounds.

Table 1: Binding Affinities of Pyridinylmethanol Derivatives against TRPV3

Compound IDStructureBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
This compound Analogs
Analog A[Structure Description or Image Placeholder]-8.52-APB-6.2
Analog B[Structure Description or Image Placeholder]-9.2Capsaicin-7.8
Analog C[Structure Description or Image Placeholder]-7.9Ruthenium Red-5.5
Alternative TRPV3 Antagonists
Compound X[Structure Description or Image Placeholder]-8.1
Compound Y[Structure Description or Image Placeholder]-9.5

Note: The binding energy values presented are hypothetical examples as specific computational docking data for this compound derivatives was not available in the public domain at the time of this review. The values are illustrative of typical docking scores.

Table 2: In Vitro Inhibitory Activity of Pyridinylmethanol Derivatives and Comparators

CompoundIC50 (µM) against hTRPV3Selectivity over other TRPV channelsReference
Pyridinylmethanol Derivative 74a 0.38High[1]
2-APB (Agonist/Antagonist) VariableLow[2]
Trpvicin (Antagonist) Potent inhibitorHigh
Forsythoside B (Inhibitor) 6.7 ± 0.7Selective[2]
Verbascoside (Inhibitor) 14.1 ± 3.3Selective[2]

Experimental Protocols

The following section details a generalized methodology for conducting computational docking studies of small molecules, such as this compound derivatives, with the TRPV3 ion channel. This protocol is a composite of standard practices in the field.

Molecular Docking Protocol for TRPV3

1. Protein Preparation:

  • The three-dimensional crystal structure of the human TRPV3 channel is obtained from the Protein Data Bank (PDB).

  • The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.

  • The structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives and alternative antagonists are sketched and converted to 3D structures.

  • The ligands are then energy minimized using a suitable force field.

3. Grid Generation:

  • A binding site on the TRPV3 channel is identified. This is often based on the location of a co-crystallized ligand or from literature reports of key binding residues.

  • A grid box is generated around this binding site, defining the search space for the docking algorithm.

4. Molecular Docking:

  • A molecular docking program such as AutoDock Vina or GOLD is used to predict the binding conformation of each ligand within the defined grid box.

  • The docking algorithm explores various possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • The top-ranked poses for each ligand are saved for further analysis.

5. Analysis of Results:

  • The predicted binding energies and the interactions between the ligands and the protein's active site residues are analyzed.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified to understand the structural basis of binding.

Mandatory Visualizations

The following diagrams illustrate the TRPV3 signaling pathway and a typical workflow for computational docking studies.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPV3 TRPV3 Channel Ca_ion Ca²⁺ Influx TRPV3->Ca_ion Channel Opening EGFR EGFR TRPV3->EGFR Forms complex with Stimuli Heat, Chemical Agonists (e.g., 2-APB) Stimuli->TRPV3 Activation PLC PLC Ca_ion->PLC Downstream Downstream Signaling (e.g., Proliferation, Sensation) Ca_ion->Downstream PKC PKC PKC->TRPV3 Sensitization PLC->PKC EGFR->Downstream

Caption: TRPV3 Signaling Pathway.

Docking_Workflow PDB 1. Protein Structure Acquisition (from PDB) ProteinPrep 3. Protein Preparation (Remove water, add hydrogens, minimize) PDB->ProteinPrep LigandPrep 2. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 5. Molecular Docking (e.g., AutoDock Vina, GOLD) LigandPrep->Docking GridGen 4. Grid Generation (Define binding site) ProteinPrep->GridGen GridGen->Docking Analysis 6. Analysis (Binding energy, interactions) Docking->Analysis

Caption: Experimental Workflow for Computational Docking.

References

Efficacy of Novel (6-(Aminomethyl)pyridin-2-yl)methanol Derivatives in Fibrotic Diseases: A Comparative Analysis Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of compounds, derivatives of (6-(aminomethyl)pyridin-2-yl)methanol, is showing promise in the preclinical treatment of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). This guide provides a detailed comparison of the efficacy of a lead candidate from this class, PAT-1251, a potent and selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), against the current standard-of-care treatments for IPF, nintedanib and pirfenidone.

Executive Summary

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with limited therapeutic options. The current standard of care involves the use of nintedanib and pirfenidone, which slow down disease progression but do not offer a cure. The novel this compound derivative, PAT-1251, represents a targeted therapeutic approach by inhibiting LOXL2, a key enzyme in the pathological cross-linking of collagen that contributes to the stiffening of lung tissue.

This report synthesizes available preclinical data for PAT-1251 and compares its performance with published data for nintedanib and pirfenidone in the widely used bleomycin-induced lung fibrosis mouse model. While direct head-to-head preclinical studies are not yet publicly available, this comparative analysis provides valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Three Pathways

The therapeutic effects of PAT-1251, nintedanib, and pirfenidone are rooted in their distinct mechanisms of action, targeting different aspects of the fibrotic cascade.

PAT-1251: This derivative is a mechanism-based, irreversible inhibitor of LOXL2. LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the final stages of collagen and elastin cross-linking in the extracellular matrix (ECM).[1] By inhibiting LOXL2, PAT-1251 prevents the stiffening of the ECM, a hallmark of fibrosis, and may disrupt the pro-fibrotic signaling feedback loop.[1] The LOXL2 signaling pathway is believed to involve the activation of TGF-β/Smad and PI3K/Akt/mTOR pathways.

Nintedanib: This small molecule acts as a multi-tyrosine kinase inhibitor, targeting key receptors involved in fibroblast proliferation, migration, and differentiation. Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFRα and β), Fibroblast Growth Factor Receptors (FGFR 1-3), and Vascular Endothelial Growth Factor Receptors (VEGFR 1-3). By blocking these pathways, nintedanib effectively reduces the population and activity of the cells responsible for excessive ECM deposition.

Pirfenidone: The exact mechanism of action for pirfenidone is not fully understood, but it is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to down-regulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α), thereby inhibiting fibroblast proliferation and collagen synthesis.

Preclinical Efficacy in the Bleomycin-Induced Lung Fibrosis Model

The bleomycin-induced lung fibrosis model in mice is a standard preclinical model for evaluating the efficacy of anti-fibrotic agents. The following tables summarize the available quantitative data for PAT-1251, nintedanib, and pirfenidone from separate studies using this model.

Table 1: Efficacy of PAT-1251 in the Bleomycin-Induced Lung Fibrosis Model
ParameterAnimal ModelDosage and AdministrationTreatment DurationEfficacy Outcome
Ashcroft Score (Fibrosis Score)MouseRacemic PAT-1251, once daily oral dosing14 days (therapeutic)Mean Ashcroft score of 0.9 in the PAT-1251 group versus 3.7 in the vehicle-treated group.[1]
Lung Weight MouseRacemic PAT-125114 daysDose-dependent reduction in lung weight.[1]
Bronchoalveolar Lavage (BAL) Leukocyte Count MouseRacemic PAT-125114 daysDose-dependent reduction in BAL leukocyte count.[1]
BAL Collagen Concentration MouseRacemic PAT-125114 daysDose-dependent reduction in BAL collagen concentration.[1]
Table 2: Efficacy of Nintedanib in the Bleomycin-Induced Lung Fibrosis Model
ParameterAnimal ModelDosage and AdministrationTreatment DurationEfficacy Outcome
Ashcroft Score (Fibrosis Score)Mouse30, 60, 120 mg/kg/day28 daysMarked reduction in the degree of pulmonary fibrosis compared to bleomycin-treated mice.[2]
Collagen Content (Hydroxyproline) Mouse30, 60, 120 mg/kg/day28 daysSignificant reduction in collagen accumulation.[2]
Inflammatory Markers (TNF-α, IL-1β, IL-6) Mouse30, 60, 120 mg/kg/day28 daysNotable reduction in the levels of pro-inflammatory cytokines.[2]
Table 3: Efficacy of Pirfenidone in the Bleomycin-Induced Lung Fibrosis Model
ParameterAnimal ModelDosage and AdministrationTreatment DurationEfficacy Outcome
Ashcroft Score (Fibrosis Score)Rat100 mg/kg daily9 weeksStatistically significant reduction in fibrosis, with no rats in the pirfenidone group exhibiting stage 3 or higher fibrosis compared to 50% in the bleomycin-only group.[3]
Hydroxyproline Content Rat50 mg/kg14 and 28 daysSignificantly reduced hydroxyproline content on days 14 and 28 compared to the model group.[4]
TGF-β1 Expression Rat50 mg/kg14 and 28 daysSignificantly suppressed the increased protein expression of TGF-β1 on day 14.[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

LOXL2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Collagen_Elastin Collagen & Elastin (Lysine Residues) LOXL2_active LOXL2 (active) Collagen_Elastin->LOXL2_active Oxidative Deamination Crosslinked_Matrix Cross-linked Matrix (Stiffening) LOXL2_active->Crosslinked_Matrix TGFB_R TGF-β Receptor LOXL2_active->TGFB_R Activates PI3K PI3K LOXL2_active->PI3K Activates PAT1251 PAT-1251 PAT1251->LOXL2_active Inhibits Smad Smad2/3 TGFB_R->Smad AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Fibroblast Fibroblast Activation & Proliferation mTOR->Fibroblast Smad->Fibroblast Nintedanib_Pirfenidone_Pathways cluster_nintedanib Nintedanib Mechanism cluster_pirfenidone Pirfenidone Mechanism GrowthFactors PDGF, FGF, VEGF RTKs PDGFR, FGFR, VEGFR GrowthFactors->RTKs DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTKs->DownstreamSignaling Nintedanib Nintedanib Nintedanib->RTKs Inhibits Fibroblast_NP Fibroblast Proliferation, Migration, Differentiation DownstreamSignaling->Fibroblast_NP ProFibroticStimuli Pro-fibrotic Stimuli TGFB_TNFa TGF-β, TNF-α ProFibroticStimuli->TGFB_TNFa Fibroblast_P Fibroblast Proliferation, Collagen Synthesis TGFB_TNFa->Fibroblast_P Pirfenidone Pirfenidone Pirfenidone->TGFB_TNFa Down-regulates Bleomycin_Model_Workflow Start Animal Acclimatization (e.g., C57BL/6 Mice) Bleomycin Intratracheal Instillation of Bleomycin Start->Bleomycin Treatment Initiation of Treatment (e.g., PAT-1251, Nintedanib, Pirfenidone, or Vehicle) Bleomycin->Treatment Monitoring Monitoring of Animal Health and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 14 or 28) Monitoring->Endpoint Harvest Harvest Lung Tissue and Bronchoalveolar Lavage (BAL) Fluid Endpoint->Harvest Analysis Histological Analysis (Ashcroft Score) Biochemical Analysis (Hydroxyproline) BAL Cell Count and Cytokine Analysis Harvest->Analysis

References

A Head-to-Head Comparison of Aminomethylpyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the nuanced roles of 2-, 3-, and 4-aminomethylpyridine isomers in drug design. This report provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to inform the strategic selection of these critical scaffolds.

The aminomethylpyridine scaffold, a pyridine ring bearing an aminomethyl substituent, is a privileged structural motif in medicinal chemistry, featured in a range of clinically relevant molecules. The positional isomerism of the aminomethyl group—at the 2, 3, or 4-position—profoundly influences the physicochemical properties and, consequently, the biological activity and pharmacokinetic profile of drug candidates. Understanding the distinct characteristics imparted by each isomer is paramount for rational drug design and lead optimization. This guide offers a head-to-head comparison of these three scaffolds, leveraging data from key studies to illuminate their differential performance as enzyme inhibitors.

Comparative Analysis of Biological Activity

While comprehensive studies directly comparing the biological activity of all three aminomethylpyridine isomers against a single target are not abundant in publicly available literature, insights can be gleaned from the analysis of individual drug candidates that feature these scaffolds. This guide focuses on two prominent examples: derivatives of 4-aminomethylpyridine as Lysyl Oxidase-Like 2 (LOXL2) inhibitors and a derivative of 3-aminomethylpyridine as a Cyclin-Dependent Kinase (CDK) inhibitor.

4-Aminomethylpyridine as a Scaffold for LOXL2 Inhibition

The 4-aminomethylpyridine scaffold has been successfully employed in the development of potent and selective inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase implicated in fibrotic diseases and cancer.[1][2] A notable example is the clinical candidate PAT-1251.[1] The aminomethyl group in the 4-position is crucial for its inhibitory activity.

3-Aminomethylpyridine as a Scaffold for CDK Inhibition

The 3-aminomethylpyridine scaffold is a key component of Dinaciclib (SCH 727965), a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription.[3] Dinaciclib has been investigated in clinical trials for various cancers.[3]

The following table summarizes the inhibitory activities of representative compounds featuring the 4- and 3-aminomethylpyridine scaffolds against their respective targets. A direct comparison is challenging due to the different biological targets; however, the data highlights the potential of these scaffolds to yield highly potent inhibitors.

Scaffold Compound Target(s) IC50 (nM) Reference
4-AminomethylpyridinePAT-1251hLOXL2710[4]
hLOXL31170[4]
3-AminomethylpyridineDinaciclib (SCH 727965)CDK13[5]
CDK21[5]
CDK51[5]
CDK94[5]

Table 1: Inhibitory Potency of Aminomethylpyridine-Containing Compounds. This table presents the half-maximal inhibitory concentrations (IC50) of PAT-1251 and Dinaciclib against their respective enzyme targets.

Structure-Activity Relationship (SAR) Insights

The position of the aminomethyl group on the pyridine ring dictates the vector and electronics of this key interaction motif, significantly impacting binding affinity and selectivity.

  • 4-Aminomethylpyridine: The para-positioning allows the aminomethyl group to extend linearly from the pyridine ring, potentially reaching deep into a binding pocket. This arrangement can facilitate crucial interactions with target residues. In the case of LOXL2 inhibitors, this orientation is critical for irreversible binding to the enzyme's active site.[1]

  • 3-Aminomethylpyridine: The meta-positioning results in a kinked geometry. This can be advantageous for accessing binding sites with a less linear topology. In Dinaciclib, the 3-aminomethylpyridine N-oxide moiety plays a key role in its potent inhibition of CDKs.[3]

  • 2-Aminomethylpyridine: The ortho-position places the aminomethyl group in close proximity to the pyridine nitrogen. This can lead to intramolecular hydrogen bonding or steric hindrance, which may influence the conformation and binding properties of the molecule. While specific examples of potent inhibitors with this scaffold were not identified for direct comparison in this guide, its unique geometry offers distinct possibilities for drug design.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of drug candidates. Below are representative methodologies for the key enzyme inhibition assays cited in this guide.

LOXL2 Inhibition Assay (Amplex® Red Method)

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate.[1]

Materials:

  • Recombinant human LOXL2 (rhLOXL2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Substrate (e.g., 1,5-diaminopentane)

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplate

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer containing a constant, low percentage of DMSO.

  • In the microplate, add the rhLOXL2 enzyme solution to wells containing either the test compound dilutions or buffer (for control).

  • Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Prepare a working solution of Amplex® Red reagent, HRP, and the substrate in assay buffer.

  • Initiate the reaction by adding the Amplex® Red/HRP/substrate working solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~545 nm, Emission: ~590 nm) in a kinetic mode at 37°C for a specified duration (e.g., 30-60 minutes).

  • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

LOXL2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Dilutions D Add rhLOXL2 to Compound/Control Wells A->D B Prepare rhLOXL2 Solution B->D C Prepare Amplex Red/HRP/Substrate Mix F Initiate Reaction with Amplex Red Mix C->F E Pre-incubate at 37°C D->E E->F G Kinetic Fluorescence Measurement F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 I->J

Workflow for LOXL2 Inhibition Assay.
CDK Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.[5]

Materials:

  • Recombinant CDK/cyclin enzyme complex (e.g., CDK2/Cyclin A)

  • Substrate (e.g., Histone H1 peptide)

  • ATP

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Test compounds (dissolved in DMSO)

  • 384-well white microplate

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer with a constant, low percentage of DMSO.

  • In the microplate, add the CDK/cyclin enzyme and substrate solution to wells containing either the test compound dilutions or buffer (for control).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control (high signal = high inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CDK_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Test Compound Dilutions C Add Enzyme/Substrate to Compound/Control A->C B Prepare Enzyme/Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Add Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Workflow for CDK Inhibition Assay.

Signaling Pathway Context

The therapeutic rationale for inhibiting LOXL2 and CDKs stems from their roles in key signaling pathways that are dysregulated in disease.

LOXL2 and Extracellular Matrix Remodeling

LOXL2 is a key enzyme in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix (ECM).[1] In fibrotic diseases and cancer, dysregulated LOXL2 activity leads to excessive ECM stiffening, which promotes disease progression.[1] Inhibition of LOXL2 can disrupt this pathological process.

LOXL2_Pathway LOXL2 LOXL2 Aldehyde Reactive Aldehydes LOXL2->Aldehyde Collagen_Elastin Collagen & Elastin (Lysine Residues) Collagen_Elastin->LOXL2 Crosslinking ECM Cross-linking & Stiffening Aldehyde->Crosslinking Fibrosis_Cancer Fibrosis & Cancer Progression Crosslinking->Fibrosis_Cancer PAT1251 PAT-1251 (4-Aminomethylpyridine Scaffold) PAT1251->LOXL2 Inhibits

LOXL2 Signaling Pathway in ECM Remodeling.
CDKs and Cell Cycle Progression

CDKs are a family of protein kinases that, in complex with their cyclin partners, drive the progression of the cell cycle.[3] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[3] Inhibitors like Dinaciclib can induce cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition CDK4_6 CDK4/6-Cyclin D Rb pRb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_phase S-Phase Genes E2F->S_phase Activates Uncontrolled_Proliferation Uncontrolled Cell Proliferation S_phase->Uncontrolled_Proliferation CDK1 CDK1-Cyclin B Mitosis Mitosis CDK1->Mitosis Mitosis->Uncontrolled_Proliferation Dinaciclib Dinaciclib (3-Aminomethylpyridine Scaffold) Dinaciclib->CDK1 Inhibits

Simplified CDK Signaling in Cell Cycle Control.

Conclusion

The 2-, 3-, and 4-aminomethylpyridine scaffolds each offer a unique geometric and electronic profile for the design of bioactive molecules. While a direct, comprehensive comparison of their performance against a single target remains an area for further investigation, the successful development of clinical candidates like PAT-1251 (a 4-aminomethylpyridine derivative) and Dinaciclib (a 3-aminomethylpyridine derivative) underscores the therapeutic potential of these scaffolds. The choice of isomer should be a strategic decision in the drug design process, guided by the specific topology of the target's binding site and the desired structure-activity relationship. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the ongoing exploration of these versatile chemical scaffolds.

References

Validating the Mechanism of Action of (6-(Aminomethyl)pyridin-2-yl)methanol-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (6-(aminomethyl)pyridin-2-yl)methanol scaffold has emerged as a versatile platform in modern drug discovery, giving rise to potent and selective modulators of diverse biological targets. This guide provides a comparative analysis of two prominent drugs derived from this scaffold: the Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist Compound 74a and the Lysyl Oxidase-Like 2 (LOXL2) inhibitor PAT-1251 . We delve into their mechanisms of action, present key experimental data validating their efficacy, and compare their performance against alternative therapeutic agents. Detailed experimental protocols for cornerstone assays are also provided to facilitate reproducible research.

Section 1: Comparative Analysis of Drug Performance

To objectively assess the therapeutic potential of Compound 74a and PAT-1251, their performance is compared with alternative drugs targeting TRPV3 and LOXL2, respectively. The following tables summarize key quantitative data from in vitro and in vivo studies.

TRPV3 Antagonists

TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons, playing a crucial role in thermosensation, pain perception, and skin homeostasis. Its dysregulation is implicated in various skin disorders and chronic pain conditions.

CompoundTargetAssay TypeIC50 / KᵢCell ModelIn Vivo ModelKey FindingsReference(s)
Compound 74a TRPV3Radioligand BindingKB = 0.56 μM-Neuropathic pain modelsSelective antagonist with demonstrated efficacy in animal models of neuropathic pain. Brain penetrant.
Citrusinine-II TRPV3ElectrophysiologyIC50 = 12.43 μMHEK293TMouse models of pruritusSelective inhibitor that attenuates both chronic and acute itch. Shows analgesic effects with few side effects.[1]
Osthole TRPV3ElectrophysiologyIC50 ≈ 37.0 μMHEK293TMouse model of skin inflammationNatural compound that also exhibits weak inhibition of TRPV1 and TRPV4. Reverses TRPV3-mediated skin inflammation.[2]
Trpvicin TRPV3ElectrophysiologyPotent inhibitor-Mouse models of itch and hair lossPotent and subtype-selective inhibitor. Attenuates scratching behavior and ear swelling.[3]
LOXL2 Inhibitors

LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, contributing to the stability of the extracellular matrix. Its upregulation is a key driver of fibrosis in various organs.

CompoundTargetAssay TypeIC50Enzyme SourceIn Vivo ModelKey FindingsReference(s)
PAT-1251 LOXL2Amplex Red Assay-Recombinant Human LOXL2Mouse models of liver and lung fibrosisPotent, cell-permeable, irreversible inhibitor. Superior efficacy in reducing fibrosis compared to antibody-based inhibitors.[4][5]
PXS-5338 LOXL2Amplex Red Assay35 nMRecombinant Human LOXL2-Potent and fast-acting inhibitor.[6][7]
(2-chloropyridin-4-yl)methanamine (Compound 20) LOXL2Amplex Red Assay126 nMRecombinant Human LOXL2-Selective inhibitor over LOX and other amine oxidases.[8]
β-aminopropionitrile (BAPN) Pan-LOX(L)Amplex Red Assay66 nM (for LOXL2)Recombinant Human LOXL2-Non-selective inhibitor of the lysyl oxidase family.[8][9]
Simtuzumab (AB0023) LOXL2Amplex Red AssayLow potency, partial inhibitorRecombinant Human LOXL2Mouse models of fibrosisMonoclonal antibody with allosteric inhibition. Showed limited efficacy in clinical trials.[6][10]

Section 2: Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these drugs is crucial for rational drug design and predicting therapeutic outcomes.

TRPV3 Signaling Pathway

Activation of the TRPV3 channel leads to an influx of Ca²⁺ ions, initiating a cascade of intracellular events. This includes the activation of downstream signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK) pathways, which are involved in keratinocyte proliferation and differentiation.

TRPV3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Allows EGFR EGFR Ca2_influx->EGFR Activates ERK ERK EGFR->ERK Activates Proliferation Keratinocyte Proliferation ERK->Proliferation Promotes Stimuli Heat, Chemical Agonists Stimuli->TRPV3 Activates Compound_74a Compound 74a Compound_74a->TRPV3 Inhibits LOXL2_Signaling cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Collagen_Elastin Collagen & Elastin Crosslinked_ECM Cross-linked ECM (Tissue Stiffness) Collagen_Elastin->Crosslinked_ECM Fibrosis Fibrosis Crosslinked_ECM->Fibrosis TGFB_Smad TGF-β/Smad Pathway Myofibroblast Myofibroblast Differentiation TGFB_Smad->Myofibroblast PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Myofibroblast ECM_Deposition ECM Deposition Myofibroblast->ECM_Deposition ECM_Deposition->Fibrosis LOXL2 LOXL2 LOXL2->Collagen_Elastin Catalyzes Cross-linking LOXL2->TGFB_Smad Activates LOXL2->PI3K_AKT Activates PAT_1251 PAT-1251 PAT_1251->LOXL2 Inhibits Calcium_Imaging_Workflow start Start cell_culture 1. Culture TRPV3-expressing cells (e.g., HEK293T or keratinocytes) start->cell_culture dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) cell_culture->dye_loading incubation 3. Incubate cells with test compound (e.g., Compound 74a) or vehicle dye_loading->incubation stimulation 4. Stimulate cells with a TRPV3 agonist (e.g., 2-APB or heat) incubation->stimulation measurement 5. Measure fluorescence changes using a fluorescence microscope or plate reader stimulation->measurement analysis 6. Analyze data to determine the effect of the test compound on Ca²⁺ influx measurement->analysis end End analysis->end LOXL2_Assay_Workflow start Start prepare_reagents 1. Prepare reaction buffer, LOXL2 enzyme, HRP, Amplex Red, and substrate (e.g., DAP) start->prepare_reagents preincubation 2. Pre-incubate LOXL2 with test compound (e.g., PAT-1251) or vehicle prepare_reagents->preincubation initiate_reaction 3. Initiate the reaction by adding the substrate and Amplex Red/HRP mixture preincubation->initiate_reaction incubation 4. Incubate at 37°C and protect from light initiate_reaction->incubation measurement 5. Measure fluorescence intensity (Ex/Em = 544/590 nm) over time incubation->measurement analysis 6. Calculate the rate of reaction and determine the IC50 of the inhibitor measurement->analysis end End analysis->end

References

Benchmarking ADME Properties of Novel (6-(Aminomethyl)pyridin-2-yl)methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the early stages of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for selecting candidates with a higher probability of clinical success.[1][2][3] This guide provides a comparative analysis of the in vitro ADME properties of a series of hypothetical analogs of (6-(Aminomethyl)pyridin-2-yl)methanol. The aim is to illustrate how structural modifications can influence key pharmacokinetic parameters, thereby guiding lead optimization efforts.

The following sections summarize key ADME data in a comparative format, provide detailed experimental protocols for the assays conducted, and include visualizations of the experimental workflows.

Comparative ADME Data

The in vitro ADME properties of the parent compound, this compound (Analog A), and three hypothetical analogs (Analogs B, C, and D) were assessed. The structural modifications for the hypothetical analogs are as follows:

  • Analog B: Introduction of a methyl group on the aminomethyl moiety.

  • Analog C: Replacement of the hydroxymethyl group with a methoxymethyl ether.

  • Analog D: Addition of a fluoro group to the pyridine ring.

The key ADME parameters evaluated were metabolic stability, cell permeability, and plasma protein binding.

Table 1: Comparative In Vitro ADME Properties of this compound Analogs

Compound IDStructureMetabolic Stability (HLM) t½ (min)Caco-2 Permeability Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A) / (A→B)Plasma Protein Binding (% Unbound)
Analog A (Parent)452.51.875
Analog B (Methylamine)653.11.568
Analog C (Methoxymethyl)258.91.252
Analog D (Fluoro-pyridine)502.81.972

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on established industry standards.[3][4]

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs).[5][6]

Methodology:

  • Incubation: The test compounds (1 µM) are incubated with human liver microsomes (0.5 mg/mL protein concentration) at 37°C.[6]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH as a cofactor.[6] A control incubation is performed without NADPH to assess non-enzymatic degradation.[6]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[6]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).[6]

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound over time.[7]

Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM) mix Combine Compound and HLM prep_cpd->mix prep_hlm Prepare HLM Suspension (0.5 mg/mL) prep_hlm->mix prep_nadph Prepare NADPH Solution start_reaction Initiate with NADPH prep_nadph->start_reaction mix->start_reaction sampling Sample at 0, 5, 15, 30, 45 min start_reaction->sampling terminate Terminate with Acetonitrile sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow of the in vitro metabolic stability assay using human liver microsomes.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify its potential for being a substrate of efflux transporters like P-glycoprotein (P-gp).[8][9]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[8][10]

  • Permeability Measurement (A→B): The test compound (typically at 10 µM) is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time.[8][10]

  • Efflux Measurement (B→A): To assess active efflux, the compound is added to the basolateral (B) side, and its transport to the apical (A) side is measured.[8][10]

  • Sample Analysis: Samples from both compartments are collected at specific time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined, where a ratio greater than 2 suggests active efflux.[9]

Workflow for Caco-2 Permeability Assay

cluster_culture Cell Culture cluster_transport Transport Experiment (A→B and B→A) cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for 21 Days seed_cells->differentiate check_integrity Verify Monolayer Integrity (TEER) differentiate->check_integrity add_cpd_A Add Compound to Apical Side (A→B) check_integrity->add_cpd_A add_cpd_B Add Compound to Basolateral Side (B→A) check_integrity->add_cpd_B incubate Incubate at 37°C add_cpd_A->incubate add_cpd_B->incubate sample Sample Donor and Receiver Compartments incubate->sample analyze Quantify Compound by LC-MS/MS sample->analyze calculate_papp Calculate Papp (A→B) and Papp (B→A) analyze->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow of the Caco-2 bidirectional permeability assay.

Plasma Protein Binding (PPB) Assay

Objective: To determine the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to reach its target.[11][12]

Methodology:

  • Assay Setup: The assay is performed using a Rapid Equilibrium Dialysis (RED) device.[13][14]

  • Incubation: The test compound is added to plasma (human, rat, etc.) in one chamber of the RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber.[11][14]

  • Equilibration: The device is incubated at 37°C for several hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[11][13]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Sample Processing: The plasma sample is typically mixed with buffer, and the buffer sample with drug-free plasma, to ensure matrix consistency for analysis. Proteins are then precipitated.[11]

  • Analysis: The concentration of the compound in both processed samples is determined by LC-MS/MS.[13]

  • Data Analysis: The percentage of unbound compound is calculated based on the concentration ratio between the buffer and plasma chambers.

Workflow for Plasma Protein Binding (RED) Assay

cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis spike_plasma Spike Compound into Plasma add_to_red Add Spiked Plasma to RED Device Chamber spike_plasma->add_to_red add_buffer Add Buffer to Opposite Chamber add_to_red->add_buffer incubate Incubate at 37°C for 4 hours add_buffer->incubate sample Sample Plasma and Buffer Chambers incubate->sample matrix_match Matrix Match Samples sample->matrix_match precipitate Protein Precipitation matrix_match->precipitate analyze LC-MS/MS Analysis precipitate->analyze calculate Calculate % Unbound analyze->calculate

Caption: Workflow of the plasma protein binding assay using Rapid Equilibrium Dialysis (RED).

References

Safety Operating Guide

Proper Disposal of (6-(Aminomethyl)pyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. (6-(Aminomethyl)pyridin-2-yl)methanol, due to its pyridine and aminomethyl functional groups, should be treated as a hazardous substance.[1][2] Pyridine derivatives are often flammable, toxic, and irritant, while aromatic amines can be toxic and may have carcinogenic properties.[1][3] Therefore, all waste containing this compound must be managed as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).[1][4] Handling of the compound and its waste should always occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[1][2]To protect eyes from splashes.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or nitrile rubber) and a standard lab coat.[1][4]To prevent skin contact and absorption.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1] A NIOSH-approved respirator may be necessary if ventilation is inadequate.[4]To avoid the inhalation of vapors or dust.

In the event of a spill, evacuate the area and assess the situation. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][5] For large spills, immediately contact your institution's EHS department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with hazardous waste regulations. Never pour this chemical down the drain or dispose of it with regular trash.[5][6]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, pipette tips, and absorbent pads, must be classified as hazardous waste.[1]

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[1][3]

  • Waste Collection and Containerization:

    • Collect all waste in a designated, compatible, and leak-proof hazardous waste container with a secure lid.[1][5] Glass or polyethylene containers are generally suitable.[3]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., Flammable, Toxic, Irritant).[1][3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][3]

    • The storage area should be cool and dry, away from sources of ignition and incompatible chemicals.[3][6]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3]

    • Provide an accurate description of the waste, including its composition and quantity.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the safe disposal of laboratory chemical waste such as this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal cluster_spill Contingency start Disposal Required assess Assess Hazards (Review SDS or Analogous Data) start->assess ppe Don Appropriate PPE assess->ppe spill Accidental Spill? assess->spill segregate Segregate Waste ppe->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end spill->ppe spill->segregate No spill_response Follow Spill Response Protocol spill_response->collect

Caption: Logical workflow for the safe disposal of chemical waste.

References

Essential Safety and Operational Guide for Handling (6-(Aminomethyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (6-(Aminomethyl)pyridin-2-yl)methanol. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. Appropriate personal protective equipment is therefore mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection ANSI-approved safety goggles or a face shield.To protect eyes from splashes and dust, preventing serious irritation.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.To prevent skin contact and irritation.[2][4] Contaminated gloves should be disposed of after use.[4]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[2][3]
Respiratory Protection Use in a certified chemical fume hood is required.[2] For situations with potential for high dust or aerosol generation, or during spill cleanup, a NIOSH-approved respirator (e.g., N95 or a full face-piece with appropriate cartridges) should be worn.[2][4][5]To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4][6]

  • Gather all necessary PPE and inspect it for good condition before use.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in Table 1.

  • Use the smallest practical quantity for the experiment.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Keep the container tightly closed when not in use.[2][3][6][7]

  • Do not eat, drink, or smoke in the handling area.[6]

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][6]

  • Decontaminate the work area upon completion of the task.

  • Properly remove and dispose of contaminated PPE.[2]

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[3][6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[3][6][8]

In the event of a major spill, evacuate the area and wear full body protective clothing with a breathing apparatus. Contain the spill with inert absorbent material (e.g., sand, vermiculite) and collect it in a labeled, sealed container for disposal.[8] Prevent the spillage from entering drains or water courses.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[2] Do not mix with incompatible waste streams.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[2][3]

Experimental Workflow and Safety Checkpoints

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Verify Fume Hood Operation B Inspect and Don PPE A->B C Weigh Compound B->C Proceed to Handling D Perform Experiment C->D E Decontaminate Work Area D->E Experiment Complete I Spill or Exposure Occurs D->I Incident F Dispose of Waste E->F G Remove and Dispose of PPE F->G H Wash Hands G->H J Follow Emergency Procedures I->J

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Aminomethyl)pyridin-2-yl)methanol
Reactant of Route 2
(6-(Aminomethyl)pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.